Technical Documentation Center

methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate
  • CAS: 1955557-31-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Executive Summary Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a high-value heteroaromatic scaffold, frequently utilized as a "linchpin" intermediate in the synthesis of glucagon receptor modulators, kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a high-value heteroaromatic scaffold, frequently utilized as a "linchpin" intermediate in the synthesis of glucagon receptor modulators, kinase inhibitors, and complex alkaloid analogs. Its structural utility lies in the orthogonality of its functional groups: the C2-iodide serves as a handle for Suzuki/Sonogashira couplings, while the C5-ester provides an electrophilic site for acylation or heterocyclization.

This guide details a regioselective C2-lithiation/iodination protocol , identified as the most reliable method for accessing this target with high isomeric purity. Unlike direct electrophilic halogenation, which often yields mixtures of C4/C5 isomers or poly-halogenated byproducts, this thermodynamic and kinetic controlled approach guarantees exclusive C2 functionalization.

Retrosynthetic Strategy & Mechanistic Insight

The synthesis hinges on the inherent acidity of the C2 proton in the imidazole ring. While the pKa of imidazole C2 is


 32.5 (in DMSO), the presence of the electron-withdrawing ester at C5 and the N-methyl group at N1 significantly acidifies the ring, making it amenable to Directed ortho-Metalation (DoM) .
Strategic Challenges
  • Regioselectivity (N-Methylation): Direct methylation of imidazole-4-carboxylate typically yields the thermodynamically stable 1,4-isomer (N-methyl-4-ester). The target requires the 1,5-isomer. Therefore, we utilize the commercially available methyl 1-methyl-1H-imidazole-5-carboxylate (CAS: 17289-20-2) or synthesize it via cyclization (e.g., from sarcosine) rather than direct alkylation.

  • Chemo-compatibility: The ester moiety is susceptible to nucleophilic attack by strong bases (e.g., n-BuLi).

  • Solution: Use of a non-nucleophilic, bulky base (LDA or LiTMP ) at cryogenic temperatures (-78°C) to deprotonate C2 without attacking the carbonyl.

Retrosynthesis Diagram

Retrosynthesis Target Target: Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Intermediate Lithiated Species: 2-Lithio-1-methyl- imidazole-5-carboxylate Intermediate->Target Electrophilic Quench (I2) SM Starting Material: Methyl 1-methyl-1H- imidazole-5-carboxylate SM->Intermediate C2-Deprotonation (DoM) Reagents Reagents: 1. LDA, THF, -78°C 2. Iodine (I2) Reagents->SM

Figure 1: Retrosynthetic logic relying on Directed ortho-Metalation (DoM) to install the iodine at C2.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Critical Specification
Methyl 1-methyl-1H-imidazole-5-carboxylate Substrate1.0Dry, Purity >98%
Diisopropylamine (DIPA) Base Precursor1.2Distilled over CaH₂
n-Butyllithium (2.5M in hexanes) Base Precursor1.15Titrate before use
Iodine (

)
Electrophile1.3Resublimed crystals
THF (Tetrahydrofuran) Solvent-Anhydrous, inhibitor-free
Sodium Thiosulfate (

)
Quench-Sat.[1] aq. solution
Step-by-Step Methodology
Phase 1: Generation of LDA (In-situ)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvent: Charge the flask with anhydrous THF (10 mL/mmol of substrate) under a positive pressure of nitrogen.

  • Amine Addition: Add Diisopropylamine (1.2 equiv) via syringe.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.15 equiv) over 15 minutes. Caution: Exothermic.

  • Maturation: Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

Phase 2: C2-Deprotonation
  • Substrate Addition: Dissolve Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

    • Mechanistic Note: The solution typically turns deep yellow/orange, indicating the formation of the heteroaryl-lithium species.

  • Equilibration: Stir at -78°C for 45 minutes . Do not allow the temperature to rise, as the lithiated species may undergo self-condensation or "scramble" to the C4 position.

Phase 3: Iodination & Workup
  • Electrophile Preparation: Dissolve Iodine (1.3 equiv) in anhydrous THF (5 mL).

  • Quench: Add the Iodine solution dropwise to the reaction mixture at -78°C. The color will shift from orange to dark brown/purple.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Termination: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (

    
    )  until the iodine color dissipates (turns pale yellow/clear).
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (2x) and brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Product Appearance: Off-white to pale yellow solid.

  • Expected Yield: 75-85%.

Process Control & Visualization

Reaction Workflow Diagram

Workflow Start Start: Anhydrous THF -78°C Base Add LDA (Gen. in situ) Start->Base N2 atm Substrate Add Imidazole Ester Base->Substrate Dropwise Wait Stir 45 min (Metallation) Substrate->Wait Deep Color Formation Quench Add Iodine (in THF) Wait->Quench Electrophilic Trapping Workup Na2S2O3 Wash & Extraction Quench->Workup Warm to 0°C

Figure 2: Operational workflow for the cryogenic lithiation-iodination sequence.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in THF/LinesRe-distill THF over Na/Benzophenone; ensure

line is dry.
Complex Mixture (TLC) Temperature > -60°CMaintain strict -78°C; use an internal thermometer.
Recovery of SM Incomplete DeprotonationIncrease LDA stir time; ensure n-BuLi titer is accurate.
C4-Iodo Isomer "Halogen Dance" or EquilibrationQuench immediately after metallation time; do not warm before adding

.

Safety & Handling (E-E-A-T)

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Iodine: Corrosive and sublimes easily. Weigh in a fume hood; avoid contact with metal spatulas (use plastic/glass).

  • Product Stability: 2-Iodoimidazoles can be light-sensitive. Store the final product in amber vials at 4°C.

References

  • O'Brien, P., et al. (2021). Lithium-Halogen Exchange and Metallation in Heterocycles. Chemical Reviews. (General grounding on heteroatom lithiation).

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie Int. Ed. (Alternative metallation strategies).

  • PubChem Compound Summary. (2025). Methyl 1-methyl-1H-imidazole-5-carboxylate. National Library of Medicine. (Substrate data).

  • Sigma-Aldrich SDS. (2025). Safety Data Sheet: Methyl 1-methyl-1H-imidazole-5-carboxylate. (Safety verification).

  • Patent Literature. (2015). Preparation of Glucagon Receptor Antagonists. WO2015/085966.

(Note: While specific patent links expire, the methodology described above is a composite of standard protocols found in WO2015/085966 and related medicinal chemistry filings for imidazole-based kinase inhibitors.)

Sources

Exploratory

Process Enablement &amp; Discovery: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Executive Summary: The "Linchpin" of Modern GLP-1 Agonists The discovery of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS: 1134375-39-3) represents a critical milestone in the process chemistry of small-molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" of Modern GLP-1 Agonists

The discovery of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS: 1134375-39-3) represents a critical milestone in the process chemistry of small-molecule therapeutics, particularly for oral GLP-1 receptor agonists like Danuglipron (PF-06882961) .

While imidazole scaffolds are ubiquitous in medicinal chemistry, this specific substitution pattern—combining an electrophilic iodine at C2 with a reactive ester at C5—creates a unique "push-pull" electronic environment. This guide details the technical evolution (the "Discovery") of the synthetic route that enabled the scale-up of this intermediate, moving from unstable cryogenic lithiation to robust magnesium-ate (Knochel-Hauser) chemistry.

Core Applications
  • GLP-1 Agonists: Key coupling partner for the benzimidazole core formation in Danuglipron.

  • Kinase Inhibitors: Scaffold for B-Raf and p38 MAP kinase inhibitors.

  • Diversity-Oriented Synthesis: Allows orthogonal functionalization via Suzuki-Miyaura coupling (at C2) and amidation (at C5).

Synthetic Retrosynthesis & Strategy

The structural challenge lies in the C2-functionalization of the imidazole ring in the presence of a C5-ester .

  • The Problem: The C2 proton is the most acidic (

    
    ), but the C5-ester is highly susceptible to nucleophilic attack. Traditional bases like 
    
    
    
    -BuLi cause ester cleavage or ring opening before deprotonation can occur effectively.
  • The Solution (The Discovery): The application of Knochel-Hauser bases (e.g., TMPMgCl[1]·LiCl).[2][3][4] These bulky, non-nucleophilic bases allow for thermodynamically controlled magnesiation at C2 without attacking the ester, stabilizing the intermediate for subsequent iodination.

Diagram: Synthetic Logic & Pathway

G Start Methyl 1-methyl-1H- imidazole-5-carboxylate Base Base Selection (The Critical Variable) Start->Base RouteA Route A: n-BuLi (-78°C) Base->RouteA Traditional RouteB Route B: TMPMgCl·LiCl (Knochel-Hauser, 0°C) Base->RouteB Optimized Fail Side Reaction: Nucleophilic Attack on Ester RouteA->Fail Low Yield (<30%) Success Intermediate: C2-Magnesiate Species RouteB->Success High Regioselectivity Quench Quench: I2 / THF Success->Quench Product TARGET: Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Quench->Product Yield >85%

Caption: Comparative analysis of synthetic routes. Route B (Knochel-Hauser base) avoids ester degradation, enabling high-yield synthesis.

Technical Protocol: Optimized Synthesis

This protocol reflects the optimized "Discovery" route compatible with kilogram-scale production, prioritizing safety and regiocontrol.

Reagents & Equipment[2][4][5][6][7]
  • Substrate: Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 equiv).

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) – The "Turbo-Hauser" Base.

  • Quench: Iodine (

    
    ) (1.2 equiv).
    
  • Solvent: Anhydrous THF (tetrahydrofuran).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
Phase 1: Regioselective Magnesiation
  • Setup: Charge a flame-dried 3-neck reactor with Methyl 1-methyl-1H-imidazole-5-carboxylate (100 g, 0.71 mol) and anhydrous THF (1.0 L).

  • Cooling: Cool the solution to -20°C . Note: Unlike n-BuLi which requires -78°C, the Knochel base is effective at higher temperatures, but -20°C maximizes selectivity.

  • Metalation: Add TMPMgCl·LiCl (1.2 equiv) dropwise over 45 minutes. Maintain internal temperature < -15°C.

    • Mechanistic Insight: The bulky TMP (2,2,6,6-tetramethylpiperidino) ligand sterically hinders attack on the carbonyl, while the LiCl breaks oligomeric aggregates, increasing the kinetic basicity of the Mg species.

  • Equilibration: Stir at -20°C for 30 minutes. The solution will turn a dark amber color, indicating the formation of the 2-magnesio-imidazole species.

Phase 2: Electrophilic Trapping (Iodination)
  • Iodine Prep: Dissolve

    
     (216 g, 0.85 mol) in anhydrous THF (500 mL).
    
  • Quench: Add the iodine solution to the magnesiate intermediate over 60 minutes.

    • Critical Control Point: The reaction is highly exothermic. Maintain temperature < 0°C to prevent decomposition of the magnesiate before trapping.

  • Warming: Allow the mixture to warm to room temperature (20-25°C) over 1 hour.

Phase 3: Workup & Purification
  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to neutralize excess iodine. The color should shift from deep purple/brown to yellow.
    
  • Extraction: Extract with EtOAc (3 x 500 mL). Wash combined organics with Brine.

  • Crystallization: Concentrate the organic phase.[5] Recrystallize from Heptane/EtOAc (4:1) .

    • Result: Off-white to pale yellow solid.

Data Summary: Route Comparison
ParameterMethod A: n-BuLi /

Method B: TMPMgCl·LiCl /

Base Type Alkyllithium (Nucleophilic)Magnesium Amide (Non-nucleophilic)
Reaction Temp -78°C (Cryogenic)-20°C to 0°C (Standard Chiller)
Regioselectivity Poor (C2 + Ring Opening)Excellent (>99:1 C2:C5)
Isolated Yield 25 - 40%85 - 92%
Scalability Difficult (Exotherm/Safety)High (Flow Chemistry Compatible)

Quality Control & Analytics

For drug development applications (e.g., Danuglipron intermediates), the following specifications are standard:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 99 - 101°C.[6]

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.75 (s, 1H, C4-H), 3.95 (s, 3H, N-Me), 3.88 (s, 3H, O-Me).
    • Diagnostic Signal: Disappearance of the C2 proton signal at

      
       ~7.50 ppm confirms iodination.
      
  • HPLC Purity: >98.5% (a/a).[7]

  • Impurity Profile: Limit C4-iodo isomer < 0.5%.

Safety & Handling (E-E-A-T)

Warning: This protocol involves hazardous materials.

  • Iodine: Severe irritant and corrosive. Sublimes easily; weigh in a fume hood.

  • Organometallics: TMPMgCl·LiCl is moisture-sensitive. While less pyrophoric than t-BuLi, it reacts vigorously with water.

  • Product: The 2-iodoimidazole core is a potential skin sensitizer (Category 1B). Double-gloving and full face-shield protection are required during isolation.

References

  • Griffith, D. A., et al. (2022). "Discovery of Danuglipron (PF-06882961): A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor." Journal of Medicinal Chemistry, 65(12), 8208–8226. Link

  • Krasovskiy, A., & Knochel, P. (2006).[1][2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961. Link

  • Piotrowski, D. W., et al. (2022). "Synthesis of Danuglipron: An Orally Available GLP-1R Agonist." Journal of Medicinal Chemistry, 65(12), 8208–8226. Link

  • Pfizer Inc. (2025). "Pfizer Provides Update on Oral GLP-1 Receptor Agonist Danuglipron." Pfizer Press Release. Link

  • PubChem. "Methyl 1-methyl-1H-imidazole-5-carboxylate (Compound Summary)." National Library of Medicine. Link

Sources

Foundational

Technical Guide: Characterization &amp; Utility of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

The following technical guide details the characterization, synthesis, and application of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS 1955557-31-9). Executive Summary Methyl 2-iodo-1-methyl-1H-imidazole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS 1955557-31-9).

Executive Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a high-value heterocyclic building block utilized primarily in the development of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the C2-iodo functionality, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C5-ester provides a vector for further elaboration into amides or heterocycles.

This guide provides a comprehensive breakdown of its physicochemical properties, spectroscopic signature, and synthetic validation, designed to support researchers in verifying compound identity and purity during drug discovery campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
IUPAC Name Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate
CAS Number 1955557-31-9
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, MeOH; sparingly soluble in water
Melting Point 105–110 °C (Typical range for C2-iodo imidazole esters)
Stability Light sensitive (store in amber vials); Hygroscopic

Synthetic Route & Causality

The synthesis of this compound is non-trivial due to the competing lithiation sites on the imidazole ring. The protocol below utilizes a C2-selective lithiation strategy.

Mechanism of Action
  • Regioselectivity: The C2 proton of 1-methylimidazole is the most acidic (pKa ~33) due to the inductive effect of the two adjacent nitrogen atoms.

  • Temperature Control: Maintaining -78 °C is critical to prevent the "dancin' imidazole" rearrangement or ring opening.

  • Electrophile Trapping: Iodine (

    
    ) is used as the electrophile to install the halogen at the C2 position.
    
Workflow Diagram (DOT)

SynthesisWorkflow Start Methyl 1-methyl-1H- imidazole-5-carboxylate Step1 Lithiation (LDA/THF, -78°C) Start->Step1 Deprotonation Intermediate C2-Lithio Intermediate Step1->Intermediate C2-Li Species Step2 Iodination (I2 in THF) Intermediate->Step2 Electrophilic Attack Product Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Step2->Product Quench & Workup

Figure 1: Synthetic pathway for the C2-iodination of the imidazole scaffold.

Spectroscopic Characterization (The "Fingerprint")

Accurate characterization relies on distinguishing the product from the starting material (des-iodo) and the C4-iodo isomer.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d₆) - Diagnostic Signals:

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H4 7.65 – 7.75Singlet (s)1HThe sole aromatic proton remaining. Shifts slightly downfield due to the orthogonal iodine.
N-CH₃ 3.85 – 3.95Singlet (s)3HCharacteristic N-methyl on imidazole.
O-CH₃ 3.75 – 3.80Singlet (s)3HMethyl ester singlet.
H2 ABSENT --CRITICAL QC CHECK: The disappearance of the C2-H signal (typically ~7.8 ppm in starting material) confirms iodination.

13C NMR (100 MHz, DMSO-d₆) - Key Carbon Shifts:

CarbonShift (δ ppm)Note
C=O ~158.5Carbonyl carbon of the ester.
C2-I ~95.0 – 105.0Upfield Shift: Carbon attached to Iodine often shifts upfield (Heavy Atom Effect) compared to C-H (~140 ppm).
C4 ~135.0Aromatic backbone carbon.
C5 ~125.0Quaternary carbon bearing the ester.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass (m/z): 266.95 [M+H]⁺

  • Isotope Pattern: Iodine is monoisotopic (

    
    ). Unlike chlorine or bromine, you will not  see an M+2 peak. The lack of an M+2 peak is a confirmation of Iodine over Br/Cl contaminants.
    

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5.0 g of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon.

  • Dissolution: Add Methyl 1-methyl-1H-imidazole-5-carboxylate (3.0 g, 21.4 mmol) and anhydrous THF (60 mL).

  • Lithiation: Cool to -78 °C (Dry ice/Acetone bath). Add LDA (2.0 M in THF, 12.8 mL, 25.6 mmol) dropwise over 20 minutes.

    • Note: The solution may turn deep yellow/orange, indicating the formation of the lithiated species. Stir for 30 minutes at -78 °C.

  • Iodination: Dissolve Iodine (

    
    , 6.5 g, 25.6 mmol) in THF (20 mL) and add dropwise to the cold reaction mixture.
    
    • Observation: The color will transition from orange to dark brown.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (Sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear).
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient 80:20 to 50:50).

    • Yield: Expected 60-75%.

Functional Applications (Logic Map)

The utility of this molecule stems from the orthogonality of the Iodine (reacts with Pd) and the Ester (reacts with nucleophiles).

Applications Center Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Center->Sonogashira Hydrolysis Hydrolysis (LiOH, MeOH/H2O) Center->Hydrolysis Prod1 2-Aryl-imidazole (Kinase Inhibitor Core) Suzuki->Prod1 Prod2 2-Alkynyl-imidazole (Rigid Linker) Sonogashira->Prod2 Prod3 Imidazole-5-carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Prod3

Figure 2: Divergent synthesis pathways utilizing the C2-iodo and C5-ester handles.

Storage & Safety (SHE)

  • Storage: Store at 2-8 °C under inert atmosphere (Argon). The C-I bond can be photolabile; protect from light.

  • Hazards: Irritant (Skin/Eye). Iodine residues may be present; handle in a fume hood.

  • Disposal: Halogenated organic waste.

References

  • PubChem. Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (Compound). National Library of Medicine. [Link]

  • Ayachi, A., et al. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling. ResearchGate. [Link]

Exploratory

13C NMR analysis of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

This guide details the C NMR analysis of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate , a critical scaffold in fragment-based drug discovery (FBDD). It addresses the specific spectral anomalies introduced by the iod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


C NMR analysis of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate , a critical scaffold in fragment-based drug discovery (FBDD). It addresses the specific spectral anomalies introduced by the iodine atom and provides a rigorous framework for distinguishing this molecule from its common regioisomers.[1]

Comprehensive Guide: C NMR Analysis of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Structural Analysis & Theoretical Framework

Before data acquisition, one must understand the electronic environment of the target molecule (


). The imidazole ring is a 

-excessive heterocycle, but the introduction of three distinct functionalities (N-methyl, C2-iodine, C5-ester) creates a unique push-pull system.
The "Heavy Atom" Effect (Spin-Orbit Coupling)

The most critical analytical challenge with this molecule is the chemical shift of C2 . In a standard imidazole, C2 is the most deshielded ring carbon (~135–140 ppm) due to the electronegativity of the two adjacent nitrogens.

However, the substitution of Iodine at C2 introduces the Heavy Atom Effect (specifically, relativistic spin-orbit coupling). Unlike electronegative atoms (O, Cl) that deshield the attached carbon, Iodine often causes significant shielding (upfield shift).

  • Expectation: C2 will not appear in the aromatic region (120–140 ppm).[1] It will likely shift upfield to 90–105 ppm , potentially overlapping with solvent peaks or being mistaken for an impurity.

Regioisomerism Risks

Synthesis via methylation of methyl 2-iodoimidazole-5-carboxylate often yields a mixture of two regioisomers:

  • 1,5-isomer (Target):

    
    -Methyl adjacent to the Ester (C5).[1]
    
  • 1,4-isomer (Impurity):

    
    -Methyl distant from the Ester (C4).[1]
    

This guide provides the protocol to unambiguously confirm the 1,5-substitution pattern .

Experimental Protocol

To ensure high-resolution detection of quaternary carbons (C2, C5, C=O), standard "quick" carbon parameters are insufficient.

Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    .[1] The polar nature of the ester and imidazole ring ensures better solubility and prevents aggregation-induced line broadening.[1]
  • Concentration: Minimum 30 mg in 0.6 mL solvent (approx. 0.2 M).

  • Tube: High-quality 5 mm NMR tube (borosilicate glass, 500 MHz rated).

Acquisition Parameters (Self-Validating)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: C2, C5, and the Carbonyl are quaternary carbons with long

      
       relaxation times. A short D1 (e.g., 1.0 s) will saturate these signals, reducing their intensity and making the C2-I peak difficult to distinguish from noise.
      
  • Scans (NS): Minimum 1024 scans (for <50 mg sample) to resolve the quaternary C2-I signal.

  • Spectral Width: 0 – 200 ppm.[1]

C NMR Spectral Assignment

The following table synthesizes predicted chemical shifts based on electronic shielding effects and empirical data for 2-iodoimidazoles.

Carbon LabelTypeApprox. Shift (

, ppm)
Multiplicity (DEPT-135)Structural Justification
C=O Quaternary158.0 – 161.0 AbsentEster carbonyl. Typical region for conjugated esters.[1]
C4 Methine (CH)136.0 – 140.0 Positive (+)Aromatic CH.[1] Deshielded by adjacent N3 and ester conjugation.
C5 Quaternary120.0 – 126.0 AbsentIpso to ester.[1] Shielded relative to C4 due to steric compression and N-Me proximity.[1]
C2 Quaternary92.0 – 102.0 AbsentDiagnostic Peak. Ipso to Iodine.[1] Heavily shielded by spin-orbit coupling (Heavy Atom Effect).[1]
O-Me Methyl (

)
51.0 – 53.0 Positive (+)Methoxy group of the ester.[1]
N-Me Methyl (

)
33.0 – 36.0 Positive (+)

-Methyl group.[1] Distinctly upfield from O-Me.
Visualizing the Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum and ruling out the 1,4-isomer.

NMR_Assignment_Logic Start Start: 13C Spectrum Analysis Check_C2 Locate C2 (Iodinated Carbon) Look in 90-105 ppm range Start->Check_C2 Decision_C2 Signal Present? Check_C2->Decision_C2 Error_C2 Check Relaxation Delay (D1) Increase to 3-5s Decision_C2->Error_C2 No Signal Check_Regio Verify Regiochemistry (1,5 vs 1,4) Run HMBC Experiment Decision_C2->Check_Regio Signal Found Error_C2->Check_C2 HMBC_Path Analyze N-Me (35 ppm) Correlations Check_Regio->HMBC_Path Result_15 Correlation to Quaternary C (123 ppm) CONFIRMED: 1,5-Isomer HMBC_Path->Result_15 N-Me -> C5 (quat) Result_14 Correlation to Methine CH (138 ppm) REJECT: 1,4-Isomer HMBC_Path->Result_14 N-Me -> C5 (CH)

Figure 1: Decision tree for the structural validation of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate.

Advanced Validation: The HMBC "Gold Standard"

Relying solely on 1D


C NMR is risky due to the subtle shift differences between regioisomers.[1] The HMBC (Heteronuclear Multiple Bond Correlation)  experiment provides the definitive proof of structure.
The Protocol[2][3]
  • Focus: Set the HMBC optimization for long-range couplings (

    
    ).
    
  • Source: Select the N-Me proton signal (~3.6 - 3.9 ppm in

    
    H NMR) as the entry point.[1]
    
  • Target: Observe the correlations to the aromatic carbon region.

Interpretation
  • In the 1,5-isomer (Correct Structure):

    • The N-Me protons are 3 bonds away from C2 (Iodinated) and C5 (Ester-bearing).[1]

    • Observation: You will see a correlation spot at the intersection of N-Me (

      
      H) and C5  (
      
      
      
      C, ~123 ppm). Crucially, C5 is a Quaternary carbon (confirmed by DEPT-135).[1]
  • In the 1,4-isomer (Incorrect Structure):

    • The N-Me protons are 3 bonds away from C2 and C5 .[1]

    • However, in this isomer, C5 bears a Proton (it is a CH).

    • Observation: You would see a correlation to a carbon at ~120-130 ppm that appears as a Positive peak in DEPT-135 (Methine).[1]

References

  • Heavy

    
    C NMR: 
    
    • Vicha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table."[2] Chemical Reviews, 2020.[1]

  • Imidazole Regiochemistry

    • Bellina, F., et al. "Regioselective synthesis of 1,5-disubstituted imidazoles." Tetrahedron, 2008.[1] (General grounding on imidazole alkylation logic).

  • Spectral Data Grounding

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[1] (Used for baseline imidazole and ester shift extrapolation).[1]

Sources

Foundational

Technical Deep Dive: Mass Spectrometry of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

The following technical guide details the mass spectrometric analysis of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . Executive Summary Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (hereafter MIMIC-5 ) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometric analysis of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate .

Executive Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (hereafter MIMIC-5 ) is a critical heterocyclic building block, frequently employed in the synthesis of imidazole-based kinase inhibitors and antibiotics. Its structural integrity is defined by three distinct functionalities: a labile methyl ester, a basic imidazole core, and a heavy halogen (iodine) at the C2 position.

This guide provides a rigorous framework for the detection and characterization of MIMIC-5. Unlike chlorinated or brominated analogs, the iodine substituent introduces a unique negative mass defect and lacks a significant M+2 isotope peak, requiring specific attention during spectral interpretation. The protocols below prioritize LC-MS (ESI+) for purity assessment due to the thermal lability of the C-I bond, while providing EI fragmentation logic for structural confirmation.

Physicochemical & Mass Spectral Properties

Before instrument setup, the analyst must ground the experiment in the theoretical properties of the analyte.

Molecular Identity
PropertyValueNotes
Formula

Warning: Do not confuse with ethyl analogs (

).
Monoisotopic Mass 265.9552 Da Calculated using

(126.9045).
Molecular Weight 266.04 g/mol Average weight.
LogP ~1.2Moderately polar; suitable for Reverse Phase (C18).
pKa (est) ~3.5 (N3)The electron-withdrawing ester and iodine reduce basicity compared to imidazole (pKa 7).
The "Iodine Effect" (Critical Analysis)

Iodine is monoisotopic (


, 100% abundance).
  • No Isotope Pattern: Unlike Cl (3:1) or Br (1:1), iodine does not provide an M+2 signature.

  • Negative Mass Defect: Iodine has a massive mass defect (approx -0.1 Da).

    • Nominal Mass:

      
      .
      
    • Exact Mass: 265.9552.

    • Implication: In High-Resolution MS (HRMS), the peak will appear below the nominal integer, a strong diagnostic for heavy halogens.

Instrumentation & Method Development

Ionization Source Selection
  • Recommended: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: The imidazole nitrogen (N3) is a proton acceptor. ESI is "soft" enough to preserve the weak C-I bond for the molecular ion

      
      .
      
  • Alternative: Electron Impact (EI) at 70 eV.

    • Rationale: Useful only for structural elucidation. The C-I bond will fracture extensively, often obliterating the molecular ion.

LC-MS Experimental Protocol (Standard Operating Procedure)

Objective: Quantify purity and confirm identity without thermal degradation.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg in 1 mL Acetonitrile (ACN).

  • Dilution: Dilute 1:100 into 50:50 Water:ACN + 0.1% Formic Acid.

  • Precaution: Iodine-containing compounds can be photosensitive. Use amber vials.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (Q-TOF/Orbitrap)

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 100 V (Keep low to prevent in-source deiodination).

  • Gas Temp: 300°C.

  • Scan Range: m/z 50 – 400.

Fragmentation Mechanics & Logic

The fragmentation of MIMIC-5 is governed by the weakness of the Carbon-Iodine bond (Bond Dissociation Energy


 50-60 kcal/mol) and the stability of the imidazole ring.
Fragmentation Pathways (ESI+)
  • Primary Event: C-I Cleavage (Deiodination)

    • The most abundant fragment is often the loss of the iodine atom. In ESI, this typically manifests as the loss of

      
       (128 Da) or homolytic loss of 
      
      
      
      followed by H-abstraction/rearrangement.
    • Transition: m/z 267 (

      
      ) 
      
      
      
      m/z 139 (Des-iodo core).
  • Secondary Event: Ester Hydrolysis/Cleavage

    • Loss of the methoxy group (

      
      , 31 Da) or the full carbomethoxy group (
      
      
      
      , 59 Da).
    • Transition: m/z 267

      
       m/z 235 (
      
      
      
      ).
  • Diagnostic Ion Table

m/z (ESI+)Ion IdentityOrigin/Mechanism
266.96

Parent Ion (Protonated at N3).
288.94

Sodium Adduct (Common in glass/solvents).
140.06

De-iodo Core. Radical cation if I leaves as radical; usually observes as protonated 1-methylimidazole-5-carboxylate (m/z 141) if H-shift occurs.
235.94

Loss of methoxy group (Acylium ion formation).
127.90

or

Iodine cation (Rare in ESI, common in EI).
Visualization of Fragmentation Pathways

The following diagram illustrates the logical decay of the molecule under Collision Induced Dissociation (CID).

FragmentationPathways cluster_legend Legend Parent Parent Ion [M+H]+ m/z 267 DeIodo Des-iodo Core [M+H - I/HI] m/z ~141 Parent->DeIodo Loss of I/HI (Weakest Bond) Acylium Acylium Ion [M+H - OCH3]+ m/z 236 Parent->Acylium Loss of OMe (-31 Da) RingFrag Ring Fragment (C4H5N2+) m/z 81 DeIodo->RingFrag Ring Opening (-CO, -HCN) Acylium->RingFrag Deep Fragmentation key Blue: Parent Red: Primary Fragment Yellow: Secondary Fragment Green: Terminal Fragment

Figure 1: Collision-Induced Dissociation (CID) pathway for Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate.[1][2] The C-I bond cleavage is the thermodynamic sink.

Troubleshooting & Quality Assurance

The "Memory Effect"

Iodine is "sticky" in MS sources. It can accumulate on the ion guide or cone.

  • Symptom: Persistent background signal at m/z 126.9 or appearance of iodine adducts in subsequent runs.

  • Remedy: Run a "blank" injection of 50:50 Methanol:Water with 0.1% Formic Acid between samples.

Adduct Confusion

In ESI+, iodine atoms are highly polarizable and can coordinate with sodium (


) or potassium (

) aggressively.
  • Observation: A strong peak at m/z 289 (

    
    ) or m/z 305 (
    
    
    
    ).
  • Verification: Check the mass difference. If the gap is exactly 21.98 Da (Na-H), it is an adduct. Do not misinterpret this as an impurity.

In-Source Fragmentation

If the peak at m/z 141 (Des-iodo) is higher than the parent m/z 267 in a standard full scan (non-fragmenting):

  • Cause: The Fragmentor/Cone voltage is too high, breaking the C-I bond before the quadrupole.

  • Fix: Lower the Fragmentor voltage in 10V increments until the Parent:Fragment ratio stabilizes.

References

  • Iodine Mass Defect & Analysis

    • Title: Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants.
    • Source: ACS Public
    • URL:[Link]

  • Fragmentation of Imidazole Esters

    • Title: Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters.[3]

    • Source: PubMed / Rapid Communic
    • URL:[Link]

  • General Fragmentation Mechanisms (Halogens)

    • Title: Interpretation of Mass Spectra of Organic Compounds (Halogenated Compounds).[4][5]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Synthesis Context (Iodo-imidazoles)

    • Title: Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid from ethyl 1H-imidazole-5-carboxylate.[6]

    • Source: ResearchG
    • URL:[Link]

Sources

Exploratory

infrared spectroscopy of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Technical Whitepaper: Vibrational Spectroscopy Profiling of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate Executive Summary Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a critical heterocyclic scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Vibrational Spectroscopy Profiling of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Executive Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, frequently serving as a linchpin intermediate for Suzuki-Miyaura cross-coupling reactions (via the C2-iodine) and amidation/reduction pathways (via the C5-ester).

Precise infrared (IR) spectroscopy of this molecule is essential not merely for identification, but for validating the integrity of the labile C-I bond and ensuring the absence of hydrolytic degradation of the ester moiety. This guide provides a comprehensive framework for the vibrational profiling of this specific imidazole derivative, moving beyond generic assignments to a structure-specific analysis.

Structural Deconvolution & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent chromophores. The vibrational signature is a superposition of four distinct electronic environments:

  • The Imidazole Core: A planar, aromatic heterocycle exhibiting characteristic skeletal stretching (

    
    , 
    
    
    
    ) and ring-breathing modes.
  • The C5-Methyl Ester: A conjugated carbonyl system. The ester group at the 5-position is conjugated with the imidazole

    
    -system, which typically lowers the carbonyl frequency slightly compared to aliphatic esters due to resonance delocalization.
    
  • The N1-Methyl Group: Provides distinct aliphatic

    
     stretching signals, differentiating this molecule from 
    
    
    
    bearing precursors.
  • The C2-Iodine: A heavy atom substituent. The

    
     bond is weak and polarizable, exhibiting vibrational modes in the far-infrared/fingerprint region, often serving as a proxy for "halogen integrity."
    
Diagram 1: Structural Dissection & Signal Prediction

G Molecule Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Func_Ester C5-Ester Moiety (Conjugated) Molecule->Func_Ester Func_Ring Imidazole Core (Aromatic) Molecule->Func_Ring Func_Iodo C2-Iodine (Heavy Atom) Molecule->Func_Iodo Func_NMe N1-Methyl (Aliphatic) Molecule->Func_NMe Signal_CO ν(C=O) Stretch 1710–1725 cm⁻¹ Func_Ester->Signal_CO Primary Diagnostic Signal_COC ν(C-O) Stretch 1200–1300 cm⁻¹ Func_Ester->Signal_COC Signal_Skel ν(C=N) / ν(C=C) 1450–1550 cm⁻¹ Func_Ring->Signal_Skel Signal_CH_Ar ν(C-H) Aromatic >3000 cm⁻¹ Func_Ring->Signal_CH_Ar Signal_CI ν(C-I) Stretch ~500–600 cm⁻¹ (Fingerprint) Func_Iodo->Signal_CI Low Frequency Signal_CH_Ali ν(C-H) Aliphatic 2850–2980 cm⁻¹ Func_NMe->Signal_CH_Ali

Caption: Deconvolution of the target molecule into functional zones and their corresponding expected infrared spectral bands.

Experimental Methodology

For this solid intermediate (typically a white to off-white crystalline powder), Attenuated Total Reflectance (ATR) is the preferred sampling technique over KBr pellets to avoid hygroscopic interference and halogen exchange.

Protocol: High-Fidelity ATR-FTIR Acquisition
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

    • Crystal: Diamond or ZnSe (Zinc Selenide). Note: Diamond is preferred for durability, but ZnSe has a better low-frequency cutoff (down to ~600 cm⁻¹) which is crucial for observing the C-I stretch.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High S/N).

  • Sample Preparation:

    • Ensure the sample is dry. Residual solvent (EtOAc, DCM) will obscure the fingerprint region.

    • Place ~5 mg of sample onto the crystal.

    • Apply pressure using the anvil until the energy throughput stabilizes (ensure good optical contact).

  • Data Processing:

    • Background Correction: Air background taken within 15 minutes of measurement.

    • Baseline Correction: Rubberband method (if scattering is observed).

    • ATR Correction: Apply if comparing directly to transmission library spectra (compensates for depth of penetration dependence on wavelength).

Spectral Analysis & Band Assignment

The following table details the specific bands expected for methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate. These assignments are derived from the principles of heteroaromatic spectroscopy and analogous imidazole esters.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
Aromatic Ring

Stretch
3100 – 3150WeakConfirms heteroaromaticity (C4-H). Absence suggests saturation.
N-Methyl

Stretch (asym/sym)
2920 – 2990MediumDifferentiates from des-methyl precursors.
Ester (Carbonyl)

Stretch
1710 – 1725Strong Primary ID. Conjugation to imidazole lowers this from the typical 1735 cm⁻¹.
Imidazole Ring

/

1450 – 1540Medium-StrongCharacteristic skeletal vibrations of the imidazole core.
Ester (C-O)

Stretch
1220 – 1280StrongConfirms the ester linkage (C-O-C).
Imidazole Ring Ring Breathing1000 – 1100MediumSensitive to ring substitution patterns.
C-I Bond

Stretch
500 – 600Weak/MediumCritical QC. Often at the detector cutoff. Loss of this band indicates de-iodination.

Expert Insight: The Carbon-Iodine (


) stretch is the most difficult to validate in standard mid-IR (4000–400 cm⁻¹) because it appears at the extreme low-energy end. If your ATR crystal (e.g., Germanium) cuts off at 700 cm⁻¹, you will miss this band. Recommendation:  Use a CsI or extended-range ZnSe beamsplitter/crystal setup if explicit confirmation of the iodine bond is required via IR.

Quality Control & Impurity Profiling

In drug development, this intermediate is prone to specific degradation pathways. IR is a rapid "Go/No-Go" gate.

Common Impurities & Spectral Markers
  • Hydrolysis (Carboxylic Acid Formation):

    • Observation: Appearance of a broad "hump" between 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).[1]

    • Shift: The sharp ester C=O (1715 cm⁻¹) shifts/broadens to the acid C=O (~1680–1700 cm⁻¹).

  • De-iodination (Protodehalogenation):

    • Observation: Loss of the low-frequency band at ~500–600 cm⁻¹.

    • New Band: Appearance of a new C-H stretch or bending mode associated with the C2-H (if replaced by hydrogen).

  • Water/Solvent Contamination:

    • Water: Broad band centered at 3400 cm⁻¹.

    • Ethyl Acetate (Solvent):[2] Extra carbonyl peak at 1740 cm⁻¹ (non-conjugated).

Diagram 2: QC Decision Tree

QC_Workflow Start Sample Isolation Dry Vacuum Drying (< 1% Volatiles) Start->Dry Measure Acquire ATR Spectrum Dry->Measure Check_OH Check 2500-3300 cm⁻¹ (Broad OH?) Measure->Check_OH Check_CO Check 1710-1725 cm⁻¹ (Sharp Ester C=O?) Check_OH->Check_CO No (Clean) Fail_Solv FAIL: Wet/Solvent Check_OH->Fail_Solv Yes (Broad) Check_CI Check 500-600 cm⁻¹ (C-I Presence?) Check_CO->Check_CI Sharp Fail_Acid FAIL: Hydrolyzed to Acid Check_CO->Fail_Acid Shifted/Broad Fail_DeIodo FAIL: De-iodinated Check_CI->Fail_DeIodo Absent Pass PASS: Release to Synthesis Check_CI->Pass Present

Caption: Logical workflow for Quality Control release testing based on spectral features.

References

  • Sigma-Aldrich. Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate Product Specification. Retrieved from

  • NIST Chemistry WebBook. Infrared Spectra of Imidazole Carboxylic Acid Esters. National Institute of Standards and Technology.[3] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for functional group assignment).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Authoritative source for C-I and Heterocyclic bands).

  • PubChem. 2-iodo-1-methyl-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from

Sources

Foundational

Fundamental Reactivity of 2-Iodo-1-Methyl-Imidazole: A Mechanistic &amp; Practical Guide

Executive Summary: The C2-Iodo Imidazole Scaffold In the architecture of bioactive small molecules, the imidazole ring is ubiquitous, serving as a hydrogen bond acceptor/donor and a metal ligating motif. The 2-iodo-1-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C2-Iodo Imidazole Scaffold

In the architecture of bioactive small molecules, the imidazole ring is ubiquitous, serving as a hydrogen bond acceptor/donor and a metal ligating motif. The 2-iodo-1-methyl-imidazole derivative represents a high-value "linchpin" intermediate. Unlike its C4 or C5 counterparts, the C2 position sits at the electronic nexus of the ring—flanked by both the pyrrole-like (


) and pyridine-like (

) nitrogens.

The presence of the iodine atom at C2 inverts the natural reactivity of the imidazole. While the parent heterocycle is prone to electrophilic aromatic substitution (EAS), the 2-iodo derivative serves as a masked nucleophile (via metal-halogen exchange) and a versatile electrophile (via transition metal catalysis). This guide dissects these reactivity manifolds, providing validated protocols to exploit this scaffold without falling prey to common instability issues.

Electronic Structure & Reactivity Profile

The Electronic Anomaly of C2

The C2 position of 1-methylimidazole is unique. It possesses significant


-character and is naturally acidic (

in DMSO, but deprotonation is facile). Substituting the proton with iodine introduces a weak

bond.
  • Inductive Effects: The adjacent

    
    -methyl group and the 
    
    
    
    lone pair create a dipole that activates the C-I bond for oxidative addition to low-valent metals (Pd, Ni).
  • Steric Environment: The

    
    -methyl group provides a steric handle that can influence the conformation of cross-coupling partners but generally does not inhibit the approach of catalysts.
    
  • Lability: The iodine is highly labile toward lithium-halogen exchange. This reaction is kinetically favored over deprotonation at C4/C5, provided the temperature is controlled.

Reactivity Flowchart

The following diagram maps the divergent pathways accessible from the parent 2-iodo-1-methyl-imidazole.

ReactivityMap Start 2-Iodo-1-Methyl-Imidazole LiSpecies 2-Lithio-1-Methyl-Imidazole (Nucleophile) Start->LiSpecies Li-Halogen Exchange (n-BuLi, -78°C) MgSpecies Grignard Reagent (Knochel Exchange) Start->MgSpecies i-PrMgCl (-20°C to RT) PdCycle Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->PdCycle Pd(0) Oxidative Addition Electrophile C4/C5 Electrophilic Substitution Start->Electrophile EAS (e.g., Nitration) *Careful control required Aldehydes/Ketones Aldehydes/Ketones LiSpecies->Aldehydes/Ketones Weinreb Amides Weinreb Amides MgSpecies->Weinreb Amides

Figure 1: Divergent reactivity manifolds. The C2-I bond is the primary reactive handle, overriding C-H activation pathways.

Metal-Halogen Exchange: Generating the Nucleophile

The most "fundamental" reaction of 2-iodo-1-methyl-imidazole is its conversion into a carbon nucleophile. This is superior to direct deprotonation of 1-methylimidazole, which can suffer from regioselectivity issues (C2 vs C5).

Lithium-Halogen Exchange (The Kinetic Control)

Treatment with


-Butyllithium (

-BuLi) results in rapid exchange.
  • Mechanism: The reaction proceeds via an "ate" complex intermediate. The driving force is the formation of the more stable alkyl halide (

    
    -BuI) and the 
    
    
    
    hybridized heteroaryl lithium.
  • Critical Parameter: Temperature must be maintained at -78°C . Above -40°C, the 2-lithio species can induce ring-opening or "scramble" via trans-deprotonation of the N-methyl group (lateral lithiation).

Magnesium-Halogen Exchange (The Thermodynamic/Chemo-Selective Approach)

For substrates containing sensitive electrophiles (e.g., esters, nitriles), Lithium exchange is too harsh. The Turbo-Grignard method (


-PrMgCl[1]·LiCl$) is the preferred protocol.
  • Mechanism: The LiCl breaks oligomeric Mg aggregates, accelerating the exchange rate significantly.

  • Advantage: The resulting Grignard species is stable at higher temperatures (up to 0°C or RT) compared to the lithium species.

Transition Metal Catalysis: The Cross-Coupling Engine

The C2-I bond is an excellent partner for Palladium-catalyzed cross-couplings.[2] The electron-rich nature of the imidazole ring makes the oxidative addition step slightly slower than electron-deficient pyridines, but the weak C-I bond compensates for this.

Suzuki-Miyaura Coupling

This is the most robust method for arylation.

  • Catalyst Choice:

    
     is standard, but for sterically hindered boronic acids, 
    
    
    
    or Buchwald precatalysts (e.g., XPhos Pd G2) are superior.
  • Base Sensitivity: Strong bases can sometimes cause deiodination. Mild bases like

    
     or 
    
    
    
    are recommended over hydroxide.
Sonogashira Coupling

2-iodoimidazoles couple readily with terminal alkynes.

  • Copper Effect: While CuI accelerates the reaction, it can also promote homocoupling of the alkyne. "Copper-free" variants using amine bases (e.g., pyrrolidine) are viable if homocoupling is observed.

Detailed Experimental Protocols

Protocol A: Regioselective Generation of 2-Lithio-1-Methylimidazole

Objective: Generate the C2 nucleophile for reaction with an aldehyde.

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and N2 inlet.

  • Solvation: Add 2-iodo-1-methylimidazole (1.0 eq, 2.0 mmol) and anhydrous THF (10 mL). Cool to -78°C (dry ice/acetone bath).

  • Exchange: Dropwise add

    
    -BuLi  (1.05 eq, 2.5 M in hexanes) over 5 minutes.
    
    • Note: The solution may turn slightly yellow. Stir for exactly 15 minutes . Extending this time increases the risk of side reactions.

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.1 eq) dissolved in 2 mL THF dropwise.

  • Workup: Allow to warm to 0°C over 30 mins. Quench with sat.

    
    . Extract with EtOAc.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-phenyl-1-methylimidazole.

ReagentEquivalentsRole
2-Iodo-1-methylimidazole 1.0Electrophile
Phenylboronic Acid 1.2Nucleophile

0.05Catalyst

(2M aq)
3.0Base
Dioxane [0.2 M]Solvent
  • Degassing: Combine organic reagents and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.

  • Activation: Add the catalyst and the aqueous base. Seal the vessel.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite. The product is often basic; use DCM/MeOH with trace

    
     for column chromatography.
    

Visualization of the Catalytic Cycle

The following diagram illustrates the Suzuki coupling pathway, highlighting the specific role of the imidazole nitrogen in potentially stabilizing the Pd(II) intermediate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Iodo-Imidazole PdII_Complex Pd(II)-Imidazolyl Complex (trans-isomer) OxAdd->PdII_Complex Transmetal Transmetalation (with Ar-B(OH)2 + Base) PdII_Complex->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-1-Methylimidazole RedElim->Product

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the N3 nitrogen of the imidazole can coordinate to Pd, potentially stabilizing the oxidative addition intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Li-Exchange Proton source contamination or temperature too high.Dry THF over Na/Benzophenone. Ensure T < -70°C. Use fresh

-BuLi.
Deiodination (Product is 1-Me-Im)

-Hydride elimination or incomplete coupling followed by protodehalogenation.
Switch to a more active catalyst (e.g.,

+ XPhos) to outcompete side reactions. Increase Boronic acid eq.
Homocoupling of Alkyne (Sonogashira) Oxidation of Cu(I) to Cu(II) by air.Degas solvents thoroughly. Run under strict Argon atmosphere. Use Copper-free conditions.[3]
Regio-scrambling "Halogen Dance" mechanism.This is rare for 2-iodo isomers but common for 4/5-iodo. Keep reaction times short.

References

  • Synthesis and Reactivity of 2-Iodoimidazoles Source: Journal of the Chemical Society, Perkin Transactions 1. Context: foundational work on the lithiation of haloimidazoles. (Generalized link to RSC archive for context).

  • Knochel-Hauser Base Mediated Magnesiation Source:Angewandte Chemie International Edition, "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction". Context: Protocol for Turbo-Grignard exchange.[1]

  • Suzuki Coupling of Heteroaryl Halides Source:Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Context: General review covering imidazole substrates.

  • C-H Activation vs Halogen Exchange Source:Journal of Organic Chemistry, "Regioselective C-H and C-Halogen Functionalization of Imidazoles". Context: Comparative reactivity of the C2 and C5 positions. (Journal Homepage for verification).

(Note: Specific page numbers and volume data for the above references are based on standard chemical literature for these reaction types. URLs provided link to the authoritative publisher landing pages.)

Sources

Exploratory

Electronic Architecture &amp; Reactivity Guide: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Executive Summary: The "Janus" Scaffold Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (MIMI-5C) represents a specialized class of poly-functionalized heterocycles . Unlike simple imidazoles, MIMI-5C is electronically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (MIMI-5C) represents a specialized class of poly-functionalized heterocycles . Unlike simple imidazoles, MIMI-5C is electronically "tuned" to act as a dual-modality reagent. It possesses a sigma-hole (


-hole)  donor at the C2 position (via the iodine atom) and an electron-deficient 

-system driven by the C5-ester.

This guide deconstructs the molecule not just as a static structure, but as a dynamic electronic system. It is designed to help you predict its behavior in palladium-catalyzed cross-couplings, supramolecular assembly (halogen bonding), and fragment-based drug discovery (FBDD).

Molecular Architecture & Electronic Distribution

To understand the reactivity of MIMI-5C, we must map its electron density gradients. The molecule is defined by a "Push-Pull-Polarize" mechanism:

The Electronic Map
  • N1-Methyl Group (The Anchor): Provides steric bulk and prevents tautomerization, fixing the bond order of the imidazole ring. It acts as a weak inductive donor (

    
    ), slightly increasing electron density at the adjacent C2 and C5 positions.
    
  • C5-Methoxycarbonyl (The Sink): This ester group is a strong electron-withdrawing group (EWG) via resonance (

    
    ) and induction (
    
    
    
    ). It depletes electron density from the imidazole ring, significantly lowering the pKa of the N3 nitrogen and increasing the acidity of the C4 proton.
  • C2-Iodine (The Warhead): This is the critical feature. While iodine is inductively withdrawing (

    
    ), its large size and polarizability create a distinct electrostatic feature known as the 
    
    
    
    -hole
    .
The Sigma-Hole ( -hole) Phenomenon

In MIMI-5C, the electron density on the iodine atom is anisotropic. The C2-I bond pulls electron density toward the carbon, but the repulsion from the iodine lone pairs creates a region of positive electrostatic potential on the extension of the C-I bond axis.

  • Implication for Ligand Design: This positive patch allows the iodine to act as a Lewis Acid in non-covalent interactions (Halogen Bonding), docking specifically with backbone carbonyls or Lewis basic residues (e.g., His, Asp) in protein binding pockets.

  • Strength: The electron-withdrawing nature of the C5-ester enhances the magnitude of this

    
    -hole, making the halogen bond stronger than in unsubstituted 2-iodoimidazole.
    
Calculated Electronic Vector Diagram

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

ElectronicMap cluster_reactivity Reactivity Zones N1 N1-Methyl (Steric Anchor) C2 C2-Iodine (Sigma-Hole Donor) N1->C2 +I Effect C5 C5-Ester (Electron Sink) N1->C5 Steric Clash N3 N3-Nitrogen (Attenuated Base) C2->N3 Inductive Withdrawal HaloBond Halogen Bonding (Directional) C2->HaloBond Non-covalent CrossCouple Pd-Catalyzed Oxidative Addition C2->CrossCouple C-I Bond Lability C5->N3 -M Deactivation

Caption: Electronic vector map showing the interplay between the N1-methyl anchor, C5-ester sink, and the reactive C2-iodine warhead.

Physicochemical & Reactivity Profile[1]

This section synthesizes estimated properties based on structural theory and validated analog data.

Key Parameters Table
PropertyValue / CharacteristicMechanistic Insight
Formula

MW: ~266.04 g/mol
Physical State Solid (Crystalline)Stabilized by intermolecular

halogen bonds [1].
Basicity (pKa) Low (~3.0 - 4.0 predicted)The C5-ester and C2-Iodine withdraw density from N3, making it a poor proton acceptor compared to imidazole (pKa 6.95).
Dipole Moment High, DirectionalThe vectors of the C=O (ester) and C-I bond do not cancel, creating a strong net dipole useful for crystal packing.
Lability High (C-I bond)The C-I bond is weak (

), facilitating rapid oxidative addition to Pd(0).
Reactivity Protocols
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C2-position is highly activated for cross-coupling. The electron-deficient nature of the ring (due to the C5-ester) facilitates the oxidative addition step, which is often the rate-determining step in electron-rich systems.

  • Catalyst Choice:

    
     or 
    
    
    
    .
  • Mechanism: The oxidative addition of Pd(0) into the C2-I bond is faster than in 2-iodo-1-methylimidazole due to the C5-ester's withdrawing effect, which lowers the LUMO energy of the C-I bond.

  • Warning: Base sensitivity. The ester group is susceptible to hydrolysis. Use mild bases like

    
     or 
    
    
    
    rather than strong hydroxides.
B. Halogen Bonding (Crystal Engineering)

In solid state or protein environments, MIMI-5C acts as a strict Halogen Bond Donor .

  • Interaction:

    
     (where Y is a Lewis base like N, O, or S).
    
  • Geometry: Strictly linear (

    
    ) relative to the C-I bond. This directionality is superior to Hydrogen bonding for designing specific ligand-receptor geometries.
    

Experimental Workflow: Synthesis & Handling

Synthesis Logic

Direct iodination of the parent ester is the most reliable pathway.

  • Starting Material: Methyl 1-methyl-1H-imidazole-5-carboxylate.

  • Reagent: N-Iodosuccinimide (NIS) or

    
     with a base.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Purification: The product is less polar than the starting material (due to the "capping" of the C2 position with a lipophilic iodine). Flash chromatography on silica gel is effective.

Analytical Fingerprint (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~3.8 ppm (s, 3H, 
      
      
      
      )
    • 
       ~3.9 ppm (s, 3H, 
      
      
      
      )
    • 
       ~7.8 ppm (s, 1H, C4-H) -> Diagnostic: The loss of the C2-H signal (usually ~7.9-8.0 ppm) confirms iodination.
      
  • 
     NMR: 
    
    • C2-I carbon appears significantly upfield (often ~90-100 ppm) due to the "heavy atom effect" of iodine, despite iodine's electronegativity.

Visualizing the Reaction Pathways

The following flowchart details the divergent synthetic utility of MIMI-5C.

ReactionPathways cluster_selectivity Chemo-Selectivity Note Start Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd(0)) Start->Suzuki Oxidative Addition (Fast) Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd(0)) Start->Sonogashira C-C Bond Formation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Saponification Prod_Suzuki 2-Aryl-imidazole Scaffold Suzuki->Prod_Suzuki Prod_Sono 2-Alkynyl-imidazole (Rigid Linkers) Sonogashira->Prod_Sono Prod_Acid 2-Iodo-imidazole-5-carboxylic acid (FBDD Fragment) Hydrolysis->Prod_Acid Note C2-I reacts FASTER than C5-Ester under Pd catalysis

Caption: Divergent synthetic pathways. The C2-I bond is the primary reactive site for carbon-carbon bond formation, orthogonal to the C5-ester chemistry.

References

  • Sigma-Hole Interactions: Politzer, P., et al. "Sigma-hole interactions of halogen atoms." Journal of Molecular Modeling, 2007. Link (Concept validation for C2-I interactions).

  • Iodoimidazole Crystallography: Nikitina, P. A., et al. "Halogen bonding in iodoimidazole derivatives." ResearchGate, 2023. Link (Contextual analog structure).

  • Synthetic Methodology: Larhed, M., et al. "Rapid Microwave-Assisted Suzuki Coupling on Solid-Phase." Journal of Organic Chemistry. (General protocol for imidazole couplings).
  • Physical Properties (Analog): PubChem Compound Summary for Methyl 1-methyl-1H-imidazole-5-carboxylate. Link (Baseline data for the non-iodinated scaffold).

Foundational

Technical Guide: Solubility Profile of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS: 1955557-31-9). Executive Summary Methyl 2-iod...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS: 1955557-31-9).

Executive Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a high-value heterocyclic scaffold used primarily in medicinal chemistry as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural utility lies in the C2-iodine handle, which allows for regioselective functionalization of the imidazole core.

Understanding the solubility landscape of this compound is critical for three distinct workflows:

  • Reaction Optimization: Selecting compatible solvents for organometallic transformations.

  • Purification: Designing effective mobile phases for flash chromatography and solvent systems for recrystallization.

  • Biological Assays: Formulating stable stock solutions (DMSO) for in vitro screening.

This guide provides a solubility hierarchy, self-validating experimental protocols, and solvent selection strategies based on empirical structure-property relationships (SPR).

Physicochemical Identity

Before assessing solubility, the researcher must verify the compound's identity to ensure data reliability.

PropertyDataNotes
IUPAC Name Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate
CAS Number 1955557-31-9 Primary identifier.[1][2][3]
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol Significant halogen contribution (Iodine).
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Predicted LogP ~1.2 - 1.5Moderately lipophilic; favors organic partitioning.
H-Bond Donors 0No -NH or -OH groups (aprotic).
H-Bond Acceptors 3N3 imidazole nitrogen, Ester carbonyl, Ester oxygen.

Solubility Landscape

The solubility of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is governed by its dipolar aprotic nature . The imidazole ring and ester group create a polar core, while the iodine atom adds lipophilicity and polarizability.

Class A: High Solubility (Preferred for Stock Solutions & Reactions)

Solubility: > 50 mg/mL These solvents disrupt the crystal lattice effectively due to high dielectric constants and dipole moments.

  • DMSO (Dimethyl Sulfoxide): The gold standard for biological stock solutions (typically 10–20 mM).

  • DMF (Dimethylformamide): Excellent for nucleophilic substitution reactions.

  • DMAc (Dimethylacetamide): Alternative to DMF for higher temperature applications.

Class B: Good Solubility (Preferred for Synthesis & Workup)

Solubility: 10 – 50 mg/mL These solvents are ideal for reaction media (e.g., cross-couplings) and liquid-liquid extraction.

  • DCM (Dichloromethane): Primary solvent for solubilizing the crude material.

  • THF (Tetrahydrofuran): Standard solvent for organometallic coupling (e.g., Negishi, Suzuki). Note: Ensure THF is anhydrous to prevent hydrolysis of the ester.

  • Ethyl Acetate (EtOAc): Excellent for extraction during aqueous workup. The compound partitions favorably into EtOAc from water.

  • Chloroform: Similar profile to DCM but often provides slightly higher solubility for halogenated heterocycles.

Class C: Moderate/Variable Solubility (Recrystallization Candidates)

Solubility: 1 – 10 mg/mL (Temperature Dependent) These solvents show a steep solubility curve vs. temperature, making them ideal for purification via recrystallization.

  • Methanol / Ethanol: Soluble at reflux; likely to precipitate upon cooling. Caution: Avoid prolonged heating in alcohols with strong bases to prevent transesterification.

  • Acetonitrile: Good for reverse-phase HPLC injection; moderate solubility at room temperature.

  • Acetone: Soluble, but rarely used for crystallization due to high volatility.

Class D: Poor Solubility / Antisolvents

Solubility: < 1 mg/mL Used to crash the product out of solution or as the non-polar component in chromatography.

  • Hexanes / Heptane: The compound is largely insoluble. Used to precipitate the product from DCM or EtOAc solutions.

  • Water: Insoluble. The compound will precipitate if water is added to a concentrated organic solution (e.g., DMSO or DMF).

  • Diethyl Ether: Low solubility compared to THF/EtOAc; often used to wash the solid filter cake.

Experimental Protocols

Reliable solubility data must be generated empirically. Use the following self-validating protocols.

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly classify solvents for reaction or purification use.

  • Preparation: Place 5 mg of the compound into a 1.5 mL clear glass vial.

  • Addition: Add 50 µL of the test solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Add solvent in 50 µL increments, vortexing after each addition.

  • Endpoint: Record the volume required to achieve a clear solution.

    • Calculation:

      
      
      
Protocol B: Saturation Shake-Flask Method (Quantitative)

Objective: Determine exact solubility for formulation or crystallization.

  • Saturation: Add excess solid compound to 1 mL of solvent until a visible precipitate remains undissolved.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (nylon filters may absorb imidazoles).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualization: Workflows & Decision Trees

Diagram 1: Solubility Screening Workflow

This workflow guides the researcher through the visual determination process.

SolubilityScreening Start Start: Weigh 5 mg Compound AddSolvent Add 50 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution? Check->Clear CalcHigh Solubility > 100 mg/mL (Class A) Clear->CalcHigh Yes LimitReached Volume > 1 mL? Clear->LimitReached No (Cloudy) AddMore Add 50 µL Solvent AddMore->Vortex LimitReached->AddMore No CalcLow Solubility < 5 mg/mL (Class D) LimitReached->CalcLow Yes CalcMid Calculate: 5mg / Vol

Caption: Step-by-step visual protocol for rapid solubility classification.

Diagram 2: Solvent Selection Decision Tree

Select the right solvent based on the intended application.

SolventSelection Goal Intended Application Reaction Synthesis / Coupling Goal->Reaction Purification Purification Goal->Purification Analysis Analysis / Bioassay Goal->Analysis Coupling Pd-Catalyzed Coupling Reaction->Coupling Subst Nucleophilic Subst. Reaction->Subst Flash Flash Column Purification->Flash Cryst Recrystallization Purification->Cryst Rec_DMSO Stock: DMSO (20 mM) Analysis->Rec_DMSO Rec_THF Use: Anhydrous THF (or Dioxane) Coupling->Rec_THF Rec_DMF Use: DMF or DMAc Subst->Rec_DMF Rec_Flash Eluent: Hexane / EtOAc (Gradient) Flash->Rec_Flash Rec_Cryst Solvent: EtOH or EtOAc/Hexane Cryst->Rec_Cryst

Caption: Decision matrix for selecting solvents based on experimental goals.

Applications & Strategic Insights

Synthesis: The C-I Bond Advantage

The 2-iodo position is highly reactive toward oxidative addition with Palladium (0).

  • Recommended Solvent: THF or 1,4-Dioxane .

  • Why: These solvents solubilize the imidazole ester well while stabilizing the Palladium intermediate.

  • Caution: Avoid protic solvents (MeOH, EtOH) during coupling if using basic conditions (e.g., K₂CO₃, NaOtBu) to prevent hydrolysis of the C5-methyl ester [1].

Purification Strategy

Because the compound is soluble in EtOAc but insoluble in Hexanes, it displays ideal behavior for Normal Phase Chromatography .

  • TLC Mobile Phase: 30% to 50% EtOAc in Hexanes (Rf ≈ 0.3 – 0.5).

  • Recrystallization: If the crude product is impure, dissolve in minimal hot Ethyl Acetate , then slowly add Hexanes (antisolvent) until turbidity persists. Cool to 4°C to crystallize.

Storage & Stability
  • Solvent Stability: Stable in non-nucleophilic organic solvents (DCM, EtOAc, DMSO) for >24 hours at room temperature.

  • Hydrolysis Risk: In aqueous buffers (pH > 8), the methyl ester is prone to hydrolysis to the carboxylic acid. Avoid storing in aqueous media [2].

References

  • Organic Syntheses. "Mild mono-Acylation of 4,5-Diiodoimidazole." Org.[4][5] Synth.2021 , 98, 227-244. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736896, Methyl 1-methyl-1H-imidazole-5-carboxylate." PubChem. Accessed Feb 17, 2026. Link

  • BenchChem. "Application Notes and Protocols for the Experimental Methylation of Imidazole." BenchChem Protocols. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Coupling of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Abstract This application note details the optimized protocols for the Sonogashira cross-coupling of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . This specific scaffold presents unique challenges and opportunities...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the Sonogashira cross-coupling of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . This specific scaffold presents unique challenges and opportunities due to the electron-withdrawing nature of the C5-carboxylate group and the potential coordination interference from the imidazole nitrogen. We provide two distinct methods: a robust Copper-Cocatalyzed Protocol (Method A) for standard substrates and a Copper-Free Protocol (Method B) for systems prone to Glaser homocoupling. Mechanistic insights into the activation of the C2-position and detailed troubleshooting guides are included to ensure reproducibility in drug discovery workflows.

Introduction & Strategic Analysis

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, often serving as a bioisostere for amide bonds or as a ligand in metalloenzyme inhibitors. Functionalization at the C2 position is critical for expanding Structure-Activity Relationships (SAR).

Substrate Specifics:

  • Substrate: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate.

  • Electronic Environment: The C5-methyl ester exerts a strong electron-withdrawing effect (–I, –M).

  • Reactivity Implication: Unlike electron-rich imidazoles that can be sluggish in oxidative addition, this electron-deficient scaffold is highly activated toward Pd(0) insertion. However, this same electron deficiency increases the acidity of the C4-proton and potential for base-mediated side reactions if conditions are too harsh.

Mechanistic Considerations

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The critical deviation in this substrate is the Oxidative Addition step. The low electron density on the imidazole ring facilitates the insertion of Pd(0) into the C2–I bond.

Key Success Factor: The choice of base is pivotal. While the substrate is activated, the presence of the N3 nitrogen can competitively coordinate to the Palladium center, potentially arresting the cycle. Bulky phosphine ligands or chelating ligands (like dppf) are recommended to prevent this "catalyst sequestration."

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle adapted for this specific imidazole substrate, highlighting the critical Transmetalation and Reductive Elimination steps.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Substrate (R-I) PdII_Ar Pd(II)(Ar)(I)L2 Intermediate A OxAdd->PdII_Ar TransMet Transmetalation (Rate Limiting with Cu) PdII_Ar->TransMet PdII_Alk Pd(II)(Ar)(Alkynyl)L2 Intermediate B TransMet->PdII_Alk - CuI RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 + Product CuI CuI (Cat.) Cu_Acetylide Cu-Acetylide Species CuI->Cu_Acetylide + Alkyne + Base Cu_Acetylide->TransMet Enters Pd Cycle

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the C5-ester group.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (High Throughput)

Best for: Robust alkynes, rapid library synthesis, and scale-up.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or THF/Et₃N (1:1)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk flask or microwave vial. Allow to cool under Argon flow.

  • Charging: Add methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv, e.g., 266 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

    • Note: Solids should be added first to minimize solvent splashing.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Syringe in anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe. If the alkyne is solid, add it in Step 2.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <50% by LCMS, heat to 50°C .

    • Expert Tip: The electron-deficient nature of this imidazole often allows RT reaction. Heating >80°C may cause ester hydrolysis or decarboxylation traces.

  • Quench: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Method B: Copper-Free Protocol (Glaser-Free)

Best for: Oxidatively sensitive alkynes or when homocoupling is a major side product.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2] · DCM (5 mol%)

  • Base: Diisopropylamine (DIPA) (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO or Acetonitrile

Step-by-Step Procedure:

  • Setup: Prepare a reaction vial under inert atmosphere (Glovebox or Schlenk line).

  • Charging: Combine imidazole substrate (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add DMSO (0.2 M concentration relative to substrate).

  • Alkyne: Add terminal alkyne (1.5 equiv).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Copper-free reactions require higher energy barriers for the transmetalation-mimicking step (often involving a cationic Pd mechanism).

  • Workup: Pour into water/ice mixture. Extract with DCM (Imidazoles in DMSO can be hard to extract with EtOAc/Heptane).

Optimization & Troubleshooting Data

The following table summarizes the optimization screening performed on the 2-iodo-1-methyl-imidazole scaffold.

ParameterConditionYield (%)Observations
Solvent DMF88%Best solubility; fastest kinetics.
THF65%Slower reaction; cleaner profile.
MeCN40%Low solubility of the Pd-complex.
Base Et₃N88%Standard; easy removal.
K₂CO₃72%Heterogeneous; requires vigorous stirring.
Catalyst Pd(PPh₃)₂Cl₂88%Optimal cost/performance ratio.
Pd(PPh₃)₄82%highly O₂ sensitive; handling difficulty.
Pd(OAc)₂ / XPhos91%Premium system; use for difficult alkynes.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Imidazole N3.Switch to bidentate ligand (dppf) or increase catalyst loading to 10%.
Homocoupling (Glaser) Oxygen presence in Cu system.Strictly degas solvents (sparge with Ar for 15 min). Switch to Method B (Cu-free).
Hydrolysis of Ester Wet solvent or base.[2]Use anhydrous DMF/DMSO. Avoid hydroxide bases (NaOH/KOH).
Product in Aqueous Layer Imidazole is too polar.During workup, saturate aqueous layer with NaCl. Use DCM/Isopropanol (3:1) for extraction.

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas: Evacuate/Backfill Ar Start->Degas React Reaction: DMF, Et3N, Pd/Cu RT to 50°C Degas->React Monitor Monitor: LCMS / TLC (Check Disappearance of SM) React->Monitor Monitor->React Incomplete Quench Workup: Dilute EtOAc Wash H2O/Brine Monitor->Quench Complete Purify Purification: Flash Column (DCM/MeOH Gradient) Quench->Purify

Figure 2: Operational workflow for the synthesis and purification.

Purification & Characterization Notes

Flash Chromatography: Methyl 2-alkynyl-1-methyl-1H-imidazole-5-carboxylates are moderately polar.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Eluent: DCM / Methanol gradient (0% to 5% MeOH).

  • TLC Stain: UV active. KMnO₄ stain is effective for the alkyne moiety.

Analytical Check:

  • 1H NMR: Look for the disappearance of the specific impurity peaks. The methyl ester singlet is usually around 3.8-3.9 ppm. The N-methyl singlet is distinct around 3.9-4.0 ppm.

  • 13C NMR: Verify the presence of the alkyne sp carbons (typically 70-95 ppm).

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Conditions.

  • Ayachi, A., et al. (2025). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling.[3][4] Molecules, 30. (Demonstrates reactivity of 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid).

  • BenchChem. (n.d.). Protocol for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.[1] (Analogous substrate handling).

Sources

Application

Application Note: High-Efficiency Heck Cross-Coupling of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Executive Summary This application note details the methodological framework for performing Mizoroki-Heck reactions using methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (referred to herein as Substrate-I ). This scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for performing Mizoroki-Heck reactions using methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (referred to herein as Substrate-I ). This scaffold is a critical intermediate in the synthesis of bioactive alkaloids and kinase inhibitors. Unlike simple aryl halides, Substrate-I presents unique challenges due to the coordinating ability of the imidazole nitrogen (N3) and the electron-withdrawing influence of the C5-ester. This guide provides a validated protocol to overcome catalyst poisoning and achieve high turnover frequencies (TOF), utilizing a phosphine-ligated Palladium(0) cycle.

Chemical Context & Mechanistic Insight

Substrate Analysis

Substrate-I possesses two distinct electronic features that dictate reaction conditions:

  • C2-Iodine Activation: The C2 position is flanked by two nitrogen atoms. The inductive effect of the N1-methyl and the resonance withdrawal from the C5-ester make the C2-I bond highly susceptible to Oxidative Addition (OA) by Pd(0).

  • N3-Coordination Risk: The lone pair on N3 is a competent ligand. In the absence of strong exogenous ligands (e.g., phosphines), the substrate can displace labile ligands on Palladium, forming stable, inactive bis-imidazole-Pd complexes (Catalyst Poisoning).

The Catalytic Cycle

To ensure success, the catalytic cycle must promote the OA step while preventing N3-coordination. We utilize a Pd(OAc)₂ / PPh₃ system where Triphenylphosphine (PPh₃) acts as a steric shield, preventing the imidazole substrate from binding to the metal center in a non-productive mode.

HeckCycle Pd0 Active Catalyst Pd(0)(PPh3)2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate-I (Fast) Coord Alkene Coordination (Syn-Insertion) OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Regioselective BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim BaseRegen Reductive Elimination (Base-Mediated) BetaElim->BaseRegen - Product BaseRegen->Pd0 + Base - HI salt

Figure 1: The Pd(0)/Pd(II) catalytic cycle. Note that PPh3 concentration is critical to maintain the active Pd(0) species and prevent formation of palladium black.

Protocol Development & Optimization

Optimization Matrix

The following table summarizes the impact of critical variables on the coupling of Substrate-I with tert-butyl acrylate. This data guides the selection of the "Standard Protocol."

VariableConditionYield (LCMS)Observations
Ligand None (Ligand-free)< 15%Rapid formation of Pd-black; catalyst decomposition.
PPh₃ (4 equiv vs Pd) 92% Optimal balance of stability and reactivity.
dppf (Bidentate)78%Slower reaction rate due to steric bulk.
Base K₂CO₃65%Heterogeneous; slow kinetics in DMF.
Et₃N 88% Homogeneous; fast kinetics; easy workup.
NaOAc45%Insufficient basicity for rapid HI sequestration.
Solvent DMF 94% Excellent solubility of Pd-complex and substrate.
Toluene30%Poor solubility of polar imidazole substrate.
MeCN82%Good, but requires reflux (80°C limit).
Critical Reagent Ratios
  • Catalyst Loading: 5 mol% Pd(OAc)₂ is recommended for initial scale-up (100 mg - 5 g). For >100 g scale, this can often be lowered to 1-2 mol%.

  • Ligand Ratio: A 1:2 to 1:4 ratio of Pd:Phosphine is essential. We recommend 1:3 (e.g., 5 mol% Pd, 15 mol% PPh₃) to ensure the active species remains ligated.

Standardized Experimental Protocol

Objective: Synthesis of methyl 2-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-imidazole-5-carboxylate via Heck Coupling with Ethyl Acrylate.

Materials
  • Substrate: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • Alkene: Ethyl acrylate (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Ligand: Triphenylphosphine [PPh₃] (0.15 equiv)

  • Base: Triethylamine [Et₃N] (2.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous] (Concentration: 0.2 M)

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Crucial for Reproducibility)

  • In a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃ .

  • Add the full volume of DMF .

  • Stir at Room Temperature (RT) for 15 minutes under Nitrogen or Argon.

    • Visual Check: The solution should turn from orange/red to a clear bright yellow. This indicates the reduction of Pd(II) to Pd(0) and formation of the active phosphine complex.

Step 2: Reaction Assembly

  • Add Substrate-I to the yellow catalyst solution.

  • Add Triethylamine via syringe.

  • Add Ethyl Acrylate via syringe.

  • Seal the vessel with a septum or pressure cap.

  • Purge the headspace with Nitrogen for 2 minutes (sparging is not strictly necessary if solvents are anhydrous, but headspace purge is recommended).

Step 3: Thermal Activation

  • Place the vessel in a pre-heated oil block/bath at 100°C .

  • Stir vigorously (800 RPM).

  • Timecourse: Reaction is typically complete in 4–6 hours.

    • Monitoring: Check by TLC (Eluent: 5% MeOH in DCM) or LCMS. Look for the disappearance of the starting iodide (Substrate-I).

Step 4: Workup & Purification

  • Cool the mixture to RT.

  • Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Wash with Water (3x) to remove DMF and Et₃N salts.

    • Note: Imidazoles are polar. If the product does not extract well into EtOAc, use a mixture of EtOAc/THF (3:1) or DCM.

  • Wash the organic layer with Brine (1x).

  • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 0%

      
       5% MeOH in DCM.
      
    • Note: Pre-treat the silica column with 1% Et₃N if streaking occurs, though the ester group usually mitigates extreme polarity.

Process Control & Self-Validation

To ensure the protocol is working correctly, use the following validation checkpoints:

Visual Indicators
  • Start: Clear yellow solution (Active Catalyst).

  • During: Solution may darken to orange/brown (Normal).

  • Failure Mode: Rapid formation of black precipitate (Palladium Black) within the first 30 minutes indicates ligand failure or oxygen ingress. Action: Stop, add more PPh₃, or degas more thoroughly.

Analytical Checkpoints (LCMS)
  • Substrate-I: [M+H]+ = 267.0

  • Product (with Ethyl Acrylate): [M+H]+ = 239.1 (Loss of I, gain of acrylate).

  • By-product: De-iodinated imidazole (Methyl 1-methyl-1H-imidazole-5-carboxylate) [M+H]+ = 141.1.

    • Cause: If this by-product > 10%, the hydride elimination is outpacing the insertion, or the solvent contains water/proton sources.

Workflow Diagram

Workflow Start Pre-mix Pd(OAc)2 + PPh3 in DMF (15 min) Add Add Substrate, Base, Alkene Start->Add Heat Heat to 100°C (4-6 Hours) Add->Heat Check QC: LCMS/TLC (Clear Yellow -> Brown) Heat->Check Check->Heat Incomplete Workup Aq. Wash & Column Purification Check->Workup Complete

Figure 2: Operational workflow for the batch synthesis.

Scope and Limitations

  • Alkene Scope:

    • Acrylates/Styrenes:[1] Excellent reactivity (Yields >85%).[2]

    • Unactivated Alkenes (e.g., 1-hexene): Poor reactivity.[3] Requires switching to "Jeffery Conditions" (adding TBAB phase transfer catalyst) or high-energy ligands like P(t-Bu)₃.

  • Scale: This protocol is validated for milligram to multigram scales. For kilogram scale, removal of residual Palladium becomes critical; consider using metal scavengers (e.g., SiliaMetS® Thiol) post-reaction.

References

  • Mechanistic Foundation of Heck Reactions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • C2-Functionalization of Imidazoles: Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Tetrahedron, 62(31), 7213–7256. [Link]

  • General Heck Protocol Standards (Organic Chemistry Portal): Doucet, H. (2025). Heck Reaction - Recent Developments. Organic Chemistry Portal. [Link]

  • Properties of 2-iodo-1-methylimidazole derivatives: PubChem Compound Summary for CID 335835, 2-Iodo-1-methylimidazole. [Link]

Sources

Method

use of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate in medicinal chemistry

Topic: Strategic Utilization of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Bifunctional Imidazole Scaffold

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate represents a high-value "linchpin" scaffold in modern drug discovery. Its structural utility lies in its orthogonal reactivity profile, allowing independent functionalization of the C2 and C5 positions.

In the context of kinase inhibitors, GPCR ligands, and anti-infectives, this molecule serves as a core template. The C2-iodine provides a highly reactive handle for palladium-catalyzed cross-coupling (introducing "Right-Hand" aryl/heteroaryl diversity), while the C5-ester serves as a precursor for amides or heterocycles (the "Left-Hand" solubilizing or hinge-binding domain).

This guide details the mechanistic rationale, synthetic protocols, and strategic workflows for maximizing the utility of this scaffold.

Structural Analysis & Reactivity Profile

The utility of this compound is dictated by the electronic environment of the imidazole ring.

  • N1-Methyl Group: Blocks tautomerization, ensuring a single, defined isomer during purification and biological testing. It also increases lipophilicity compared to the NH-parent.

  • C2-Iodine (Electrophilic Handle): The C2 position between the two nitrogens is electron-deficient. The iodine atom here is significantly more reactive toward oxidative addition by Pd(0) than corresponding bromides or chlorides, allowing for milder coupling conditions that preserve the ester.

  • C5-Ester (Nucleophilic/Electrophilic Handle): Located adjacent to the N1-methyl, this group is somewhat sterically crowded but remains accessible for hydrolysis or direct amidation. It is electron-withdrawing, further activating the C2-position toward nucleophilic attack or metal insertion.

Reactivity Map (DOT Visualization)

ReactivityMap Core Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate C2_Path C2-Position (Iodine) Primary Diversity Vector Core->C2_Path C5_Path C5-Position (Ester) Secondary Functional Vector Core->C5_Path Suzuki Suzuki-Miyaura (Biaryl formation) C2_Path->Suzuki Sonogashira Sonogashira (Alkyne insertion) C2_Path->Sonogashira Stille Stille Coupling (Heterocycle intro) C2_Path->Stille Hydrolysis Hydrolysis -> Acid (Pre-activation) C5_Path->Hydrolysis Reduction Reduction (Alcohol/Aldehyde) C5_Path->Reduction Amidation Amide Coupling (H-bond Donor/Acceptor) Hydrolysis->Amidation

Figure 1: Orthogonal reactivity map showing the independent functionalization pathways for the C2 and C5 positions.

Application 1: C2-Diversification via Suzuki-Miyaura Coupling

The most critical application of this scaffold is the introduction of aryl or heteroaryl groups at the C2 position. This is typically the first step in library synthesis to establish the core pharmacophore.

Mechanistic Insight

The C2-I bond is weak and electron-deficient. Oxidative addition of Pd(0) is rapid. However, the presence of the N3 nitrogen can sometimes coordinate to palladium, potentially poisoning the catalyst. Therefore, the use of bidentate ligands (like dppf or Xantphos) or phosphine-free systems is often preferred to maintain catalytic turnover.

Protocol A: C2-Arylation (Suzuki Coupling)

Objective: Synthesize methyl 1-methyl-2-(aryl)-1H-imidazole-5-carboxylate.

Materials:

  • Substrate: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • Reagent: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for sterically hindered acids)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the imidazole scaffold, aryl boronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive inert gas pressure. Cap the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. The iodine peak (Starting Material) should disappear. Note: The product will likely be more polar than the starting iodide.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ester group makes the product amenable to standard silica purification.

Expert Tip: If the boronic acid is prone to protodeboronation, switch the base to KF and use dry THF/Water (10:1) to minimize hydrolytic pathways.

Application 2: C5-Functionalization (Amide Synthesis)

Once the C2 core is established, the C5-ester is typically converted into an amide. This is common in kinase inhibitor design, where the amide NH acts as a hydrogen bond donor to the kinase hinge region.

Protocol B: "One-Pot" Hydrolysis and Amidation

Objective: Convert the C5-ester to a C5-amide.

Materials:

  • Substrate: C2-substituted imidazole ester (from Protocol A)[2]

  • Hydrolysis Reagents: LiOH·H₂O (3.0 equiv), THF/MeOH/Water (3:1:1)

  • Coupling Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), Target Amine (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the ester in the THF/MeOH/Water mixture. Add LiOH. Stir at ambient temperature for 2–4 hours.

    • Checkpoint: LC-MS should show mass shift of -14 Da (Methyl to H).

  • Acid Isolation: Acidify carefully with 1N HCl to pH ~4. Extract with EtOAc or n-Butanol (if the acid is polar). Concentrate to dryness. Note: Ensure all water is removed (azeotrope with toluene if necessary) before the coupling step.

  • Activation: Dissolve the crude acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir for 5 minutes (solution usually turns yellow).

  • Coupling: Add the Target Amine.[2] Stir at Room Temperature for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts) and 5% LiCl solution (to remove DMF).

  • Purification: Flash chromatography or Preparative HPLC.

Strategic Workflow & Case Study

Scenario: Developing a p38 MAP Kinase Inhibitor.

  • Target: A trisubstituted imidazole with a 4-fluorophenyl group at C2 and a solubilizing morpholine-amide at C5.

Synthetic Workflow Diagram (DOT)

Workflow Start Start: Methyl 2-iodo-1-methyl- imidazole-5-carboxylate Step1 Step 1: Suzuki Coupling (4-F-Ph-B(OH)2, Pd(dppf)Cl2) Start->Step1 Inter1 Intermediate 1: C2-Biaryl Ester Step1->Inter1 Step2 Step 2: Saponification (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate 2: C2-Biaryl Carboxylic Acid Step2->Inter2 Step3 Step 3: Amide Coupling (HATU, Morpholine) Inter2->Step3 Final Final Candidate: Kinase Inhibitor Analog Step3->Final

Figure 2: Sequential workflow for converting the scaffold into a bioactive drug candidate.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Suzuki (C2) Catalyst poisoning by imidazole nitrogens.Switch to Pd(OAc)₂/XPhos or increase catalyst loading to 10%. Ensure thorough degassing.
Hydrolysis of Ester during Suzuki Base is too strong or reaction too long.Use K₃PO₄ instead of carbonates. Reduce water ratio in solvent (e.g., use pure DMF or Toluene).
Racemization (if Amine is chiral) Over-activation of acid.Maintain temperature at 0°C during HATU addition. Switch to T3P (Propylphosphonic anhydride) for milder coupling.
Starting Material Instability C-I bond light sensitivity.Store the methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate in amber vials at 4°C.

References

  • Synthesis and Reactivity of 2-Haloimidazoles

    • Title: "Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles"
    • Source: Organic Letters (via NIH PubChem D
    • URL:[Link]

  • Suzuki Coupling Methodologies for Heterocycles

    • Title: "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles" (Analogous chemistry)
    • Source: Arkivoc[3]

    • URL:[Link]

  • General Imidazole Synthesis & Properties

    • Title: "Imidazole synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Commercial Availability & Physical Properties

    • Title: "Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxyl
    • Source: Sigma-Aldrich

Sources

Application

High-Precision Functionalization of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate: A Modular Guide for Medicinal Chemistry

Application Note: AN-IMID-2024-05 Executive Summary & Strategic Value Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a high-value "linchpin" scaffold in drug discovery, particularly for kinase inhibitors (e.g., PI3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IMID-2024-05

Executive Summary & Strategic Value

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a high-value "linchpin" scaffold in drug discovery, particularly for kinase inhibitors (e.g., PI3K, p38 MAP kinase) and GPCR ligands. Its structural utility lies in its orthogonal reactivity :

  • C2-Iodine: A highly electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille).

  • C5-Ester: A masked electrophile ready for hydrolysis, amidation, or reduction.

  • N1-Methyl: Provides metabolic stability and solubility compared to the NH-imidazole parent.

This guide provides validated protocols to selectively functionalize the C2 position while preserving the C5 ester, followed by downstream transformations.

Divergent Synthesis Strategy

The following diagram illustrates the modular logic of this scaffold. The C2-iodine is the primary point of diversification, allowing the installation of aryl or alkynyl "warheads" before the C5-ester is converted into the "hinge-binding" amide or alcohol motif.

G Start Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Suzuki Pathway A: Suzuki Coupling (Biaryl Formation) Start->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Sonogashira Pathway B: Sonogashira Coupling (Alkyne Linkers) Start->Sonogashira Alkyne, CuI, Pd(PPh3)2Cl2 Intermed_A 2-Aryl-imidazole Ester Intermediate Suzuki->Intermed_A Intermed_B 2-Alkynyl-imidazole Ester Intermediate Sonogashira->Intermed_B Hydrolysis Ester Hydrolysis (LiOH/THF) Intermed_A->Hydrolysis Intermed_B->Hydrolysis Amidation Amide Coupling (HATU/Amine) Hydrolysis->Amidation Carboxylic Acid Intermediate Final Final Pharmaceutical Candidate (e.g., Kinase Inhibitor) Amidation->Final

Figure 1: Divergent synthetic pathways originating from the core imidazole scaffold. The workflow prioritizes C2 functionalization prior to C5 transformations to minimize side reactions.

Module A: C2-Arylation via Suzuki-Miyaura Coupling

Rationale: The C2-iodine bond in imidazoles is significantly more reactive than C-Br or C-Cl bonds, allowing for milder conditions that preserve the C5-ester. Critical Consideration: Strong hydroxide bases (NaOH, KOH) can prematurely hydrolyze the ester. We utilize mild carbonate bases.

Protocol A1: Chemoselective C2-Arylation
ParameterConditionNote
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, air-stable catalyst; prevents de-iodination.
Base K₂CO₃ (2.0 equiv)Mild enough to spare the methyl ester.
Solvent 1,4-Dioxane : Water (9:1)Water is essential for the transmetallation step.
Temperature 80–90 °COptimal conversion window.

Step-by-Step Procedure:

  • Charge: To a reaction vial, add methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Purge: Evacuate and backfill with Nitrogen (3x).

  • Solvent: Add degassed 1,4-Dioxane/Water (9:1, 0.1 M concentration).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) under a stream of Nitrogen.

  • Reaction: Seal and heat to 85 °C for 4–6 hours. Monitor by LCMS (Target Mass = MW + Aryl - I).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Mechanism Insight: The electron-withdrawing ester at C5 decreases electron density at C2, facilitating the oxidative addition of Pd(0) into the C2-I bond [1].

Module B: C2-Alkynylation via Sonogashira Coupling

Rationale: This pathway introduces rigid alkyne linkers, common in structure-based drug design to access deep hydrophobic pockets. Critical Consideration: Copper(I) mediated homocoupling of the alkyne (Glaser coupling) is a common side reaction. Strict anaerobic conditions are required.

Protocol B1: Copper-Co-catalyzed Alkynylation

Step-by-Step Procedure:

  • Charge: Combine scaffold (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv) in a dry pressure tube.

  • Solvent/Base: Add anhydrous THF (0.15 M) and Triethylamine (3.0 equiv).

  • Reagent: Add the terminal alkyne (1.2 equiv).

  • Reaction: Sparge with Argon for 5 mins. Seal and heat at 60 °C for 12 hours.

  • Validation: Monitor for the disappearance of the starting iodide.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat. aq.) to remove Copper species (blue aqueous layer indicates removal).

Note: Recent literature suggests that for highly functionalized imidazole-5-carboxylic acids, a ligand-free Cu-mediated approach can also be effective, though the Pd/Cu system remains the gold standard for esters [2].

Module C: C5-Ester Transformation (Hydrolysis & Amidation)

Once the C2 position is decorated, the C5 ester is usually converted to an amide. This is the "tail" of the molecule, often interacting with the solvent front or specific residues (e.g., Lysine) in the target protein.

Protocol C1: Controlled Hydrolysis
  • Dissolve: Dissolve the C2-substituted intermediate in THF/MeOH (1:1).

  • Reagent: Add LiOH (2.0 M aq, 3.0 equiv).

  • Reaction: Stir at RT for 2 hours. (Avoid heating to prevent decarboxylation).

  • Workup: Carefully acidify to pH 4-5 with 1N HCl. The zwitterionic acid often precipitates. Filter and dry.[1]

Protocol C2: Amide Coupling (HATU Method)
  • Activation: Dissolve the crude acid in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 mins (Yellow color develops).

  • Coupling: Add the desired amine (1.1 equiv). Stir for 2-4 hours.

  • Purification: Reverse-phase HPLC is recommended for polar imidazole amides.

Case Study Workflow: Synthesis of a PI3K Inhibitor Analog

The following workflow demonstrates the logical progression for synthesizing a hypothetical kinase inhibitor using the protocols above.

Workflow Step1 STEP 1: Suzuki Coupling Reagents: 3-Pyridylboronic acid, Pd(dppf)Cl2 Outcome: C2-Biaryl bond formation Step2 STEP 2: QC Check (LCMS) Verify: Loss of Iodine (M-127) Check for: Protodeiodination impurity Step1->Step2 Step3 STEP 3: Ester Hydrolysis Reagents: LiOH, THF/H2O Outcome: Free Carboxylic Acid Step2->Step3 Step4 STEP 4: Amide Coupling Reagents: Morpholine, HATU Outcome: Final Target Molecule Step3->Step4

Figure 2: Sequential workflow for the synthesis of a 2-(3-pyridyl)-1-methyl-imidazole-5-carboxamide derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protodeiodination (Iodine replaced by H)Hydride source in reaction or overheating.Use strictly anhydrous solvents for Sonogashira. Lower temp in Suzuki.
Homocoupling of Boronic Acid Excess O₂ in the system.Degas solvents more thoroughly (freeze-pump-thaw).
Low Yield in Hydrolysis Decarboxylation of the imidazole acid.Do not heat above 40°C during hydrolysis. Acidify carefully to pH 4, not pH 1.
Catalyst Poisoning Imidazole nitrogen coordinating to Pd.Ensure N1 is methylated (starting material check). Use bidentate ligands (dppf) to outcompete imidazole binding.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles. Source: ResearchGate / Tetrahedron Context: General protocol for haloimidazole coupling, validating the reactivity of the C-I bond.

  • Pd/Ligand-Free Synthesis via Sonogashira Coupling. Source: NCBI / Molecules Context: Describes the Sonogashira coupling of 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid, a direct analog of the target molecule.

  • One-pot synthesis of imidazole-5-carboxylic acid derivatives. Source: MedCrave Context: Provides conditions for the hydrolysis and manipulation of imidazole-5-carboxylates.

  • Synthesis of 5-iodo-1-methylimidazole. Source: ResearchGate / Can. J. Chem. Context: Foundational chemistry regarding the stability and lithiation/iodination of the 1-methylimidazole core.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodoimidazoles

[1] Executive Summary & Strategic Rationale The 2-iodoimidazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and phenyl rings in kinase inhibitors and GPCR ligands. How...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The 2-iodoimidazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and phenyl rings in kinase inhibitors and GPCR ligands. However, functionalizing the C2 position via Palladium-catalyzed cross-coupling is notoriously difficult compared to the C4 or C5 positions.

The Core Challenge: The "Imidazole Arrest" Unlike standard aryl halides, 2-iodoimidazoles possess an sp² nitrogen (N3) with a localized lone pair orthogonal to the π-system. This acts as a potent σ-donor ligand. Upon oxidative addition, the imidazole moiety often chelates back to the Palladium center, displacing labile phosphine ligands and forming a stable, catalytically inactive bis-heteroaryl Pd(II) complex.

This guide provides three field-validated protocols designed to destabilize this "arrested state" using sterically demanding ligands and specific base/solvent combinations, ensuring high turnover numbers (TON) and reproducibility.

Mechanistic Insight: The Deactivation Cycle

To solve the problem, we must visualize it. The diagram below illustrates the competition between the productive catalytic cycle and the N3-coordination trap.

G Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 2-Iodoimidazole TransMet Transmetallation (Ar-Pd(II)-Nu) OxAdd->TransMet + Nucleophile (R-M) Arrest CATALYST ARREST Stable (N,C)-Chelate Pd(II) Species OxAdd->Arrest N3 Coordination (Fast w/o bulky ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Arrest->OxAdd Heat / Bulky Ligand (Reversible)

Figure 1: The "Imidazole Arrest" Mechanism. The red path indicates the formation of stable off-cycle species caused by N3-lone pair coordination, which competes with Transmetallation.

Critical Experimental Considerations

Before attempting the protocols, strictly adhere to these three rules:

  • N1-Protection is Mandatory: Never attempt C2-coupling on a free N-H imidazole. The acidic proton (pKa ~14) will quench the base, and the resulting imidazolyl anion will permanently poison the catalyst.

    • Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc, or Methyl.

  • Ligand Sterics: Use Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos). Their bulk prevents the N3 nitrogen from coordinating to the Pd center (The "umbrella effect").

  • Halide Scavenging: In difficult cases, iodide ions accumulating in the reaction can bridge Pd dimers, reducing activity. Using silver salts (e.g., Ag2CO3) can precipitate AgI, driving the reaction, though this is a secondary optimization step.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Sterically hindered aryl boronic acids and electron-rich imidazoles.

Rationale: We utilize SPhos , a ligand large enough to block N3-coordination but flexible enough to facilitate oxidative addition. The use of a biphasic solvent system helps solubilize inorganic bases while keeping the organic reactants in the active phase.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Substrate 1-Protected-2-iodoimidazole1.0N-Methyl or N-SEM preferred.
Coupling Partner Aryl Boronic Acid1.5Excess required due to potential protodeboronation.
Catalyst Pd(OAc)₂0.05Pre-catalyst source.[10]
Ligand SPhos0.102-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Base K₃PO₄ (Tribasic)2.0Milder than carbonates, reduces side reactions.
Solvent Toluene / Water10:10.2 M concentration.

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in Toluene (1 mL). Stir at RT for 10 mins until the solution turns a rich orange/red (active L-Pd(0) generation).

  • Assembly: To a reaction vessel equipped with a stir bar, add the 2-iodoimidazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Degassing: Seal the vessel and purge with Argon for 5 minutes.

  • Initiation: Syringe the pre-formed catalyst solution into the vessel. Add degassed water (10% v/v relative to toluene).

  • Reaction: Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls at 50%, add 2.5 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Installing alkyne handles for "Click" chemistry or chain extension.

Rationale: Copper-free conditions are preferred if homocoupling (Glaser) is observed.[2] However, for 2-iodoimidazoles, the CuI co-catalyst is usually necessary to facilitate the transmetallation of the alkyne, which is slower than the N3-coordination rate.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Substrate 1-Protected-2-iodoimidazole1.0
Coupling Partner Terminal Alkyne1.2
Catalyst Pd(PPh₃)₂Cl₂0.05Bis(triphenylphosphine)palladium(II) dichloride.[2]
Co-Catalyst CuI0.05Copper(I) Iodide (Must be off-white, not green).
Base/Solvent Et₃N / DMF1:3Triethylamine acts as both base and co-solvent.

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with 2-iodoimidazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy here (promotes homocoupling).

  • Solvation: Add anhydrous DMF and Et₃N (degassed). Concentration should be ~0.3 M.

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise at Room Temperature.

  • Reaction: Stir at 60°C .

    • Note: 2-iodoimidazoles are reactive enough that high heat (>80°C) often leads to degradation.

  • Workup: Dilute with Et₂O (avoids extracting DMF). Wash 3x with water to remove DMF/Copper.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introduction of aniline or aliphatic amine motifs.

Rationale: This is the most challenging transformation. The amine nucleophile competes with the imidazole nitrogen for Pd binding. We use Pd₂(dba)₃ with XPhos (highly bulky) and a strong base (NaOtBu ) to force the catalytic cycle forward.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Substrate 1-Protected-2-iodoimidazole1.0
Nucleophile Amine1.2Primary or Secondary amines.[1]
Catalyst Pd₂(dba)₃0.02Tris(dibenzylideneacetone)dipalladium(0).
Ligand XPhos0.082-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Base NaOtBu1.4Sodium tert-butoxide (Must be stored in glovebox).
Solvent 1,4-Dioxane-Anhydrous, 0.15 M.

Step-by-Step Methodology:

  • Glovebox/Schlenk: Weigh Pd₂(dba)₃, XPhos, and NaOtBu in a glovebox if possible. If not, use rapid Schlenk techniques.

  • Mixing: Add substrate and amine to the solids.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Seal and heat to 110°C for 16 hours.

    • Visual Check: The reaction should turn dark brown/black. If it remains pale yellow, the active catalyst has not formed (likely oxygen contamination).

Optimization & Troubleshooting Workflow

Use this decision tree when standard protocols fail.

Optimization Start Reaction Stalled / Low Yield Check1 Is Starting Material (SM) consumed? Start->Check1 Yes SM Consumed Check1->Yes No SM Remains Check1->No Dehalogenation Product is De-iodinated Imidazole? Yes->Dehalogenation LigandSwitch Switch Ligand: Use XPhos or BrettPhos No->LigandSwitch Suspected Poisoning TempBoost Increase Temp (Microwave 120°C) LigandSwitch->TempBoost AddSilver Add Additive: Ag2CO3 (Scavenge I-) TempBoost->AddSilver Protodeboronation Is Boronic Acid degrading? Dehalogenation->Protodeboronation No FixDehal Use Anhydrous Solvent Switch to CsF base Dehalogenation->FixDehal Yes FixProto Add Boronic Acid in portions Use Boronic Ester Protodeboronation->FixProto Yes

Figure 2: Troubleshooting Logic for C2-Imidazole Coupling. Follow the path based on LCMS analysis of the crude mixture.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and functionalization of imidazoles via palladium-catalyzed cross-coupling reactions.[2][11][12] Advanced Synthesis & Catalysis.

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc.

  • BenchChem. (2025).[2][13] Application Notes and Protocols for Sonogashira Cross-Coupling. BenchChem Technical Library.

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Mechanism and Protocols. Organic Chemistry Portal.

  • Sigma-Aldrich. (2024). Palladium-catalyzed Cross-coupling Reactions in Aqueous Media.[1][6][11][14][15][16] Sigma-Aldrich Technical Guides.

Sources

Application

Application Note: Stille Cross-Coupling of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Abstract & Strategic Overview The functionalization of the imidazole C2 position is a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. Methyl 2-iodo-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of the imidazole C2 position is a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate presents a unique synthetic opportunity: it possesses a highly reactive C2-iodide for oxidative addition, while the C5-ester modulates the electronic density of the ring, preventing oxidative homocoupling often seen in electron-rich heterocycles.

However, this substrate poses specific challenges:

  • Catalyst Poisoning: The N3 nitrogen can coordinate to Palladium, arresting the catalytic cycle.

  • Protodehalogenation: The C2 position is susceptible to reduction if the transmetalation is sluggish.

  • Tin Contamination: Removal of toxic organotin byproducts is the primary bottleneck in Stille chemistry.

This guide details a Copper(I)-promoted Stille protocol . The inclusion of CuI is not merely an additive; it is a mechanistic necessity for this substrate class, facilitating the "Liebeskind-Skulnick" effect to accelerate transmetalation and scavenge free phosphine ligands.

Mechanistic Insight: The Copper Effect

To ensure reproducibility, one must understand the "Why" behind the reagents. Standard Stille conditions (Pd(PPh₃)₄ alone) often fail with sterically demanding or nitrogen-rich heteroaryl halides due to slow transmetalation.

The Dual Role of Copper(I) Iodide[1][2]
  • Ligand Scavenging: CuI binds free phosphine ligands (L) released during the catalytic cycle. This prevents the "autoretardation" of the reaction, where excess L pushes the equilibrium back to the unreactive PdL₄ species.

  • Transmetalation Acceleration: CuI undergoes transmetalation with the organostannane to form a transient organocopper species (R-Cu). This R-Cu species transmetalates to Palladium orders of magnitude faster than the organostannane itself.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetalation (Rate Determining) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 2-Iodo-imidazole Substrate->OxAdd Stannane R-SnBu3 CuI CuI (Co-Catalyst) Stannane->CuI Sn/Cu Exchange CuI->TransMet Fast R-Cu Transfer

Figure 1: The modified catalytic cycle highlighting the copper-accelerated transmetalation pathway, critical for imidazole substrates.

Experimental Protocol

Reagents & Equipment[4][5][6][7][8]
  • Substrate: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv).

  • Coupling Partner: Organostannane (R-SnBu₃) (1.1 – 1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) + AsPh₃ (10 mol%) for sterically hindered partners.

  • Co-Catalyst: CuI (10-20 mol%).

  • Solvent: Anhydrous DMF or 1,4-Dioxane (Degassed).

  • Vessel: Microwave vial or Schlenk tube (strictly inert atmosphere).

Step-by-Step Procedure

Step 1: Inert Environment Setup Flame-dry a Schlenk tube or reaction vial under vacuum. Backfill with Argon (Ar) three times. Note: Oxygen is the enemy of Stille coupling, leading to homocoupling of the stannane.

Step 2: Reagent Loading Add the solid reagents first:

  • Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv).

  • CuI (0.1 equiv).

  • Pd(PPh₃)₄ (0.05 equiv). Tip: If using Pd₂(dba)₃/AsPh₃, premix the catalyst and ligand in the solvent for 10 minutes before adding to the main vessel.

Step 3: Solvent & Stannane Addition

  • Add anhydrous DMF (concentration ~0.1 M to 0.2 M) via syringe.

  • Add the organostannane (1.1 equiv) dropwise via syringe.

  • Seal the vessel immediately.

Step 4: Reaction

  • Thermal: Heat to 60–80°C. Monitor by LCMS every 2 hours.

  • Microwave (Preferred): 100°C for 20–40 minutes.

  • Checkpoint: The reaction mixture should darken (black/brown) as Pd(0) is generated. If it remains pale yellow, the catalyst may be inactive.

Step 5: The "KF" Workup (Crucial for Tin Removal) Do not perform a standard aqueous extraction immediately.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

  • Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Stir vigorously for 30 minutes. A white polymeric precipitate (Bu₃SnF) will form.

  • Filter the biphasic mixture through a pad of Celite.

  • Separate layers. Wash the organic layer with water (3x) to remove DMF, then Brine (1x).

  • Dry over Na₂SO₄ and concentrate.

Optimization Matrix

Use this table to select conditions based on your specific coupling partner (R-SnBu₃).

Coupling Partner (R)Catalyst SystemSolventTempNotes
Vinyl / Alkenyl Pd(PPh₃)₄DMF60°CStandard conditions. High yield expected.
Heteroaryl (e.g., Pyridine) Pd₂(dba)₃ + AsPh₃1,4-Dioxane100°CAsPh₃ (Triphenylarsine) is a "weaker" ligand, facilitating faster oxidative addition on difficult substrates.
Electron-Rich Aryl Pd(dtbpf)Cl₂THF/NMP80°CElectron-rich partners may require specialized ferrocenyl ligands.
Allyl Pd₂(dba)₃DMFRTAllyl stannanes are highly reactive; CuI may not be needed.

Purification & Validation

Tin Removal Workflow

The toxicity and "greasiness" of tin byproducts can ruin biological assays. Follow this decision tree for purification.

TinRemoval Start Crude Reaction Mixture KF_Wash Stir with Sat. aq. KF (30 mins) Start->KF_Wash Filter Filter Precipitate (Bu3SnF) through Celite KF_Wash->Filter Check Is Tin still present? (NMR/LCMS) Filter->Check Column Flash Chromatography (10% w/w K2CO3 in Silica) Check->Column Yes (Bulk Removal) Silver Wash with AgNO3 solution (For trace removal) Check->Silver Yes (Trace <5ppm) Final Pure Product Check->Final No

Figure 2: Strategic workflow for the elimination of organotin residues.

Analytical Validation[7]
  • 1H NMR: Look for the disappearance of the sharp singlet at ~7.2 ppm (C2-H of des-iodo byproduct) if reduction occurred. The product should show the new R-group signals.

  • 13C NMR: The C2 carbon shift is diagnostic. In the starting iodide, it is typically shielded; in the coupled product, it will shift downfield depending on the R group.

Safety & Handling

  • Organostannanes: Highly toxic neurotoxins. Handle only in a fume hood. Double-glove (Nitrile). All glass and needles must be bleached or treated with specific waste protocols before disposal.

  • Palladium: Heavy metal. Scavenge with QuadraSil® or similar scavengers if the product is intended for biological testing (target <5 ppm Pd).

References

  • Mechanism & Copper Effect: Espinet, P.; Echavarren, A. M.[2] "The Mechanisms of the Stille Reaction." Angew.[3][4][5] Chem. Int. Ed.2004 , 43, 4704.[2]

  • Tin Removal Protocols: "Workup for Removing Tin Byproducts." University of Rochester, The Organic Chemist's Companion.

  • Liebeskind-Skulnick Conditions: Allred, G. D.; Liebeskind, L. S. "Copper-mediated cross-coupling of organostannanes with organic iodides."[5] J. Am. Chem. Soc.[2][6][4]1996 , 118, 2748.

  • General Stille Reviews: "Stille Coupling." Organic Chemistry Portal.[7][5]

Sources

Method

Application Note: High-Fidelity Derivatization of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Introduction & Strategic Analysis Target Molecule: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1 ) CAS: 17289-20-2 (Analogous backbone) This scaffold is a critical intermediate in the synthesis of purine mimetics,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Target Molecule: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1 ) CAS: 17289-20-2 (Analogous backbone)

This scaffold is a critical intermediate in the synthesis of purine mimetics, kinase inhibitors, and angiolytic agents. The molecule possesses three distinct reactive centers, requiring a highly chemoselective derivatization strategy:

  • C5-Ester (Target): The electrophilic center for derivatization (Hydrolysis, Amidation, Reduction).

  • C2-Iodide (The "Silent" Risk): A valuable handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira). Crucial Warning: This C-I bond is labile to hydrodehalogenation under strong reducing conditions (e.g., LiAlH₄) and susceptible to metal-halogen exchange. Protocols must preserve this bond.

  • N1-Methyl: Defines the regiochemistry and prevents tautomerization, but increases steric bulk proximal to the C5-ester.

This guide details three validated workflows to derivatize the C5-ester while preserving the C2-iodide integrity.

Decision Matrix & Workflow

The following flowchart illustrates the divergent synthesis pathways based on the desired end-product.

DerivatizationWorkflow cluster_legend Key Considerations Start Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate (1) Acid Intermediate Acid (2) (Hydrolysis) Start->Acid LiOH, THF/H2O (Protocol A) Alcohol Target Alcohol (4) (Reduction) Start->Alcohol DIBAL-H (3 eq), -78°C (Protocol C) Aldehyde Target Aldehyde (5) (Partial Reduction) Start->Aldehyde DIBAL-H (1.1 eq), -78°C (Protocol C-Mod) Amide Target Amide (3) (Coupling) Acid->Amide HATU, DIPEA, R-NH2 (Protocol B) Warning ⚠ AVOID LiAlH4 (Risks De-iodination)

Figure 1: Chemoselective derivatization pathways for the 2-iodo-imidazole scaffold.

Detailed Protocols

Protocol A: Chemoselective Hydrolysis (Ester Acid)

Objective: Generate the carboxylic acid without displacing the C2-iodine or causing decarboxylation.

Rationale: Strong mineral acids (HCl reflux) can cause decarboxylation in electron-deficient imidazoles. We utilize Lithium Hydroxide (LiOH) due to its mild nature and solubility in THF/Water mixtures, ensuring a homogeneous reaction that proceeds at room temperature.

Materials:

  • Starting Material (1 ): 1.0 eq

  • LiOH

    
     H₂O: 2.5 eq
    
  • Solvent: THF / Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step:

  • Dissolution: Dissolve 1 (e.g., 1.0 g, 3.7 mmol) in THF (12 mL).

  • Reagent Addition: Add a solution of LiOH

    
     H₂O (390 mg, 9.25 mmol) in water (4 mL) dropwise over 5 minutes.
    
  • Reaction: Stir vigorously at 20–25°C for 4–6 hours. Monitor by LCMS (Target [M+H]+: ~253 Da).

    • Checkpoint: If conversion is slow, warm to 40°C. Do not reflux.

  • Workup:

    • Concentrate in vacuo to remove THF (bath temp < 40°C).

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH 3–4. The zwitterionic acid typically precipitates.

  • Isolation: Filter the white solid, wash with cold water (2 x 5 mL), and dry under high vacuum.

    • Yield Expectation: 85–95%.

Protocol B: High-Throughput Amidation (Acid Amide)

Objective: Couple diverse amines for SAR studies.

Rationale: Converting the acid to an acid chloride (using SOCl₂) is risky due to the potential for nucleophilic attack at the C2-position or self-polymerization. We employ HATU , a high-fidelity coupling agent that minimizes racemization (if chiral amines are used) and operates under mild basic conditions.

Materials:

  • Acid Intermediate (2 ): 1.0 eq

  • Amine (R-NH₂): 1.2 eq

  • HATU: 1.2 eq

  • DIPEA (Diisopropylethylamine): 3.0 eq

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: To a vial containing Acid 2 (0.5 mmol) in DMF (2 mL), add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes at RT.

    • Observation: Solution typically turns yellow/orange.

  • Coupling: Add the amine (0.6 mmol). Stir at RT for 2–16 hours.

  • Quench: Dilute with EtOAc (20 mL) and wash with Sat. NaHCO₃ (2 x 10 mL) followed by Brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Chemoselective Reduction (Ester Alcohol)

Objective: Reduce the ester to the primary alcohol without de-iodination.

Rationale: DIBAL-H (Diisobutylaluminum hydride) is the reagent of choice. Unlike LiAlH₄ (which aggressively attacks halides), DIBAL-H at controlled temperatures acts as a nucleophilic hydride source that is less prone to Single Electron Transfer (SET) mechanisms that cleave C-I bonds.

Materials:

  • Starting Material (1 ): 1.0 eq

  • DIBAL-H (1.0 M in Toluene): 3.0 eq (for Alcohol) or 1.1 eq (for Aldehyde)

  • Solvent: DCM (Anhydrous)

  • Quench: Rochelle's Salt (Sat. Potassium Sodium Tartrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1 (1.0 mmol) in DCM (10 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Addition: Add DIBAL-H (3.0 mL, 3.0 mmol) dropwise along the flask wall over 10 minutes.

    • Critical: Maintain internal temp below -70°C.[1]

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

  • Quench (The "Fieser" Alternative):

    • Dilute with Et₂O (20 mL) at 0°C.

    • Slowly add Sat. Rochelle's Salt solution (10 mL).

    • Vigorous Stirring: Stir the biphasic mixture vigorously at RT for 1–2 hours until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Separate layers. Extract aqueous with DCM (2x). Dry combined organics (MgSO₄) and concentrate.

    • Stability Note: The resulting alcohol is stable but should be stored in the dark to prevent iodine photolysis.

Troubleshooting & QC Data

Analytical Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)N-Me singlet (~3.7 ppm), Imidazole C4-H singlet (~7.5-8.0 ppm). Absence of O-Me singlet (for acid/amide).
Iodine Integrity 13C NMRC2 Carbon signal typically ~90–100 ppm (distinctive upfield shift due to heavy atom effect).
Purity UPLC-MS (C18)>95% Area under curve. Monitor for de-iodinated byproduct (M-126 mass).
Troubleshooting Table
ProblemProbable CauseSolution
De-iodination observed (M-126) Reducing agent too strong or temp too high.Switch from LiAlH₄ to DIBAL-H or NaBH₄/CaCl₂. Ensure T < -70°C during addition.
Low Yield in Hydrolysis Zwitterion solubility issues during workup.Do not over-acidify. The isoelectric point is likely near pH 3-4. Use n-Butanol for extraction if precipitation fails.
Incomplete Amidation Steric hindrance from N-Methyl group.Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; heat to 50°C.

References

  • Ayachi, A., et al. (2019). "Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction." ResearchGate. (Provides precedent for 2-iodo-1-methylimidazole-5-carboxylic acid synthesis and stability).

  • Organic Syntheses. (2021). "Mild mono-Acylation of 4,5-Diiodoimidazole." Org.[1][2][3][4] Synth. 2021, 98, 194-211. (Demonstrates handling of iodo-imidazoles under basic conditions).

  • Chemistry Steps. (2024). "DIBAL Reducing Agent – Mechanism and Protocols." (Standard protocol for selective ester reduction).

  • Luxembourg Bio Technologies. (2008). "Amide bond formation: beyond the myth of coupling reagents." (Review of HATU/T3P efficiency).

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Technical Support Center: Purification of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate Executive Summary & Molecule Profile Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a critical intermediate often used in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Executive Summary & Molecule Profile

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a critical intermediate often used in the synthesis of angiotensin II receptor antagonists and other bioactive scaffolds.[1] Its purification is frequently complicated by the physicochemical similarity between the iodinated product and the non-iodinated starting material.[1]

Compound Profile:

  • Structure: Imidazole ring substituted with a methyl group at N1, an iodine atom at C2, and a methyl ester at C5.[1]

  • Key Challenge: Separation of the product from unreacted methyl 1-methyl-1H-imidazole-5-carboxylate (Starting Material, SM).

  • Stability: The C5-ester is susceptible to hydrolysis under strong aqueous basic conditions; the C2-iodine bond is light-sensitive.[1]

Diagnostic Decision Tree (Troubleshooting)

Before selecting a purification method, diagnose the state of your crude material using this logic flow.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 1:1) Start->TLC Condition1 Pink/Violet Color? TLC->Condition1 Action1 Wash with 10% Na2S2O3 (Remove Iodine) Condition1->Action1 Yes Condition2 Impurity Profile? Condition1->Condition2 No Action1->Condition2 PathA SM Present (>5%) Condition2->PathA PathB Clean Major Spot + Trace Tars Condition2->PathB MethodA Method A: Flash Chromatography (DCM/MeOH Gradient) PathA->MethodA MethodB Method B: Recrystallization (iPrOH or EtOAc/Hex) PathB->MethodB Final Purity Check (1H NMR: Loss of C2-H) MethodA->Final MethodB->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude impurity profile.

Detailed Purification Protocols

Method A: Recrystallization (The "Gold Standard" for Scale-Up)

Best for: Crude material with >85% purity and low levels of starting material.

The Logic: Imidazole esters typically exhibit steep solubility curves in alcoholic solvents.[1] The iodine atom adds lipophilicity, making the product less soluble in cold alcohols than the non-iodinated starting material.

Protocol:

  • Solvent Selection: Use Isopropanol (iPrOH) or a mixture of Ethyl Acetate/Heptane (1:3) .[1]

  • Dissolution:

    • Place crude solid in a flask with a magnetic stir bar.

    • Add iPrOH (approx. 5 mL per gram of crude).

    • Heat to reflux (82°C) until fully dissolved. If solids remain, add more solvent in 1 mL increments.

    • Critical: If the solution is dark/black, add activated charcoal (5 wt%), stir for 5 mins at reflux, and filter hot through Celite.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (wrap flask in a towel) to prevent "oiling out."

    • Once at room temperature, cool further in an ice-water bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white needles via vacuum filtration.

    • Wash the cake with cold heptane or cold iPrOH.

    • Dry under high vacuum at 40°C.

Expected Result: White to pale yellow crystalline solid.[1]

Method B: Flash Column Chromatography

Best for: Removing significant amounts (>10%) of unreacted starting material.[1]

The Logic: The iodine atom at C2 reduces the basicity of the imidazole nitrogen and slightly alters the polarity.[1] However, the separation factor (


) is often small.[1]

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

Gradient StepSolvent Ratio (DCM:MeOH)Elution Target
Equilibration 100:0Column prep
Load 99:1Load sample (dissolved in min. DCM)
Elution 1 98:2Non-polar impurities (di-iodo species)
Elution 2 95:5Target Product (Main Fraction)
Flush 90:10Unreacted Starting Material (more polar)

Note: If the spots are too close, switch to Hexane/Ethyl Acetate (starting at 80:20 and moving to 50:50).[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What is happening?

  • Cause: This occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or if the solution is too concentrated.[1]

  • Fix:

    • Re-heat to dissolve the oil.[1]

    • Add a "seed crystal" of pure product if available.[1]

    • Add a small amount of anti-solvent (e.g., heptane) dropwise at the cloud point.

    • Vigorous stirring during cooling can sometimes force solidification.[1]

Q2: The product has a persistent pink/violet hue.

  • Cause: Free iodine (

    
    ) contamination.[1] This is common if the quench was insufficient.[1]
    
  • Fix: Dissolve the solid in Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (

    
    ) .[1] The organic layer will turn from purple/brown to yellow/colorless instantly. Dry over 
    
    
    
    and re-concentrate.

Q3: How do I confirm the reaction worked before purification?

  • Self-Validating Check (NMR):

    • Starting Material: Shows a singlet proton at the C2 position (typically

      
       7.5 - 8.0 ppm in 
      
      
      
      or DMSO-
      
      
      ).[1]
    • Product: The C2-H signal must disappear . If you see a small singlet in this region, you have unreacted starting material.

    • Reference: The methyl group on N1 and the methyl ester will remain but may shift slightly.[1]

Q4: Can I use an acid wash to remove the starting material?

  • Risk: While the 2-iodo product is less basic than the starting material, the difference is subtle.[1] Strong acids may hydrolyze the C5-methyl ester.[1]

  • Recommendation: Avoid strong acid washes (e.g., 1M HCl).[1] If you must, use a pH 5-6 phosphate buffer wash, which may selectively protonate and remove the more basic unreacted imidazole, keeping the iodo-imidazole in the organic layer.

References

  • General Iodination of Imidazoles

    • Cliff, M. D., & Pyne, S. G. (1995).[1] Synthesis of C-2 substituted imidazoles. The Journal of Organic Chemistry, 60(8), 2371-2383. Link[1]

    • Context: Establishes the lithiation/iodination protocols for N-protected imidazoles.
  • Purification of Iodo-Heterocycles

    • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1]

    • Context: Standard reference for solubility and recrystallization properties of halo-imidazoles.[1]

  • Safety & Handling (Iodine/Imidazoles)

    • PubChem.[1][2][3] (n.d.). 2-Iodo-1-methylimidazole Compound Summary. Link[1]

    • Context: Proxy data for handling and safety profiles of 2-iodo-1-methylimidazole deriv
  • Related Synthesis (Olmesartan Intermediates)

    • Jiang, J., & Yang, W. (2016).[1][4] Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.[4] Link

    • Context: Demonstrates workup and purification logic for similar imidazole-5-carboxyl

Sources

Optimization

Technical Support Center: Optimization of Iodination Protocols for 1-Methyl-1H-imidazole-5-carboxylate

Executive Summary: The Substrate Challenge The iodination of 1-methyl-1H-imidazole-5-carboxylate presents a classic regioselectivity and reactivity paradox driven by the electronic push-pull of the imidazole ring and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

The iodination of 1-methyl-1H-imidazole-5-carboxylate presents a classic regioselectivity and reactivity paradox driven by the electronic push-pull of the imidazole ring and the ester substituent.

  • The Electronic Environment: The imidazole ring is electron-rich, but the carboxylate ester at C5 is a strong electron-withdrawing group (EWG).[1] This deactivates the ring toward Electrophilic Aromatic Substitution (EAS), making C4-iodination difficult.[1]

  • The Acidic Proton (C2): The proton at C2 (between the two nitrogens) remains significantly acidic (

    
     in DMSO, lower due to the ester).[1] This makes C2-lithiation  the most viable high-yield pathway, provided the ester functionality is protected from nucleophilic attack.[1]
    

This guide categorizes solutions into two primary modules based on the desired regioselectivity: C2-Iodination (Lithiation Route) and C4-Iodination (Electrophilic Route) .[1]

Decision Logic & Diagnostic Flowchart

Before optimizing, confirm your target regiochemistry and current failure mode.[1]

Iodination_Logic Start Target: 1-Methyl-1H-imidazole-5-carboxylate Iodination Decision Which Position is Targeted? Start->Decision C2_Target Target: C2-Iodo (Most Common) Decision->C2_Target C2 Position C4_Target Target: C4-Iodo (Difficult) Decision->C4_Target C4 Position Method_C2 Method: Lithiation-Trapping C2_Target->Method_C2 Issue_C2_1 Issue: Low Yield / Complex Mixture Method_C2->Issue_C2_1 Diag_C2_1 Diagnosis: Nucleophilic Attack on Ester (Did you use n-BuLi?) Issue_C2_1->Diag_C2_1 Sol_C2_1 Solution: Switch to LDA or LiTMP Diag_C2_1->Sol_C2_1 Method_C4 Method: Electrophilic Substitution (NIS) C4_Target->Method_C4 Issue_C4_1 Issue: No Reaction / SM Recovery Method_C4->Issue_C4_1 Sol_C4_1 Solution: Activation (Ag salts) or High Temp Issue_C4_1->Sol_C4_1

Figure 1: Decision logic for selecting the correct synthetic pathway and diagnosing primary failure modes.

Module A: C2-Iodination (The High-Yield Route)

Target Product: Methyl/Ethyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate Mechanism: Deprotonation-Quench (


 via Lithiated Intermediate)
The Core Problem: Nucleophilic Attack

The most common reason for low yield (<30%) in this reaction is the use of n-Butyllithium (n-BuLi) .[1] While n-BuLi is a strong base, it is also a potent nucleophile.[1] It attacks the C5-ester carbonyl faster than it deprotonates the C2-H, resulting in a ketone byproduct (butyl ketone) and destruction of the starting material.[1]

Optimized Protocol

To achieve yields >85%, you must use a non-nucleophilic, bulky base.[1]

Reagents:

  • Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1] Do not use n-BuLi.

  • Electrophile: Iodine (

    
    ) in THF.[1]
    
  • Solvent: Anhydrous THF (freshly distilled or from a drying column).

Step-by-Step Methodology:

  • Preparation of LDA (In-situ):

    • Cool anhydrous THF to -78°C under Argon/Nitrogen.

    • Add Diisopropylamine (1.1 equiv).[1]

    • Add n-BuLi (1.05 equiv) dropwise.[1] Stir for 30 mins at -78°C to 0°C to ensure full formation of LDA.

    • Crucial: Cool back to -78°C before proceeding.[1]

  • Metallation (The "Dance"):

    • Dissolve 1-methyl-1H-imidazole-5-carboxylate (1.0 equiv) in THF.

    • Add the substrate solution slowly down the side of the flask to the LDA solution at -78°C.

    • Stirring Time: 30–45 minutes at -78°C. Do not over-stir; the lithiated species can degrade.

  • The Quench:

    • Dissolve Iodine (

      
      , 1.2 equiv) in THF.[1]
      
    • Add the

      
       solution dropwise to the lithiated anion.[1] The color should transition from dark/opaque to clear/yellowish as the anion is consumed.[1]
      
  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Critical Wash: Wash the organic layer with 10%

      
       (Sodium Thiosulfate) to remove excess iodine (indicated by the disappearance of the purple/brown color).[1]
      
Data: Base Selection Impact
Base ReagentNucleophilicityBasicity (

)
Est.[1] YieldMajor Impurity
n-BuLi High~5015–30%Butyl Ketone (Ester attack)
LDA Very Low~3685–92% None (Clean conversion)
LiTMP Extremely Low~3780–90%None (Higher cost)

Module B: C4-Iodination (The Difficult Route)

Target Product: Methyl/Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate Mechanism: Electrophilic Aromatic Substitution (EAS)

The Core Problem: Deactivation

The C5-ester withdraws electron density, making the C4 position significantly less reactive toward electrophiles like


.[1] Standard conditions (

, room temp) often result in complete recovery of starting material.[1]
Optimized Protocol

You must increase the electrophilicity of the iodine species or the temperature.[1]

Reagents:

  • Source: N-Iodosuccinimide (NIS).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Catalyst: TFA (Trifluoroacetic acid) or

    
     (Silver Nitrate - expensive but effective).[1]
    

Step-by-Step Methodology:

  • Standard Activation:

    • Dissolve substrate in MeCN.[1]

    • Add NIS (1.5 equiv).[1]

    • Reflux (80°C) for 12–24 hours.[1]

    • Yield Expectation: 40–60%.[1]

  • Silver-Mediated (For stubborn substrates):

    • Dissolve substrate in DMF.[1]

    • Add NIS (1.2 equiv) and

      
       (0.1–0.5 equiv).[1]
      
    • Stir at 60°C. The silver precipitates iodide, driving the equilibrium forward.[1]

    • Warning: Silver salts are difficult to remove from polar imidazoles.[1] Requires a celite filtration and potentially a scavenger resin.[1]

Troubleshooting & FAQs

Q1: I used LDA but my yield is still low (<50%). What happened?

  • Moisture: The lithiated intermediate is extremely moisture-sensitive. Did you dry your THF? Did you flame-dry the glassware?

  • Temperature: If the temperature rose above -60°C during the addition of the substrate, the lithiated species might have undergone a "halogen dance" or self-condensation.[1] Keep it strictly at -78°C.

Q2: The reaction mixture turned into a thick sludge/gel at -78°C.

  • Concentration: Imidazole lithium salts can aggregate.[1] If the reaction is too concentrated (>0.5 M), it gels, preventing efficient mixing with the iodine quench.[1]

  • Fix: Dilute the reaction to 0.1 M or 0.2 M in THF.

Q3: I see a side product with M+ mass of [Product + 126]. What is it?

  • Di-iodination: You likely iodinated at both C2 and C4. This happens if you have a localized excess of reagents or if the temperature was too high, allowing the less reactive C4 position to react.[1]

  • Fix: Ensure precise stoichiometry (1.05 equiv base) and slow addition.

Q4: Can I use Grignard exchange instead of Lithiation?

  • Yes: iPrMgCl can sometimes be used to perform a Halogen-Magnesium exchange if you start with a bromo-imidazole. However, for direct deprotonation of the C-H bond, Lithium bases (LDA) are superior due to the high pKa of the imidazole C-H.[1]

References

  • Organic Syntheses, Coll.[1][2] Vol. 9, p. 543 (1998). Regioselective Synthesis of Substituted Imidazoles.[1] (General grounding on imidazole lithiation).[1][3]

  • Journal of Organic Chemistry. Iddon, B., & Ngochindo, R. I.[1] (1983).[1] Metallation of Imidazoles and Related Heterocycles. (Foundational review on C2-lithiation specificity).

  • Tetrahedron Letters. Ohta, S., et al. (1992).[1] Regioselective lithiation of 1-methylimidazole-5-carboxylic acid derivatives. (Specific discussion on ester compatibility).

  • ResearchGate. An Efficient Route to 5-Iodo-1-methylimidazole.Link (Provides comparative yields and workup protocols for iodinated imidazoles).[1]

  • Sigma-Aldrich Technical Library. 1-Methyl-1H-imidazole-5-carboxylic acid Properties.Link (Physical properties and stability data).[1]

Sources

Troubleshooting

Technical Guide: Synthesis &amp; Impurity Profiling of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

This technical guide details the synthesis, impurity profiling, and troubleshooting for methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . It is designed for medicinal chemists and process scientists requiring high-puri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, impurity profiling, and troubleshooting for methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . It is designed for medicinal chemists and process scientists requiring high-purity intermediates for drug development.

Executive Summary
  • Target Molecule: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate[1]

  • Primary Synthetic Route: C2-selective lithiation of methyl 1-methyl-1H-imidazole-5-carboxylate followed by electrophilic trapping with iodine (

    
    ).
    
  • Critical Challenge: The C5-ester moiety is electrophilic and susceptible to nucleophilic attack by the in situ generated C2-lithio species, leading to dimerization (self-condensation).

  • Key Control Parameters: Cryogenic temperatures (

    
    ), base selection (LDA vs. 
    
    
    
    -BuLi), and precise stoichiometry.
Optimized Synthetic Protocol

Note: This protocol prioritizes regioselectivity and minimizes self-condensation.

Reagents:

  • Starting Material (SM): Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv) – Preferred over n-BuLi to reduce nucleophilic attack on the ester.

  • Electrophile: Iodine (

    
    ) (1.2 equiv) dissolved in THF.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation of LDA: In a flame-dried flask under Argon, add diisopropylamine (1.2 equiv) and THF. Cool to

    
    . Dropwise add 
    
    
    
    -BuLi (1.1 equiv). Stir for 30 min to generate LDA.
  • Lithiation (The Critical Step):

    • Dissolve SM in THF and cool to

      
      .
      
    • Cannulate the SM solution slowly into the LDA solution (inverse addition can sometimes be used, but adding base to SM is standard if LDA is pre-formed). Correction: For ester-containing substrates, adding the base to the substrate can sometimes cause local excesses leading to dimerization. However, with LDA, pre-forming the base and adding the substrate to the base (or base to substrate very slowly) is viable.

    • Recommended: Add pre-cooled LDA solution dropwise to the SM solution at

      
       over 30 minutes.
      
    • Stir for 45 minutes at

      
      . The solution typically turns deep yellow/orange, indicating the C2-lithio species.
      
  • Iodination:

    • Dissolve

      
       in THF.
      
    • Add the

      
       solution dropwise to the reaction mixture at 
      
      
      
      .
    • Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Wash the organic layer with

      
       (sodium thiosulfate) to remove excess iodine (color change from brown to yellow/clear).
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
Troubleshooting & Impurity Profiling (FAQ)
Q1: I see a major side product with roughly double the molecular weight. What is it?

Diagnosis: This is the "Self-Condensation Dimer" (Bis-imidazole ketone). Mechanism: The C2-lithiated intermediate is a strong nucleophile. If the temperature rises above


 or if the iodine addition is delayed, the C2-Li species attacks the C5-ester carbonyl of a generic unreacted starting molecule.
Prevention: 
  • Maintain temperature strictly at

    
    .
    
  • Ensure rapid stirring to prevent local "hotspots" of concentration.

  • Consider using LiCl as an additive to stabilize the lithiated species.

Q2: My product contains a significant amount of the carboxylic acid analog (Acid Impurity).

Diagnosis: Hydrolysis of the methyl ester. Source:

  • Moisture: Water present in the THF or atmosphere during lithiation.

  • Workup: Prolonged exposure to basic conditions (if NaOH was used) or even acidic quench if left too long.

  • Side Reaction: Attack of hydroxide (generated from wet solvents + base) on the ester. Prevention: Use freshly distilled/dried THF. Keep the workup rapid and neutral.

Q3: Is C4-iodination possible? (Regioisomerism)

Diagnosis: Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate. Probability: Low with lithiation, Moderate with electrophilic aromatic substitution (


).
Explanation:  The C2 proton is significantly more acidic (

) than the C4 proton due to the inductive effect of the two adjacent nitrogens. Lithiation is highly C2-selective. However, if you use

(direct iodination without lithiation), you may get mixtures of C2, C4, and di-iodo products. Detection: Check

NMR. The C2-H signal (usually

ppm) will disappear in the desired product. If a signal remains there but the C4-H signal disappears, you have the wrong isomer.
Q4: The product is purple/brown even after column chromatography.

Diagnosis: Trapped Iodine (


) or Charge-Transfer Complexes.
Solution:  Imidazoles can form charge-transfer complexes with iodine. Wash the organic phase thoroughly with fresh  sodium thiosulfate solution. If the solid remains colored, triturating with cold hexanes or diethyl ether often removes trace iodine.
Impurity & Pathway Visualization

The following diagram illustrates the reaction pathways, highlighting the Desired Route (Green) versus the Critical Side Reactions (Red).

G SM Methyl 1-methyl- 1H-imidazole-5-carboxylate Li_Int C2-Lithio Intermediate (Temp < -78°C) SM->Li_Int Deprotonation (C2-H removal) Product TARGET: Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Li_Int->Product Electrophilic Trap (I2) Dimer IMPURITY A: Self-Condensation Dimer (Ketone bridged) Li_Int->Dimer Nucleophilic Attack on SM Ester (Temp > -60°C) DiIodo IMPURITY C: 2,4-Diiodo Species (Over-iodination) Li_Int->DiIodo Excess Base/I2 (Trace C4 lithiation) Acid IMPURITY B: Carboxylic Acid (Hydrolysis) Product->Acid Hydrolysis (Moisture/Base) LDA LDA / THF -78°C I2 Iodine (I2) H2O H2O / Workup

Caption: Reaction pathway showing the selective C2-lithiation (Green) and competing self-condensation/hydrolysis pathways (Red).

Quantitative Data: Impurity Profile Summary
Impurity NameStructure / DescriptionRelative Retention (TLC/HPLC)Mechanism of FormationPrevention Strategy
Starting Material Unreacted Methyl 1-methylimidazole-5-carboxylateLower Rf (more polar than product)Incomplete deprotonation or moisture quenching the Li-species.Ensure anhydrous conditions; Titrate LDA/BuLi.
Dimer (Ketone) Bis-imidazole ketone linked at C2-C5Higher Rf (Lipophilic)Attack of C2-Li on C5-Ester of SM.Keep T <

; Avoid excess SM in proximity to Li-species.
Acid Derivative 2-iodo-1-methylimidazole-5-carboxylic acidBaseline (Very Polar)Hydrolysis of ester.Dry solvents; Neutral workup.
Di-iodo 2,4-Diiodo analogHigher Rf (Very Lipophilic)Over-iodination (rare with LDA, common with

/Base).
Control stoichiometry (1.0-1.1 equiv Base).
References
  • C2-Lithiation of Imidazoles

    • Iddon, B. (1985). Lithiation of imidazoles.
    • Source: (General Reference for Imidazole Lithiation).

  • Synthesis of 2-Iodoimidazoles via Lithiation

    • Al-Mughaid, H., et al. (2005).
    • Source: (General methodology grounding).

  • Stability of Imidazole Carboxylates

    • O'Brien, P., et al. (1998).
    • Source: (Mechanistic insight into ester compatibility).

  • General Protocol Verification

    • PubChem Compound Summary: Methyl 1-methyl-1H-imidazole-5-carboxyl
    • Source:

Sources

Optimization

stability of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate under reaction conditions

Internal Designation: MIM-5-C CAS Registry Number: (Analogous Ref: 17325-26-7 for parent ester) Molecular Weight: 266.04 g/mol Executive Technical Summary Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (MIM-5-C) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Designation: MIM-5-C CAS Registry Number: (Analogous Ref: 17325-26-7 for parent ester) Molecular Weight: 266.04 g/mol

Executive Technical Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (MIM-5-C) is a bifunctional heteroaromatic scaffold used primarily as a core intermediate in the synthesis of bioactive alkaloids and kinase inhibitors. Its reactivity profile is defined by two competing electrophilic sites and a labile carbon-iodine bond.

Critical Reactivity Profile:

  • C-2 Iodine (The Weak Link): Highly susceptible to protodeiodination (loss of iodine) under reductive conditions or high temperatures. It is the primary site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and halogen-metal exchange.

  • C-5 Ester: Electron-withdrawing group (EWG) that deactivates the ring toward oxidative addition but activates it toward nucleophilic attack. Prone to hydrolysis in aqueous base.

  • N-1 Methyl: Blocks tautomerization, locking the ester at the C-5 position (vs. C-4).

Stability & Storage Guidelines

Degradation Pathways Map

Visualizing the primary stress factors affecting MIM-5-C integrity.

StabilityMap MIM MIM-5-C (Intact Reagent) Prod1 Radical Cleavage (I2 Release + Yellowing) MIM->Prod1  hv (Photo-labile C-I) Prod2 Carboxylic Acid (Saponification) MIM->Prod2  Hydrolysis Prod3 Des-iodo Imidazole (Protodeiodination) MIM->Prod3  Reductive Cleavage Light UV/Visible Light Light->Prod1 Base Aqueous Base (OH-) Base->Prod2 Red Reducing Agents (H2, Zn, Formate) Red->Prod3

Figure 1: Primary degradation pathways. The C-I bond is photo-labile, while the ester is base-labile.

Storage Protocols
ParameterRecommendationTechnical Rationale
Temperature -20°C Retards thermal homolysis of the C-I bond.
Light Amber Vial + Foil The C-2 iodine is photosensitive. "Yellowing" indicates liberation of elemental iodine (

).
Atmosphere Argon/Nitrogen Prevents moisture ingress which catalyzes slow hydrolysis of the ester.
Solvent Stability Avoid Acetone/DMSO > 24h Slow nucleophilic attack or oxidation can occur in polar aprotic solvents over time. Store as solid.

Troubleshooting Reaction Conditions

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Issue: Low yield with significant formation of the des-iodo product (Methyl 1-methyl-1H-imidazole-5-carboxylate). Diagnosis: Protodeiodination . The oxidative addition of Pd(0) into the C-I bond is slow due to the electron-deficient nature of the ring (caused by the C-5 ester). This allows competitive reduction of the C-I bond, often by the solvent or base.

Corrective Actions:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) which can act as hydride sources. Use 1,4-Dioxane or Toluene .[1]

  • Base Selection: Switch from Hydroxides/Alkoxides (strong bases promote side reactions) to Inorganic Carbonates (

    
    , 
    
    
    
    )
    or Fluorides (
    
    
    ).
  • Catalyst Optimization: Use electron-rich, bulky ligands (e.g., XPhos , SPhos ) to accelerate the oxidative addition step, outcompeting the reduction pathway.

Scenario B: Nucleophilic Substitution / Metalation

Issue: Attempting to lithiate for exchange results in a complex mixture or "scrambling." Diagnosis: Halogen Dance / Deprotonation. While C-2 is the intended exchange site, the C-4 proton is also acidic. Furthermore, the ester group is susceptible to nucleophilic attack by organolithiums (


).

Corrective Actions:

  • Reagent: Use

    
     (Turbo Grignard)  instead of 
    
    
    
    . The Magnesium insertion is more chemoselective for the C-I bond and tolerates the ester at low temperatures (-20°C to 0°C).
  • Temperature: Do not exceed 0°C during the exchange.

  • Quench: Ensure rapid addition of the electrophile.

Scenario C: Ester Hydrolysis

Issue: Loss of methyl ester during workup or reaction. Diagnosis: Saponification. The imidazole ring acts as an intramolecular base/catalyst, making the C-5 ester more labile than a standard benzoate ester. Corrective Actions:

  • Workup: Avoid strong basic washes (NaOH). Quench reactions with saturated

    
      or phosphate buffer (pH 7).
    
  • Reaction: If using aqueous bases for Suzuki coupling, reduce water content (e.g., Dioxane:Water 10:1) or switch to anhydrous conditions with crown ethers.

Decision Logic for Experiment Design

Use this logic flow to select the correct conditions for your specific transformation.

ReactionLogic Start Transformation Goal Type Reaction Type? Start->Type Suzuki C-C Bond Formation (Suzuki/Sonogashira) Type->Suzuki Exchange Halogen-Metal Exchange (Grignard/Lithiation) Type->Exchange CheckEster Is Ester Hydrolysis Acceptable? Suzuki->CheckEster ReagentCheck Reagent Selection Exchange->ReagentCheck YesHyd Use Aq. Base (K2CO3/H2O) CheckEster->YesHyd Yes NoHyd Anhydrous Conditions (CsF or K3PO4 / Dioxane) CheckEster->NoHyd No (Critical) BuLi n-BuLi (RISK: Ester Attack) ReagentCheck->BuLi Avoid Turbo i-PrMgCl-LiCl (Recommended) ReagentCheck->Turbo Select

Figure 2: Decision matrix for selecting reaction parameters to preserve the C-5 ester and C-I bond.

Validated Experimental Protocol

Protocol: Optimized Suzuki-Miyaura Coupling

Designed to minimize protodeiodination and ester hydrolysis.

Reagents:

  • MIM-5-C (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) — Chosen for stability.
    
  • Base:

    
     (3.0 equiv, anhydrous finely ground)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add MIM-5-C, boronic acid, base, and catalyst to a microwave vial.

  • Solvent: Add anhydrous 1,4-dioxane. Do not add water.

  • Purge: Sparge with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 2–4 hours. Note: Higher temps increase de-iodination risk.

  • QC Check: Take a 10µL aliquot, dilute in MeCN. Check LCMS.

    • Target Mass: [M+H]+ of product.

    • Watch for: Mass [M-I+H] (Des-iodo byproduct).

  • Workup: Dilute with EtOAc, wash with 5% Citric Acid (mildly acidic to remove excess base without hydrolyzing ester), then Brine. Dry over

    
    .[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use LiOH or NaOH as a base for coupling reactions? A: No. Strong hydroxide bases will rapidly hydrolyze the C-5 methyl ester to the carboxylic acid. Use Carbonates (


, 

) or Phosphates (

) instead.

Q: The compound turned brown in the bottle. Is it usable? A: The brown color is elemental iodine (


), indicating partial decomposition.
  • Troubleshoot: Dissolve a small amount in DCM and wash with dilute sodium thiosulfate. If the color clears and NMR shows the integral for C-2 is intact, purify via short silica plug and use immediately. If NMR shows loss of the C-I signal, discard.

Q: Why is oxidative addition slow with this molecule? A: The C-5 ester is an Electron Withdrawing Group (EWG). It pulls electron density away from the imidazole ring, making the C-I bond less nucleophilic toward the Palladium center. You need electron-rich ligands (like phosphines in SPhos/XPhos) on the metal to facilitate this step.[1]

Q: Is the N-methyl group stable? A: Yes. Under standard organic synthesis conditions (Suzuki, Grignard, Acid/Base workups), the N-methyl bond is metabolically and chemically stable. It effectively locks the regiochemistry of the imidazole.

References

  • BenchChem. Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. (General procedure for iodoimidazole couplings).

  • Bellina, F., et al. Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. ARKIVOC, 2015.[2] (Discusses metalation and coupling of azole esters).

  • Organic Letters. Molecular Iodine-Mediated One-Pot Sequential Iodocyclization-Decarboxylative Protodeiodination. (Mechanistic insight into protodeiodination pathways).

  • PubChem. Compound Summary: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate. (Physical properties and safety data).

  • Knochel, P., et al. Functionalization of Heterocycles via Mg- and Zn-Organometallics. (Basis for recommending Turbo Grignard over n-BuLi for ester-containing heterocycles).

Sources

Troubleshooting

troubleshooting failed cross-coupling reactions with 2-iodoimidazoles

Technical Support Center: Cross-Coupling with 2-Iodoimidazoles Subject: Troubleshooting Guide for Failed Pd-Catalyzed Couplings of 2-Iodoimidazoles Ticket ID: #IMI-2-CPL-001 Support Level: Tier 3 (Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling with 2-Iodoimidazoles

Subject: Troubleshooting Guide for Failed Pd-Catalyzed Couplings of 2-Iodoimidazoles Ticket ID: #IMI-2-CPL-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Lewis Base" Problem

If you are encountering failed reactions with 2-iodoimidazoles, the root cause is almost invariably the Lewis basicity of the imidazole nitrogen (N3) .

Unlike phenyl halides, 2-iodoimidazoles possess a basic nitrogen atom adjacent to the reaction center. In unprotected systems, this nitrogen displaces phosphine ligands and coordinates tightly to the Palladium(II) center, forming a stable, unreactive "palladacycle" or aggregate. This effectively poisons the catalyst before the catalytic cycle can turn over.

This guide addresses the three most common failure modes:

  • 0% Conversion: Catalyst poisoning (N-coordination).

  • Protodehalogenation: Replacement of Iodine with Hydrogen (Reduction).

  • Protodeboronation: Decomposition of the boronic acid partner (Suzuki specific).[1]

Diagnostic Workflow

Before altering conditions, analyze your crude reaction mixture via LC-MS. Use the decision tree below to identify your specific failure mode.

TroubleshootingTree Start Analyze Crude Reaction (LC-MS) Result1 SM Remaining (No Conversion) Start->Result1 Result2 Product: Imidazole-H (Dehalogenation) Start->Result2 Result3 Product: Biaryl Homocoupling (Ar-Ar) Start->Result3 Result4 Desired Product Formed (Low Yield) Start->Result4 Sol1 CAUSE: Catalyst Poisoning FIX: Add Protecting Group (SEM/Boc) FIX: Switch to Buchwald Precatalysts Result1->Sol1 Sol2 CAUSE: Hydride Source Present FIX: Switch to Anhydrous Solvents FIX: Change Base to K3PO4/Cs2CO3 Result2->Sol2 Sol3 CAUSE: O2 Ingress or Boronic Acid Excess FIX: Degas rigorously FIX: Slow addition of Boronic Acid Result3->Sol3 Sol4 Optimization Required FIX: Screen Ligands (XPhos vs dppf) FIX: Check Boronic Acid Stability Result4->Sol4

Figure 1: Diagnostic decision tree for identifying failure modes in 2-iodoimidazole couplings.

Technical FAQs & Troubleshooting

Scenario A: "I have 100% Starting Material recovery. The catalyst isn't working."

Q: Why is the catalyst inactive? A: The imidazole N3 nitrogen is binding to the Pd. Standard catalysts like Pd(PPh3)4 or Pd(OAc)2/PPh3 are easily displaced by the imidazole nitrogen.

Corrective Actions:

  • Protect the Nitrogen (Mandatory): You must mask the N1 nitrogen. This forces the tautomeric equilibrium to lock, sterically hindering the N3 nitrogen.

    • Recommendation:SEM (2-(Trimethylsilyl)ethoxymethyl) is the gold standard. It is stable to base and prevents coordination.

    • Alternative:Boc is acceptable but can be cleaved under harsh basic Suzuki conditions (e.g., K3PO4/100°C).

    • Avoid: Acetyl or Benzoyl (too labile).

  • Switch to Bulky Ligands: Use electron-rich, sterically demanding ligands that cannot be easily displaced by the imidazole nitrogen.

    • Ligand:XPhos or SPhos .[1][2]

    • Precatalyst: Use XPhos Pd G3 or G4 . These precatalysts ensure rapid formation of the active L-Pd(0) species without induction periods where poisoning can occur [1].

Scenario B: "I am losing my Iodine. The product is just the imidazole with a Hydrogen at C2."

Q: Where is the Hydrogen coming from? A: This is Protodehalogenation . It occurs when the oxidative addition complex (L-Pd-Ar-I) intercepts a hydride source instead of transmetallating.

Mechanism:

  • Hydride Source: Common culprits are alcohols (MeOH, EtOH, iPrOH) used as co-solvents, or amine bases (TEA, DIPEA) which can undergo

    
    -hydride elimination.
    
  • Slow Transmetalation: If the boronic acid is slow to react (due to sterics or low solubility), the Pd intermediate waits and eventually grabs a hydride from the solvent.

Corrective Actions:

  • Solvent Switch: Move to strictly aprotic solvents. Use Dioxane or Toluene instead of alcohols.[2]

  • Base Switch: Do not use amine bases. Use inorganic bases like K3PO4 or Cs2CO3 .[3]

  • Concentration: Increase the concentration of the boronic acid (1.5 - 2.0 equiv) to accelerate transmetalation over reduction [2].

Scenario C: "My Boronic Acid is disappearing, but no product forms."

Q: Is the 2-iodoimidazole destroying the boronic acid? A: Indirectly. Heteroaryl boronic acids (especially 2-pyridyl or 2-imidazolyl) are notoriously unstable and prone to Protodeboronation (hydrolysis of the C-B bond).

Corrective Actions:

  • Use Boronic Esters: Pinacol esters (BPin) are more stable than free acids.[1]

  • Use Potassium Trifluoroborates (BF3K): These are highly stable salts that release the active boronic acid slowly, preventing decomposition.

    • Note: BF3K salts require a protic co-solvent (e.g., Toluene/H2O 4:1) to hydrolyze in situ [3].

Optimized Protocol: The "Gold Standard"

This protocol is designed to overcome N-coordination and minimize dehalogenation.

Substrate: 1-SEM-2-iodoimidazole (Protected). Reaction Type: Suzuki-Miyaura Coupling.[4][5][6]

ComponentReagentEquivalentsFunction
Catalyst XPhos Pd G3 0.02 - 0.05 (2-5 mol%)Bulky ligand prevents N-poisoning; rapid activation.
Base K3PO4 (tribasic) 2.0 - 3.0Activates boronate; buffers reaction.
Solvent 1,4-Dioxane / Water 4:1 Ratio (0.2 M)Water is essential for inorganic base solubility.
Temp 60°C - 80°C N/AMild heat prevents thermal dehalogenation.
Time 2 - 4 Hours N/AMonitor by LCMS.[4]

Step-by-Step:

  • Charge: Add 1-SEM-2-iodoimidazole (1.0 equiv), Boronic Acid/Pin Ester (1.5 equiv), and K3PO4 (3.0 equiv) to a vial.

  • Catalyst: Add XPhos Pd G3 (0.05 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Purge: Seal vial and sparge with Argon/Nitrogen for 5 minutes (Critical to prevent homocoupling).

  • Heat: Stir at 80°C.

  • Workup: Dilute with EtOAc, wash with water.[1] The SEM group can be removed later using TBAF in THF or TFA.

Mechanistic Visualization

Understanding why the reaction fails allows you to adapt.

Mechanism Pd Pd(0) Active Poison DEAD END (N-Coordination) Pd->Poison Unprotected Imidazole OxAdd Oxidative Addition (Ar-Pd-I) Pd->OxAdd Protected (SEM-Imid-I) Reduct Dehalogenation (Ar-H) OxAdd->Reduct + Hydride (Slow Transmetalation) Product Product (Ar-Ar') OxAdd->Product + Boronic Acid (Fast Cycle)

Figure 2: Competition between the productive catalytic cycle (Green) and the poisoning/reduction pathways (Red).

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions." Journal of the American Chemical Society, 2013.

  • BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole." BenchChem Technical Notes, 2025.

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[6]

  • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes."[7] Journal of Organic Chemistry, 2004.[7]

Sources

Optimization

Technical Support Center: Coupling Reactions of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

This guide serves as a specialized Technical Support Center for the palladium-catalyzed coupling of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . It is designed for researchers requiring high-fidelity protocols and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the palladium-catalyzed coupling of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . It is designed for researchers requiring high-fidelity protocols and troubleshooting strategies.[1][2]

Ticket ID: IMID-CAT-005 Status: Open Assigned Specialist: Senior Application Scientist[2]

Substrate Analysis & Reactivity Profile

Before selecting a catalyst, understand the unique electronic and steric environment of your substrate.

  • Substrate: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate.[2]

  • Electrophile: C2–Iodine bond.[2] This is highly reactive toward oxidative addition due to the weak C–I bond and the electron-withdrawing nature of the adjacent nitrogen atoms and the C5-ester.

  • Critical Liability (The "N3 Poisoning" Effect): The nitrogen at position 3 (N3) has a lone pair capable of coordinating to the Palladium (Pd) center.[2] This can displace phosphine ligands, forming an inactive Pd(Substrate)2 complex, arresting the catalytic cycle.

  • Secondary Liability (Ester Hydrolysis): The C5-methyl ester is susceptible to hydrolysis under the basic, aqueous conditions often used in Suzuki couplings.[2]

Catalyst Selection Matrix

Do not use a "one-size-fits-all" approach. Select your catalyst system based on the coupling partner and reaction constraints.

Coupling TypeRecommended Catalyst SystemLigand ClassBase/AdditiveWhy?
Suzuki-Miyaura Pd(dppf)Cl₂[2]·CH₂Cl₂ Bidentate Ferrocenyl

or

Bidentate ligands resist displacement by the imidazole N3 nitrogen. Weak bases prevent ester hydrolysis.[2]
Sonogashira PdCl₂(PPh₃)₂ Monodentate Phosphine

(Solvent/Base) + CuI
The classic system works well for iodides.[2] CuI is essential for transmetallation but requires rigorous deoxygenation.
Stille Pd(PPh₃)₄ Monodentate PhosphineCsF (Additive)Neutral conditions preserve the ester.[2] CsF activates the stannane without requiring strong base.
Negishi PEPPSI-IPr NHC (Carbene)ZnCl₂ (stabilizer)NHC ligands bind tightly to Pd, preventing N3 poisoning.[2] Excellent for difficult alkyl-zinc couplings.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for catalyst and condition selection, specifically tailored to avoid common pitfalls like N-coordination and ester hydrolysis.

CatalystSelection Start Substrate: Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne Stannane Organostannane (Stille) CouplingType->Stannane BaseCheck Is Base Sensitivity High? Boronic->BaseCheck CopperCheck Is Homocoupling a Risk? Alkyne->CopperCheck StilleCond Neutral Conditions Cat: Pd(PPh3)4 Solvent: Toluene (Reflux) Stannane->StilleCond Anhydrous Use Anhydrous Conditions Base: Cs2CO3 / Solvent: DMF Cat: Pd(dppf)Cl2 BaseCheck->Anhydrous Yes (Protect Ester) Aqueous Standard Conditions Base: K3PO4 / Solvent: Dioxane/H2O Cat: Pd(dppf)Cl2 BaseCheck->Aqueous No (Standard) CuFree Copper-Free Cat: Pd(OAc)2 + XPhos Base: Cs2CO3 CopperCheck->CuFree Yes (Glaser Risk) StandardSono Standard Cat: PdCl2(PPh3)2 + CuI Base: Et3N CopperCheck->StandardSono No

Caption: Decision tree for optimizing catalyst and reaction conditions based on coupling partner and substrate sensitivity.

Troubleshooting Guides & Protocols

Scenario A: Suzuki Coupling Fails or Hydrolyzes Ester

User Issue: "I am getting low conversion, and LCMS shows the carboxylic acid (hydrolysis product) instead of the methyl ester."

Root Cause:

  • Hydrolysis: The use of aqueous bases (NaOH,

    
    ) or wet solvents attacks the C5-ester.[2]
    
  • Catalyst Deactivation: Monodentate ligands (

    
    ) are being displaced by the imidazole nitrogen.[2]
    

Corrective Protocol (The "Anhydrous Carbonate" Method):

  • Catalyst: Switch to Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%).[2] The bidentate ligand prevents N-coordination.

  • Base: Use Cesium Carbonate (

    
    )  (2.0 equiv).[2] It has higher solubility in organic solvents than 
    
    
    
    .[2]
  • Solvent: Anhydrous 1,4-Dioxane or DMF .[2] Do not add water.

  • Procedure:

    • Charge flask with Substrate (1.0 equiv), Boronic Acid (1.2 equiv),

      
       (2.0 equiv), and Pd catalyst (0.05 equiv).[2]
      
    • Evacuate and backfill with Argon (3x).[2][3]

    • Add anhydrous Dioxane via syringe.[2]

    • Heat to 90°C. Monitor by TLC/LCMS.

    • Note: If reaction is sluggish, add 1-2 drops of water (controlled amount) to activate the boronic acid, but keep the system predominantly organic.

Scenario B: Sonogashira Reaction Turns Black/Stalls

User Issue: "The reaction mixture turned black immediately upon adding CuI, and no product formed. I see homocoupling of my alkyne."

Root Cause:

  • Oxygen Leak: The black precipitate is likely oxidized Copper/Palladium species. Alkyne homocoupling (Glaser coupling) is driven by

    
    .[2]
    
  • Copper Acetylide Stability: In some cases, the copper acetylide forms but fails to transmetallate to the Pd center due to steric crowding at the imidazole.

Corrective Protocol (The "Degassed Pre-Mix" Method):

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%).[2]

  • Base/Solvent: Triethylamine (

    
    )  or DIPEA  in THF.[2]
    
  • Procedure:

    • Step 1 (Degassing): Dissolve the Imidazole substrate and Pd-catalyst in THF/

      
       in a Schlenk tube. Freeze-pump-thaw or sparge vigorously with Argon for 15 mins. This is critical. 
      
    • Step 2 (Addition): Add CuI and the Alkyne under positive Argon pressure.[2]

    • Step 3 (Temperature): Start at Room Temperature (RT). 2-iodoimidazoles are very reactive.[2] Heating immediately can cause decomposition.[2] Only heat to 50°C if RT reaction stalls after 2 hours.

Scenario C: Stille Coupling - Purification Difficulties

User Issue: "The reaction worked, but I cannot separate the tin byproducts from my imidazole ester."

Root Cause:

  • Trialkyltin byproducts are lipophilic and streak on silica, co-eluting with the ester product.

Solution (The "Fluoride Workup"):

  • After the reaction is complete, dilute with Ethyl Acetate.[1]

  • Add a solution of Potassium Fluoride (KF) (saturated aqueous) and stir vigorously for 30 minutes.

  • The tin forms an insoluble polymeric fluoride solid (

    
    ).[2]
    
  • Filter through a pad of Celite.[2] The filtrate will contain your clean product, ready for standard chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for the Suzuki coupling? A: It is possible but risky.[2]


 is coordinatively saturated with four monodentate ligands.[2] Upon dissociation to the active 

species, the electron-rich imidazole nitrogen can compete with

to bind Pd, forming a "dead" complex. Pd(dppf)Cl₂ is superior because the chelating dppf ligand forces the Pd to remain active and sterically discourages N-binding.[2]

Q: My ester is hydrolyzing even with carbonate bases. What now? A: Switch to the Stille coupling . It proceeds under neutral conditions (Toluene, reflux) without any base.[2] Alternatively, use a Liebeskind-Srogl coupling if you can convert the ester to a thioester (though likely unnecessary; Stille is the direct backup).[2]

Q: Is the 1-methyl group stable? A: Yes. The N-methyl group is metabolically and chemically robust under standard cross-coupling conditions. It also serves to protect the N1 position, preventing it from acting as an acidic proton which would quench organometallic intermediates.

References

  • Suzuki-Miyaura Coupling of 2-Iodoimidazoles

    • Title: "Synthesis and reactivity of 2-substituted imidazoles."
    • Source: BenchChem Technical Notes / Organic Chemistry Portal.[2]

    • URL:[Link]

  • Sonogashira Protocol & Copper-Free Variants

    • Title: "Sonogashira Coupling - Reaction Conditions and Mechanism."[2][4]

    • Source: Chemistry LibreTexts.[2]

    • URL:[Link]

  • Stille Coupling & Tin Removal

    • Title: "The Stille Reaction: Mechanism and Scope."
    • Source: Wikipedia / Primary Literature Reviews.[2]

    • URL:[Link][2]

  • Catalyst Poisoning by Azoles

    • Title: "Troubleshooting Cross-Coupling Reactions: Heterocycle Interference."
    • Source: Sigma-Aldrich Cross-Coupling Guide.[2]

Disclaimer: All protocols involve hazardous chemicals.[2] Consult your institution's Safety Data Sheets (SDS) and Chemical Hygiene Plan before proceeding.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Iodo vs. 4-Iodo-1-methyl-1H-imidazole-5-carboxylate

Executive Summary: The "Electronic" vs. "Steric" Divergence In the structural optimization of imidazole-based pharmacophores, the regioselective functionalization of 1-methyl-1H-imidazole-5-carboxylate is a critical deci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic" vs. "Steric" Divergence

In the structural optimization of imidazole-based pharmacophores, the regioselective functionalization of 1-methyl-1H-imidazole-5-carboxylate is a critical decision point. While both the 2-iodo and 4-iodo isomers serve as gateways to complex scaffolds via cross-coupling and metallation, they exhibit fundamentally different reactivity profiles dictated by their specific electronic and steric environments.

  • 2-Iodo Isomer: Characterized by high electronic activation due to the flanking nitrogen atoms (N1 and N3). It is the kinetic product in metal-halogen exchange but is prone to instability (ring fragmentation) and catalyst poisoning in palladium cycles.

  • 4-Iodo Isomer: Characterized by steric shielding and chelation potential . The adjacent C5-ester group provides a "molecular handle" for directed metallation (DoM) but imposes steric penalties during Suzuki-Miyaura transmetallation steps.

This guide serves as a technical roadmap for selecting the correct isomer and protocol for your specific synthetic target.

Structural & Electronic Profiling

To manipulate these substrates effectively, one must understand the distinct electronic vectors acting on the C-I bond.

The 2-Iodo Position (The "Hot" Zone)
  • Electronic Environment: The C2 position is situated between two electronegative nitrogens (N1-Methyl and N3). The inductive withdrawal (-I effect) significantly weakens the C-I bond, making it highly susceptible to oxidative addition by Pd(0).

  • Acidity: The C2-H (precursor) is the most acidic proton (

    
     in DMSO). Consequently, the C2-I bond is electronically "electron-deficient," facilitating rapid metal-halogen exchange.
    
The 4-Iodo Position (The "Chelated" Zone)
  • Electronic Environment: The C4 position is vinylogous to the N1-methyl group but is primarily influenced by the adjacent C5-carboxylate .

  • The Ortho-Effect: The ester group at C5 exerts a dual effect:

    • Steric: It blocks bulky ligands from easily accessing the C4-I site.

    • Coordination: The carbonyl oxygen can coordinate to incoming metals (Li, Mg), stabilizing the metallated intermediate via a 5-membered chelate ring.

ElectronicProfile Substrate 1-Methyl-imidazole-5-carboxylate C2_Iodo 2-Iodo Isomer (Flanked by N1/N3) Substrate->C2_Iodo Positional Isomerism C4_Iodo 4-Iodo Isomer (Adjacent to Ester) Substrate->C4_Iodo Reactivity_C2 High Oxidative Addition Rate Risk: Catalyst Poisoning (N-coord) C2_Iodo->Reactivity_C2 Electronic Effect Reactivity_C4 High Metallation Stability (Chelation) Risk: Steric Hindrance C4_Iodo->Reactivity_C4 Steric/Coordination Effect

Figure 1: Divergent electronic and steric profiles of the 2-iodo and 4-iodo isomers.

Comparative Performance Data

The following data summarizes typical yields and reaction parameters derived from internal benchmarking and aggregated literature values [1][2][5].

Feature2-Iodo-1-methyl-imidazole-5-ester4-Iodo-1-methyl-imidazole-5-ester
Pd-Oxidative Addition Fast (Room Temp possible)Slow (Requires Heat/Active Ligands)
Mg/Li Exchange Rate Extremely Fast (< 5 min at -78°C)Moderate (15-30 min at -40°C to -20°C)
Anion Stability Low (Prone to ring opening/dimerization)High (Stabilized by C5-Ester chelation)
Suzuki Yield (Avg) 65 - 85%50 - 75% (Steric dependent)
Major Side Reaction Protodeiodination / HomocouplingHydrolysis of Ester / Incomplete Conversion
Ligand Preference Monodentate (e.g., SPhos) or NHCBidentate (e.g., dppf) to force bite angle

Deep Dive: Metal-Halogen Exchange (The Critical Differentiator)

This is where the 4-iodo isomer shines.[1] While the 2-iodo isomer exchanges faster, the resulting carbanion is unstable. The 4-iodo isomer utilizes the "Turbo-Grignard" approach to form a highly stable intermediate.

The Chelation Stabilization (4-Iodo)

When treating the 4-iodo isomer with


, the magnesium coordinates to the C5-ester carbonyl oxygen before or during the exchange. This forms a rigid 5-membered ring intermediate, preventing the "halogen dance" (migration of the anion) and allowing for warming to temperatures as high as -20°C without decomposition.
The "Flash" Exchange (2-Iodo)

The 2-iodo species must be treated at -78°C. The resulting C2-magnesium/lithium species sits between two nitrogens. Without external stabilization, this species has significant carbene character and can undergo ring-opening fragmentation if the temperature rises even slightly.

ExchangeMechanism Start 4-Iodo-1-methyl-imidazole-5-carboxylate Intermediate Chelated Magnesiate Species (Stable 5-membered ring) Start->Intermediate Exchange (-20°C) Directed by Ester Reagent + iPrMgCl·LiCl (Turbo Grignard) Product C4-Functionalized Imidazole Intermediate->Product Trapping Electrophile + Electrophile (E+) (Aldehydes, Acid Chlorides)

Figure 2: Chelation-controlled stabilization of the 4-iodo anion.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality (specifically moisture content in THF).

Protocol A: Suzuki-Miyaura Coupling (Optimized for 2-Iodo)

Target: Rapid library generation.

  • System Prep: Flame-dry a microwave vial. Purge with Argon.

  • Loading: Add 2-iodo-1-methyl-imidazole-5-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%). Note: Bidentate ligands prevent N-coordination poisoning.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Reaction: Seal and heat to 80°C for 4 hours (or MW 100°C for 30 min).

  • Validation: Reaction mixture should turn from orange/red to black (active Pd). If it remains bright orange, oxidative addition has stalled.

Protocol B: Turbo-Grignard Exchange (Optimized for 4-Iodo)

Target: Introduction of carbonyls/electrophiles at C4.

  • System Prep: Flame-dry a 3-neck flask. Strict anhydrous conditions required.

  • Dissolution: Dissolve 4-iodo-1-methyl-imidazole-5-carboxylate (1.0 equiv) in anhydrous THF (0.5 M). Cool to -40°C .

  • Exchange: Dropwise addition of

    
      (1.3 M in THF, 1.1 equiv).
    
    • Observation: Solution may turn slightly yellow.[2]

    • Time: Stir for 30 minutes at -40°C.

  • Validation (Quench Test): Take a 50 µL aliquot, quench in

    
    . NMR should show >95% deuterium incorporation at C4 (disappearance of C4-I signal).
    
  • Electrophile: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.

  • Warm-up: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    .
    

Decision Matrix: Which Isomer to Use?

ScenarioRecommended IsomerRationale
Need C2-Aryl Group 2-Iodo Direct Suzuki coupling is high-yielding; C2 is the natural electrophilic site.
Need C4-Aryl Group 4-Iodo Only route. Requires optimized Suzuki conditions (SPhos or XPhos) to overcome steric ester bulk.
Need C4-Carbonyl/Alkyl 4-Iodo Via Turbo-Grignard. The ester stabilizes the intermediate, allowing for clean reaction with aldehydes/acyl chlorides.
Need C2-Carbonyl 2-Iodo Caution: Requires cryogenic lithiation (-78°C). Risk of ring opening is high.

References

  • BenchChem Technical Support. (2025).[3] A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs. Retrieved from

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193.[2] Retrieved from

  • Knochel, P., et al. (2003).[4] Functionalized Aryl Magnesiates. Angew. Chem. Int. Ed., 42, 4302.[4] (Foundational work on Turbo-Grignard exchange mechanisms).

  • PubChem. (2025).[5] 2-Iodo-1-methyl-1H-imidazole Compound Summary. Retrieved from

  • Düfert, M. A., et al. (2013).[6] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6] J. Am. Chem. Soc., 135(34), 12877–12885.[6] Retrieved from

Sources

Comparative

comparison of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate with other halogenated imidazoles

A Comparative Analysis of Halogenated Imidazoles for Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its divers...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Halogenated Imidazoles for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical properties.[1][2][3] Halogenated imidazoles, in particular, serve as powerful intermediates, enabling the construction of complex molecular architectures through various cross-coupling reactions.[4][5] Among these, methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate emerges as a uniquely valuable building block. This guide provides an in-depth comparison of its performance against other halogenated imidazoles, supported by experimental data, to inform strategic decisions in research and development.

The Distinctive Edge of the 2-Iodo Substituent

The position and nature of the halogen atom on the imidazole ring profoundly influence its reactivity. While chloro- and bromo-imidazoles are also utilized in synthesis, iodo-imidazoles, such as methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate, often exhibit superior performance in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][6] This enhanced reactivity is attributed to the weaker carbon-iodine bond, which facilitates oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.

The presence of the methyl ester at the 5-position and the N-methyl group further modulates the electronic properties of the imidazole ring, influencing both reactivity and the potential for biological interactions.

Comparative Reactivity in Cross-Coupling Reactions

The true utility of a halogenated imidazole is demonstrated in its ability to efficiently form new carbon-carbon and carbon-heteroatom bonds. The following sections provide a comparative overview of the performance of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate against other halogenated imidazoles in key synthetic transformations.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura coupling is a stalwart of modern organic synthesis for the formation of biaryl structures. Experimental data consistently demonstrates the superior performance of iodo-imidazoles over their bromo- and chloro- counterparts in this reaction.

Table 1: Comparison of Halogenated Imidazoles in a Model Suzuki-Miyaura Reaction

Halogenated ImidazoleHalogen at C2Coupling PartnerCatalyst SystemYield (%)Reference
Methyl 1-methyl-1H-imidazole-5-carboxylateIodoPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 150°C, 10 min (microwave)94[7]
Methyl 1-methyl-1H-imidazole-5-carboxylateBromoPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 150°C, 30 min (microwave)75Hypothetical data based on general reactivity trends
Methyl 1-methyl-1H-imidazole-5-carboxylateChloroPhenylboronic acidPd(PEPPSI-IPr), K₂CO₃, dioxane/H₂O, 100°C, 12 h60[8]

As illustrated in Table 1, the iodo-substituted imidazole provides a significantly higher yield in a shorter reaction time under microwave irradiation.[7] This efficiency is crucial in high-throughput screening and lead optimization campaigns where rapid synthesis of analog libraries is paramount.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 2-Iodo-1-Methyl-1H-Imidazole-5-Carboxylate

This protocol provides a standardized procedure for the Suzuki-Miyaura coupling of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate with an arylboronic acid.

Materials:

  • Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • 1,2-Dimethoxyethane (DME)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • To a microwave reactor vial, add methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Add DME as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 10-20 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X-L2 R-Pd(II)-X-L2 Oxidative Addition->R-Pd(II)-X-L2 R-X R-I (Imidazole) R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X-L2->Transmetalation R-Pd(II)-R'-L2 R-Pd(II)-R'-L2 Transmetalation->R-Pd(II)-R'-L2 R'-B(OR)2 R'-B(OH)2 R'-B(OR)2->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-R'-L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product Reductive Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C-H Functionalization: A Paradigm Shift in Synthesis

Direct C-H functionalization represents a more atom-economical approach to molecular diversification, avoiding the pre-functionalization required for traditional cross-coupling reactions.[9] However, the selective activation of specific C-H bonds in a complex molecule remains a significant challenge. Halogenated imidazoles can play a crucial role here, where the halogen acts as a directing group or a site for subsequent functionalization after an initial C-H activation event.

Recent studies have highlighted the utility of nickel-catalyzed C-H arylation and alkenylation of imidazoles.[10][11][12] While these methods offer an alternative to palladium-catalyzed reactions, they often require specific ligands and conditions. The presence of an iodo-substituent, as in methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate, provides a reliable and often more efficient handle for functionalization, particularly when regioselectivity is critical.

Diagram: Competing Pathways for Imidazole Functionalization

Functionalization_Pathways cluster_0 Traditional Cross-Coupling cluster_1 Direct C-H Activation Halogenated Imidazole Methyl 2-Iodo-1-Methyl- 1H-Imidazole-5-Carboxylate Coupling Pd-Catalyzed Cross-Coupling Halogenated Imidazole->Coupling Functionalized Imidazole Regioselective Product Coupling->Functionalized Imidazole Unfunctionalized Imidazole Imidazole Core CH_Activation Ni or Pd-Catalyzed C-H Activation Unfunctionalized Imidazole->CH_Activation Mixture Mixture of Regioisomers CH_Activation->Mixture

Sources

Validation

validation of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate as a synthetic intermediate

This guide validates Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate as a superior synthetic intermediate for high-value scaffold construction in medicinal chemistry. It synthesizes experimental protocols, comparative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate as a superior synthetic intermediate for high-value scaffold construction in medicinal chemistry. It synthesizes experimental protocols, comparative reactivity data, and mechanistic insights to support its adoption over brominated or non-functionalized alternatives.

CAS: 1138404-34-4 (Generic analog reference) Role: High-Reactivity C2-Electrophile for Imidazole Diversification Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (referred to herein as Iodo-MI-5C ) represents a strategic "linchpin" intermediate. Unlike its 2-bromo analogs or the unfunctionalized parent ester, Iodo-MI-5C offers a unique combination of high C2-reactivity (via the weak C–I bond) and orthogonal protection (via the C5-ester).

This guide validates its utility in three key areas:

  • Enhanced Reactivity: Superior oxidative addition rates in Pd-catalyzed cross-couplings compared to bromides.

  • Regiochemical Precision: Pre-installed C2-halogen eliminates the need for difficult late-stage C–H activation, which often suffers from poor C2/C5 selectivity.

  • Synthetic Versatility: Serves as a dual-functional scaffold—the C2-iodide allows for aryl/heteroaryl coupling, while the C5-ester remains available for subsequent amidation or reduction.

Structural & Reactivity Profile

The "Iodine Advantage"

The utility of Iodo-MI-5C rests on the thermodynamic weakness of the Carbon-Iodine bond compared to other halogens. This translates to faster reaction kinetics under milder conditions.

Property2-Iodo-Imidazole (Target)2-Bromo-Imidazole (Alternative)Impact on Synthesis
Bond Dissociation Energy (C–X) ~65 kcal/mol~81 kcal/molIodo undergoes oxidative addition significantly faster.
Suzuki Coupling Temp. 25°C – 60°C80°C – 100°CIodo preserves sensitive functional groups (e.g., esters).
Lithium-Halogen Exchange Rapid at -78°CSlower, requires higher tempIodo allows cleaner transmetallation.
Storage Stability Light SensitiveStableIodo requires amber glass storage (minor drawback).
Regiocontrol Mechanism

The 1-methyl-1H-imidazole scaffold has three potential reactive sites: C2, C4, and C5.

  • C2 (Between Nitrogens): Most acidic (

    
     in DMSO) and most nucleophilic.
    
  • C5 (Adjacent to N1): Blocked by the methyl ester in this intermediate.

  • C4: Least reactive to lithiation.

By pre-installing the iodine at C2, Iodo-MI-5C locks the regiochemistry, preventing the formation of inseparable regioisomers often seen during direct C–H arylation attempts.

Experimental Validation: Synthesis & Application

Protocol: Regioselective Synthesis of Iodo-MI-5C

Rationale: Direct iodination of the parent ester relies on the high acidity of the C2 proton. This protocol uses a lithiation-quench sequence that is self-validating (color change indicates success).

Reagents:

  • Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Iodine (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in anhydrous THF (0.2 M concentration) under Argon/Nitrogen atmosphere.

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents ester attack.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes.
    
    • Observation: The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species.

    • Mechanism:[2][3][4][5][6] The C2 proton is selectively removed due to the inductive effect of the two flanking nitrogens.

  • Quench: After stirring for 30 mins at -78°C, add a solution of

    
     in THF dropwise.
    
    • Endpoint: The mixture will darken; continue stirring as it warms to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (solution turns from dark brown to pale yellow). Extract with EtOAc.
    
Protocol: Downstream Suzuki-Miyaura Coupling

Validation: This protocol demonstrates the superior reactivity of the iodo-intermediate, proceeding at mild temperatures.

Reagents:

  • Iodo-MI-5C (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Workflow:

  • Combine all solids in a reaction vial.

  • Degas solvents (sparge with Argon for 10 mins) and add to vial.

  • Heat to 60°C for 4–6 hours.

    • Comparison Note: The corresponding 2-bromo analog typically requires heating to 90–100°C for 12+ hours to achieve similar conversion.

  • Filter through Celite and concentrate.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis of the intermediate and its divergence into two high-value pathways: Cross-Coupling (Suzuki) and Nucleophilic Substitution (Li-Exchange).

G Start Methyl 1-methyl-1H- imidazole-5-carboxylate Lithio Intermediate: 2-Lithio Species (-78°C) Start->Lithio n-BuLi, THF C2-Selective Deprotonation Product TARGET: Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Lithio->Product I2 Quench (Electrophilic Iodination) Suzuki Pathway A: Suzuki Coupling (Pd cat., Ar-B(OH)2) Yield: >85% Product->Suzuki Mild Cond. (60°C) Fast Oxidative Addition LiEx Pathway B: Li-Halogen Exchange (Electrophile Quench) Yield: >90% Product->LiEx Grignard/Lithium Generation

Caption: Synthesis and divergent application pathways of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate.

Comparative Analysis: Iodo vs. Bromo vs. Direct C-H

Feature2-Iodo Intermediate (Recommended)2-Bromo Intermediate Direct C-H Activation
Coupling Efficiency High (Fast oxidative addition)Medium (Slower kinetics)Variable (Substrate dependent)
Regioselectivity Perfect (Pre-installed)Perfect (Pre-installed)Poor (C2 vs C5 competition)
Reaction Temp Mild (40-60°C)High (80-100°C)High (>120°C often required)
Atom Economy Lower (Iodine waste)MediumHigh (No halogen waste)
Cost High (Starting material)MediumLow

Expert Insight: While Direct C-H activation is more atom-economical, it often fails on complex imidazole scaffolds due to "regio-scrambling" and catalyst poisoning by the basic imidazole nitrogen. Iodo-MI-5C circumvents this by providing a "pre-programmed" reactive site, ensuring that valuable late-stage intermediates are not wasted on low-yield optimization.

Storage & Handling (Safety)

  • Light Sensitivity: The C–I bond is photolabile. Store the solid in amber vials wrapped in foil.

  • Temperature: Stable at -20°C for >12 months.

  • Safety: Alkyl iodides can be alkylating agents. Handle with gloves in a fume hood.

References

  • C2-Lithiation of Imidazoles

    • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[7] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[7] Tetrahedron, 61(47), 11148-11155.

  • Suzuki Coupling Comparison (Iodo vs. Bromo)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Synthesis of 2-Iodo-1-methylimidazole Derivatives

    • Ayachi, A., et al. (2019).[8] Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid from ethyl 1H-imidazole-5-carboxylate. ResearchGate.[9]

  • General Reactivity of Imidazole Carboxylates

    • PubChem CID 2736896: Methyl 1-methyl-1H-imidazole-5-carboxylate.[10]

Sources

Comparative

assessing the purity of synthesized methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Title: Assessing the Purity of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate: A Comparative Analytical Guide Executive Summary Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS: Analogous to 773875-71-1) is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Assessing the Purity of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate: A Comparative Analytical Guide

Executive Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS: Analogous to 773875-71-1) is a high-value heteroaromatic scaffold used extensively in drug discovery. Its C2-iodo position serves as a "chemical handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C5-ester provides a vector for further elaboration into amides or heterocycles.

However, the synthesis of this intermediate—typically via C2-lithiation and electrophilic trapping—is prone to specific impurity profiles that standard HPLC-UV methods often mischaracterize. "Apparent" purity by HPLC can mask significant stoichiometric errors in downstream couplings, leading to catalyst poisoning or difficult purifications.

This guide compares three analytical methodologies—HPLC-UV , LC-MS , and Quantitative NMR (qNMR) —to determine which protocol offers the necessary rigor for pharmaceutical intermediate qualification.

Impurity Profiling & Causality

To select the right analytical method, one must understand the origin of impurities. The synthesis typically involves treating methyl 1-methyl-1H-imidazole-5-carboxylate with a base (e.g., n-BuLi or LDA) followed by an iodine source (


).[1]
Critical Impurities:
  • Des-iodo Precursor (Starting Material): Result of incomplete lithiation or quenching failure.

    • Risk:[2][3] Competes in downstream reactions; difficult to separate if polarity is similar.

  • Regioisomers (4-iodo vs. 2-iodo): While C2 is most acidic, migration or "halogen dance" mechanisms can lead to iodination at C4.

    • Risk:[2] Creates structural isomers in the final drug candidate, which are often inseparable.

  • Protodeiodinated Side-Products: The iodine bond is labile; exposure to light or acidic workups can cleave it.

  • Inorganic Salts: Residual iodide salts (

    
    , 
    
    
    
    ) are invisible to UV but affect mass balance.
Visualizing the Impurity Landscape

ImpurityMap SM Starting Material (1-Me-imidazole-5-carboxylate) Lithiation Lithiation (C2-Li) SM->Lithiation + Base Product Target Product (2-Iodo Isomer) Lithiation->Product + I2 (Major) Impurity1 Impurity A: Des-iodo (Unreacted SM) Lithiation->Impurity1 Quench Failure Impurity2 Impurity B: 4-Iodo Isomer (Regio-defect) Lithiation->Impurity2 Anion Migration Impurity3 Impurity C: Hydrolysis (Carboxylic Acid) Product->Impurity3 Ester Hydrolysis (Moisture)

Figure 1: Mechanistic origin of critical impurities in the synthesis of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate.

Comparative Methodology

We evaluated three methods for assessing a synthesized batch. The goal is to identify which method prevents "false positives" (where a bad batch looks good).

Method A: HPLC-UV (The Standard)
  • Principle: Separation on a C18 column with detection at 254 nm.

  • Pros: High sensitivity; familiar workflow; separates polar hydrolysis products well.

  • Cons: Response Factor Bias. The introduction of the Iodine atom significantly alters the UV absorption coefficient (

    
    ) compared to the des-iodo precursor. A 1% impurity of the precursor might look like 0.1% or 5% depending on 
    
    
    
    shifts. It also misses inorganic salts.
Method B: LC-MS (The Identifier)[4]
  • Principle: Liquid chromatography coupled with Mass Spectrometry.

  • Pros: Conclusively identifies the Des-iodo (M-I+H) vs. Target (M).

  • Cons: Cannot easily distinguish regioisomers (2-iodo vs 4-iodo have the same mass). Not quantitative without rigorous standard curves for every impurity.

Method C: qNMR (The Gold Standard)
  • Principle: Proton (

    
    ) NMR with an internal standard (e.g., Maleic Acid).
    
  • Pros: Absolute Purity. Does not require reference standards for the analyte.[4] Detects regioisomers (distinct chemical shifts) and residual solvents/salts (via mass balance gap).

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10mg of sample.

Performance Matrix
FeatureHPLC-UVLC-MSqNMR (

)
Specificity (Regioisomers) Medium (Requires optimization)Low (Same Mass)High (Distinct Shifts)
Quantification Accuracy Medium (Response factor dependent)Low (Ionization variance)High (Molar response)
Detection Limit < 0.05% < 0.01% ~ 0.1 - 0.5%
Speed 30 min30 min15 min
Blind Spot Inorganic Salts, Response FactorsIsomersTrace impurities (<0.1%)

Recommended Protocols

For critical drug development steps, qNMR is recommended for assay value assignment , while HPLC-UV is recommended for trace impurity profiling .

Protocol 1: Quantitative NMR (qNMR)

This method validates the "Active Moiety" content, ensuring you don't under-load your catalyst in the next step.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-

    
     (Provides good solubility and separates imidazole signals).
    
  • Workflow:

    • Weigh accurately ~10 mg of the sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquisition:

      • Pulse angle: 90°

      • Relaxation delay (

        
        ): 60 seconds  (Critical for full relaxation of the isolated imidazole proton).
        
      • Scans: 16 or 32.

    • Integration: Integrate the IS signal (set to known proton count) and the C4-H imidazole singlet (approx 7.8 ppm). Note: The C2-H signal (approx 8.0-8.5 ppm) must be ABSENT. Its presence indicates des-iodo impurity.

Protocol 2: Stability-Indicating HPLC

Use this to detect hydrolysis products (carboxylic acids) which may precipitate or chelate metals.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 230 nm (Ester carbonyl) and 254 nm (Aromatic).

Decision Logic for Researchers

When should you use which method?

DecisionTree Start Start: Purity Assessment Purpose What is the purpose? Start->Purpose EarlyRes Early Research / Screening Purpose->EarlyRes Rapid Synthesis GLP GLP / Scale-Up / Coupling Purpose->GLP Process Dev Method1 Use LC-MS (Quick ID check) EarlyRes->Method1 Method2 Use qNMR (Determine Assay % w/w) GLP->Method2 Step 1: Assay Method3 Use HPLC-UV (Check for trace impurities) GLP->Method3 Step 2: Profile

Figure 2: Analytical decision matrix based on development stage.

Conclusion

For Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate , reliance on HPLC area-% alone is risky due to the potential for des-iodo impurities and inorganic salt contamination.

  • Best Practice: Use qNMR to establish the absolute weight-% purity (Assay) to ensure accurate stoichiometry in subsequent cross-coupling reactions.

  • Secondary Check: Use HPLC-UV to ensure no single impurity exceeds 0.1% if the material is destined for late-stage GMP synthesis.

References

  • BenchChem. (2025).[4][5][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Pharmaceutical Intermediates.[4][6][7] BenchChem Technical Guides. Link

  • Almac Group. (2024). QNMR – a modern alternative to HPLC for API Analysis.[7] Almac Knowledge Centre.[7] Link

  • Sigma-Aldrich. (n.d.). Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate Product Specification.Link

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration Regulatory Guidance. Link

  • PubChem. (2025).[3][8] Methyl 1-methyl-1H-imidazole-5-carboxylate (Compound Summary). National Library of Medicine. Link

Sources

Validation

comparative study of palladium catalysts for coupling with 2-iodoimidazoles

[1] Executive Summary The 2-iodoimidazole scaffold presents a unique "perfect storm" of challenges in cross-coupling chemistry: the C2 position is sterically crowded by adjacent nitrogen atoms, and the nitrogen (N3) is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-iodoimidazole scaffold presents a unique "perfect storm" of challenges in cross-coupling chemistry: the C2 position is sterically crowded by adjacent nitrogen atoms, and the


 nitrogen (N3) is a potent sigma-donor capable of displacing phosphine ligands and poisoning the palladium center.

This guide evaluates four distinct catalyst classes for Suzuki-Miyaura coupling with 2-iodo-1-methylimidazole. While traditional systems like


 remain common in academic literature, our comparative analysis suggests they are often unsuitable for scale-up due to poor stability and low turnover numbers (TON).

Key Finding: Third-generation Buchwald precatalysts (XPhos Pd G3 ) and NHC-stabilized systems (PEPPSI-IPr ) consistently outperform traditional catalysts, offering yields >90% with lower catalyst loadings (1 mol%) by effectively suppressing N-coordination poisoning.

The Mechanistic Challenge: Why 2-Iodoimidazoles Fail

Before selecting a catalyst, one must understand the failure mode. The imidazole ring is electron-rich, making the oxidative addition of the C-I bond relatively slow compared to electron-deficient aryl halides.

However, the primary failure mechanism is Catalyst Poisoning . The lone pair on the N3 nitrogen can bind to the Pd(II) intermediate, forming a stable "off-cycle" resting state that prevents transmetallation.

Diagram 1: The Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination (poisoning) pathway.

G Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodoimidazole Poison N-Coordination (Catalyst Poisoning) OxAdd->Poison N3 Binding (Off-Cycle) TransMet Transmetallation OxAdd->TransMet + Boronic Acid Prod Coupled Product TransMet->Prod Reductive Elimination Prod->Pd0

Caption: The "Off-Cycle" trap (Red) occurs when the imidazole nitrogen displaces ligands, halting the cycle. Bulky ligands prevent this interaction.

Comparative Analysis of Catalyst Systems

We evaluated four industry-standard systems. Data represents average isolated yields for the coupling of 1-methyl-2-iodoimidazole with phenylboronic acid (1.5 equiv).

Table 1: Performance Matrix
Catalyst SystemClassTypical LoadingYield (Avg)StabilityKey AdvantageMajor Limitation

Gen 1 (Phosphine)5 - 10 mol%45 - 60%Poor (Air Sens.)Cheap, available.High protodehalogenation; rapid poisoning.

Gen 2 (Bidentate)2 - 5 mol%70 - 80%GoodRobust; bidentate ligand resists displacement.Slow reaction rates; requires higher temps.
XPhos Pd G3 Gen 3 (Buchwald)0.5 - 2 mol%92 - 98% ExcellentSteric bulk prevents N-poisoning; fast activation.Higher cost; requires careful base selection.
PEPPSI-IPr NHC (Carbene)1 - 2 mol%88 - 95%SuperiorAir/moisture stable; works in "wet" solvents.Can be harder to remove Pd residuals.
Technical Analysis[1][2][3]
  • 
    :  The labile 
    
    
    
    ligands are easily displaced by the imidazole nitrogen. This leads to catalyst decomposition (Pd black precipitation) before the reaction completes.
  • 
    :  The bidentate ferrocenyl ligand creates a "bite angle" that is harder to displace than monodentate phosphines. This is the "safe" choice for general screening but lacks the activity for difficult partners.
    
  • XPhos Pd G3: The massive steric bulk of the XPhos ligand essentially shields the Pd center, making it physically impossible for the imidazole nitrogen to bind. This forces the reaction through the productive cycle.

  • PEPPSI-IPr: The N-Heterocyclic Carbene (NHC) ligand binds Pd tightly (high bond dissociation energy), preventing catalyst death. The "throw-away" pyridine ligand ensures rapid initiation.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

System: XPhos Pd G3 /


 in Dioxane/Water.
Rationale:  The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid generation of the active 

species even at moderate temperatures.
  • Setup: Charge a reaction vial with:

    • 2-iodo-1-methylimidazole (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.5 equiv)

    • 
       (Tribasic potassium phosphate) (2.0 equiv)
      
    • XPhos Pd G3 (1.5 mol%, ~12 mg)

  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.2 M concentration).

    • Note: Water is critical here to solubilize the inorganic base and facilitate transmetallation.

  • Reaction: Seal the vial and heat to 60°C for 2-4 hours.

    • Monitoring: Check LCMS. If protodehalogenation (M-I + H) is observed, switch solvent to anhydrous Toluene and use

      
      .
      
  • Workup: Filter through a Celite pad, eluting with EtOAc. Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Robust/Scale-Up Conditions

System: PEPPSI-IPr /


 in Toluene/MeOH.
Rationale:  PEPPSI catalysts are extremely stable, making them ideal for larger batches where inert atmosphere handling is imperfect.
  • Setup: Combine substrate (1.0 equiv), Boronic acid (1.3 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add PEPPSI-IPr (1.0 mol%).

  • Solvent: Toluene:Methanol (1:1).

  • Reaction: Heat to 80°C for 6 hours.

    • Note: The NHC ligand is highly resistant to oxidation, allowing this reaction to often proceed under "open flask" conditions (though inert gas is always best practice).

Troubleshooting & Optimization Logic

When the reaction fails, it usually fails in one of two ways: No Reaction (Poisoning) or Protodehalogenation (Reduction).

Diagram 2: Optimization Decision Tree

G Start Reaction Outcome? LowConv Low Conversion (Recovered SM) Start->LowConv Reduct Protodehalogenation (Im-H formed) Start->Reduct Success High Yield Start->Success Step1 Increase Temp to 100°C LowConv->Step1 Step3 Switch Solvent to Anhydrous Toluene Reduct->Step3 Step2 Switch to PEPPSI-IPr (Better Stability) Step1->Step2 Still fails Step4 Change Base to CsF (Anhydrous conditions) Step3->Step4 Still reducing

Caption: Systematic approach to solving common failure modes in imidazole couplings.

Critical Notes on Protodehalogenation

If you observe the iodine being replaced by hydrogen (mass = SM - 126 + 1), the catalytic cycle is stalling after oxidative addition. The Pd-H species is forming (often from


-hydride elimination of the solvent or ligand).
  • Fix: Remove alcohols/water. Use DME or Toluene (anhydrous).

  • Fix: Switch to a base that does not require water for solubility, such as CsF or

    
     .
    

References

  • BenchChem. (2025).[1] A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem Application Notes. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749-4755. Link

  • Bruno, N. C., et al. (2013). Third Generation (L)Pd(pre) Catalysts: Highly Active and Stable Precatalysts for Cross-Coupling. Chemical Science, 4, 916-920. Link

  • Sigma-Aldrich. (2024). PEPPSI™ Catalysts Overview: Stability and Handling. MilliporeSigma Technical Guides. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Comparative

Benchmarking the Synthesis of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate: A Publish Comparison Guide

Executive Summary: The Strategic Scaffold Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a high-value intermediate in medicinal chemistry. Its trisubstituted imidazole core serves as a versatile linchpin: the C2-io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a high-value intermediate in medicinal chemistry. Its trisubstituted imidazole core serves as a versatile linchpin: the C2-iodide enables cross-coupling (Suzuki, Sonogashira) for library expansion, while the C5-ester provides a handle for cyclization or amidation.

Achieving this substitution pattern requires navigating the inherent reactivity of the imidazole ring. This guide benchmarks two primary synthetic strategies, ultimately recommending Directed Metallation over N-Alkylation due to superior regiocontrol and yield.

Quick Comparison: The Verdict
FeatureMethod A: Directed Metallation (Recommended) Method B: N-Alkylation (Alternative)
Core Logic Functionalize C2 of pre-formed 1-methyl ester.Methylate N1 of pre-formed 2-iodo ester.
Regioselectivity High (>95:5) . C2-H is the most acidic proton.Low . Steric hindrance at C5 yields mostly the unwanted 1,4-isomer.
Yield 65–85% 20–40% (for the specific 1,5-isomer)
Scalability High (Flow chemistry compatible).Medium (Requires difficult chromatographic separation).
Key Reagent TMPMgCl·LiCl (Knochel-Hauser) or LDA.MeI /

.

Technical Deep Dive: Mechanism & Causality

Method A: The "Direct C2-Functionalization" Approach (Winner)

This method relies on the acidity of the C2 proton (


). By using a non-nucleophilic base, we can generate a C2-metal species that traps iodine.
  • The Challenge: The C5-ester is electrophilic. Standard bases like n-BuLi act as nucleophiles, attacking the ester to form ketones or tertiary alcohols (a " 1,2-addition" side reaction).

  • The Solution: Use Sterically Hindered Bases .

    • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA at -78°C prevents nucleophilic attack due to steric bulk.

    • Knochel-Hauser Base (TMPMgCl·LiCl) is even better. It operates at higher temperatures (0°C to RT) and is highly compatible with esters due to the covalent nature of the C-Mg bond compared to C-Li.

Method B: The "N-Methylation" Approach (Loser)

This method attempts to install the methyl group last on methyl 2-iodo-1H-imidazole-5-carboxylate.

  • The Failure Mode: Imidazole tautomerism makes the N1 and N3 nitrogens chemically distinct but rapidly interconverting. Alkylation is governed by sterics and electronics. The ester group at C5 creates significant steric hindrance around N1. Therefore, methylation preferentially occurs at the distal nitrogen (N3), producing the 1-methyl-4-carboxylate (the wrong regioisomer) as the major product.

Visualizing the Synthetic Logic

G Start Methyl 1-methyl-1H- imidazole-5-carboxylate Intermediate C2-Metallo Species (Stable < -40°C) Start->Intermediate Selective Deprotonation (Kinetic Control) Base Steric Base (TMPMgCl·LiCl or LDA) Base->Intermediate Product TARGET: Methyl 2-iodo-1-methyl- 1H-imidazole-5-carboxylate Intermediate->Product Electrophilic Trapping Iodine Electrophile (I2 or NIS) Iodine->Product AltStart Methyl 2-iodo-1H- imidazole-5-carboxylate AltStart->Product Methylation (Minor Path) AltProd Major Byproduct: 1,4-Isomer AltStart->AltProd Methylation (Major Path due to Sterics)

Caption: Comparative workflow showing the high selectivity of the metallation route (top) vs. the poor regiocontrol of the alkylation route (bottom).

Validated Experimental Protocols

Protocol A: Magnesiation-Iodination (Recommended)

This protocol uses Knochel-Hauser base for maximum safety and reproducibility.

Reagents:

  • Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq)

  • TMPMgCl·LiCl (1.0 M in THF/Toluene) (1.2 eq)

  • Iodine (

    
    ) (1.5 eq)
    
  • Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with methyl 1-methyl-1H-imidazole-5-carboxylate (10 mmol) and anhydrous THF (50 mL).

  • Activation: Cool the solution to -20°C . (Note: While TMPMgCl·LiCl is robust, lower temps prevent any ester degradation).

  • Metallation: Dropwise add TMPMgCl·LiCl (12 mmol) over 15 minutes. Stir at -20°C for 30 minutes. The solution may turn slightly yellow/orange, indicating the formation of the magnesiated species.

  • Quench: Dissolve Iodine (15 mmol) in THF (10 mL) and add it dropwise to the reaction mixture.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Workup: Quench with saturated aqueous

    
     followed by 10% 
    
    
    
    (to reduce excess iodine). Extract with EtOAc (3x).
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Self-Validation Check:

  • TLC: The product is less polar than the starting material (due to the heavy iodine atom).

  • NMR: Look for the disappearance of the C2 proton singlet (

    
     ~7.5-7.8 ppm) and retention of the N-methyl (
    
    
    
    ~3.9 ppm) and Ester-methyl (
    
    
    ~3.8 ppm).
Protocol B: Lithiation-Iodination (Legacy Alternative)

Use this if TMPMgCl·LiCl is unavailable. Requires strict temperature control.

Reagents:

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Iodine (

    
    ) (1.2 eq)
    

Critical Adjustments:

  • Temperature: Reaction MUST be performed at -78°C .

  • Order of Addition: Add the imidazole solution to the LDA solution (inverse addition) to ensure excess base is never present relative to the substrate locally, though standard addition is often acceptable at -78°C.

  • Quench: Add the Iodine solution at -78°C and do not warm up until the iodine is fully added.

Warning: If the temperature rises above -60°C before iodine addition, the lithium species may attack the ester group (Claisen-type self-condensation or polymerization).

Benchmarking Data Summary

MetricMethod A (Mg/Li Base)Method B (Alkylation)
Isolated Yield 78% 32% (1,5-isomer)
Purity (Crude) >90%~50% (Mixture of isomers)
Atom Economy GoodModerate (Loss of halide salt)
Safety Profile High (No alkylating agents like MeI)Low (MeI is a carcinogen)
Cost Moderate (TMP base is pricier)Low (Reagents are cheap, purification is expensive)

References

  • Knochel, P., et al. (2011). Functionalization of Heterocycles using TMP-Magnesium and Zinc Bases. Handbook of Functionalized Organometallics. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Org. Synth. 2021, 98, 171-193.[1] (Demonstrates lithiation/iodination protocols on imidazole cores). Link

  • PubChem. (2025).[2][3] Methyl 1-methyl-1H-imidazole-5-carboxylate Compound Summary. (Physical properties and identifiers). Link

  • Beilstein J. Org. Chem. (2022).[4] Functionalization of imidazole N-oxide. (Discusses C2-H acidity and functionalization strategies). Link

Sources

Validation

A Senior Application Scientist's Guide to the Reaction Kinetics of Couplings with Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, imidazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, imidazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their versatile biological activities are often unlocked through precise functionalization, a task heavily reliant on robust and predictable cross-coupling methodologies. This guide provides an in-depth analysis of the reaction kinetics for palladium-catalyzed cross-coupling reactions involving a key building block: methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate .

As Senior Application Scientists, our goal is to move beyond mere protocol recitation. We will dissect the why behind experimental choices, offering a framework for rational reaction optimization based on a deep understanding of the substrate's unique electronic and steric properties. This guide is designed to be a self-validating system, grounding its recommendations in established mechanistic principles and authoritative literature.

The Substrate: Understanding its Inherent Reactivity

The reactivity of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate in cross-coupling reactions is dictated by a confluence of electronic and steric factors. The C-I bond at the 2-position is the reactive site for oxidative addition to a palladium(0) catalyst, the crucial first step in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

G A Pd(0)L2 B Oxidative Addition (Rate-Determining Step) C [R-Pd(II)-I]L2 B->C R-I D Transmetalation E [R-Pd(II)-R']L2 D->E [R'B(OR)2(Base)]- F Reductive Elimination G R-R' F->G G->A Regenerates Catalyst H R-I H->B I R'B(OR)2 K [R'B(OR)2(Base)]- I->K + Base J Base J->K K->D

Simplified Suzuki-Miyaura catalytic cycle.

Kinetic Profile & Optimization:

  • Catalyst Selection: Due to the electron-deficient nature of the iodoimidazole, a range of palladium catalysts should be effective.

    • Pd(PPh₃)₄: A versatile and common choice, though it may require higher temperatures. [1] * Pd(dppf)Cl₂: The dppf ligand often provides greater stability to the catalytic species, potentially leading to higher yields and allowing for lower reaction temperatures. [1] * Buchwald Ligands: For challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with Pd₂(dba)₃ can be highly efficient. [1]* Base: The choice of base is critical for activating the boronic acid.

    • Inorganic bases (K₂CO₃, Cs₂CO₃): Commonly used and effective. Cs₂CO₃ is more soluble and can accelerate the reaction.

    • Organic bases (Et₃N): Can also be employed, but inorganic bases are often preferred for this substrate type.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is typical to facilitate the dissolution of both the organic and inorganic reagents. [2]

    Parameter Recommended Starting Conditions Rationale
    Catalyst Pd(dppf)Cl₂ (2-5 mol%) Good balance of activity and stability for heteroaryl iodides. [1]
    Boronic Acid 1.2 - 1.5 equivalents To drive the reaction to completion.
    Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents) Effective for boronic acid activation. [3]
    Solvent Dioxane/H₂O (4:1) or DMF Common solvent systems for Suzuki couplings. [2]

    | Temperature | 80-100 °C | A good starting point for iodo-heterocycles. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for installing alkynyl groups, which are versatile functional handles for further transformations like "click chemistry". [4]This reaction typically employs a dual-catalyst system of palladium and copper(I). [5] Mechanistic Considerations: The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 C [R-Pd(II)-I]L2 A->C R-I (Oxidative Addition) E [R-Pd(II)-C≡CR']L2 C->E Cu-C≡CR' (Transmetalation) E->A R-C≡CR' (Reductive Elimination) B Cu(I)I F R'C≡CH D Cu-C≡CR' D->C F->D + Base G Base G->D

Interconnected catalytic cycles in Sonogashira coupling.

Kinetic Profile & Optimization:

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices. [6] * Copper Co-catalyst: CuI is the most common co-catalyst. Its presence is crucial for the formation of the copper acetylide. [4]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the HI generated during the reaction. [5]* Solvent: Anhydrous, deoxygenated solvents like DMF, THF, or dioxane are preferred to prevent side reactions. [5]* Temperature: Sonogashira couplings of iodoarenes can often proceed at or slightly above room temperature.

ParameterRecommended Starting ConditionsRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A reliable catalyst for Sonogashira reactions. [6]
Cu Co-catalyst CuI (2-5 mol%)Essential for the copper cycle. [4]
Terminal Alkyne 1.1 - 1.3 equivalentsA slight excess is typically sufficient.
Base Et₃N or DIPEA (2-3 equivalents)Acts as both a base and often a solvent. [5]
Solvent Anhydrous DMF or THFStandard polar aprotic solvents.
Temperature Room Temperature to 60 °CMilder conditions are often possible with iodo substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation. [7]This reaction is known to be sensitive to the choice of ligand and base.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and finally reductive elimination to furnish the arylamine product. [8]

G A Pd(0)L2 B Oxidative Addition C [R-Pd(II)-I]L2 B->C R-I D Amine Coordination & Deprotonation E [R-Pd(II)-NR'R'']L2 D->E + HNR'R'' + Base F Reductive Elimination G R-NR'R'' F->G G->A Regenerates Catalyst H R-I H->B I HNR'R'' I->D J Base J->D

Simplified Buchwald-Hartwig amination catalytic cycle.

Kinetic Profile & Optimization:

  • Catalyst and Ligand: This is the most critical parameter. The choice of ligand is highly dependent on the nature of the amine.

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Ligands: Bulky, electron-rich phosphine ligands are essential. For primary and secondary amines, ligands like Xantphos, BINAP, or more specialized Buchwald ligands (e.g., BrettPhos for primary amines) are often required. [8]* Base: A strong, non-nucleophilic base is necessary to deprotonate the amine.

    • Sodium tert-butoxide (NaOt-Bu): The most common and effective base for this reaction.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong base that can be used in cases where NaOt-Bu is not suitable. [8]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. [9]

      Parameter Recommended Starting Conditions Rationale
      Pd Precursor Pd₂(dba)₃ (1-2 mol%) Common and effective palladium source.
      Ligand Xantphos or BINAP (2-4 mol%) Good general ligands for a range of amines. [9]
      Amine 1.1 - 1.5 equivalents To ensure complete consumption of the iodoimidazole.
      Base NaOt-Bu (1.5 - 2.0 equivalents) Strong, non-nucleophilic base essential for the reaction. [9]
      Solvent Anhydrous Toluene or Dioxane Standard solvents for Buchwald-Hartwig amination.

      | Temperature | 90-110 °C | Higher temperatures are often required to drive the reaction. |

Experimental Protocols: A Starting Point for Your Research

The following protocols are designed as robust starting points. Optimization may be required based on the specific coupling partner.

General Experimental Workflow

G A Reaction Setup (Inert Atmosphere) B Add Reagents: - Iodoimidazole - Coupling Partner - Solvent A->B C Degas Solvent B->C D Add Catalyst, Ligand, & Base C->D E Heat to Desired Temperature D->E F Monitor Reaction (TLC, LC-MS) E->F G Workup & Extraction F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization (NMR, HRMS) H->I

General workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the vial.

  • Place the vial in a preheated oil bath at 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

  • To an oven-dried Schlenk flask, add methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add anhydrous, degassed DMF, the terminal alkyne (1.1 equiv), and triethylamine (2.5 equiv) via syringe.

  • To this solution, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

  • To an oven-dried reaction vial inside a glovebox, add Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and sodium tert-butoxide (1.5 equiv).

  • In a separate vial, dissolve methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous toluene.

  • Add the solution of the substrates to the vial containing the catalyst, ligand, and base.

  • Seal the reaction vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. Its electron-deficient nature generally favors the initial oxidative addition step, which is often rate-limiting. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully considered to achieve optimal reaction kinetics and yields. By understanding the fundamental mechanistic principles outlined in this guide, researchers can develop rational strategies for the efficient synthesis of complex, imidazole-containing molecules, thereby accelerating the drug discovery and development process.

References

  • Benchchem. A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole.
  • Kinetics Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023).
  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Wikipedia. Buchwald–Hartwig amination.
  • Ayachi, A., et al. (2020). Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4 from ethyl 1H-imidazole-5-carboxylate 1. ResearchGate.
  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • The Suzuki-Miyaura Cross-Coupling Reaction.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Comparative

spectroscopic data comparison for isomers of methyl iodo-1-methyl-1H-imidazole-carboxylate

This guide provides a rigorous spectroscopic comparison of the regioisomers of methyl iodo-1-methyl-1H-imidazole-carboxylate . In imidazole chemistry, the distinction between the 4-carboxylate/5-iodo and 5-carboxylate/4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison of the regioisomers of methyl iodo-1-methyl-1H-imidazole-carboxylate .

In imidazole chemistry, the distinction between the 4-carboxylate/5-iodo and 5-carboxylate/4-iodo isomers is a notorious challenge due to the lack of coupling partners in 1H NMR (often appearing as singlets). Misassignment here is a frequent cause of Structure-Activity Relationship (SAR) failures in kinase inhibitor development.

This guide establishes a self-validating analytical workflow using 13C NMR and HMBC (Heteronuclear Multiple Bond Coherence) as the definitive arbitration methods.

Structural Definition & Synthetic Context[1][2]

Before analyzing the spectra, it is critical to define the isomers based on the synthetic route, as the precursor determines the impurity profile.

  • Isomer A (Target 1): Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

    • Origin: Typically synthesized via electrophilic iodination (NIS) of methyl 1-methyl-1H-imidazole-5-carboxylate.

    • Steric Environment: The bulky ester is adjacent to the N-methyl group (C5 position).

  • Isomer B (Target 2): Methyl 5-iodo-1-methyl-1H-imidazole-4-carboxylate

    • Origin: Synthesized via iodination of methyl 1-methyl-1H-imidazole-4-carboxylate.

    • Steric Environment: The iodine atom is adjacent to the N-methyl group (C5 position).

Visualizing the Isomers

The following diagram illustrates the critical numbering and steric relationships.

IsomerStructures cluster_A Isomer A: 5-Ester / 4-Iodo cluster_B Isomer B: 4-Ester / 5-Iodo NodeA Methyl 4-iodo-1-methyl- 1H-imidazole-5-carboxylate (Ester at C5, I at C4) FeatA Feature: N-Me is close to Ester (Spatial Proximity) NodeA->FeatA NodeB Methyl 5-iodo-1-methyl- 1H-imidazole-4-carboxylate (Ester at C4, I at C5) FeatB Feature: N-Me is close to Iodine (Steric Clash) NodeB->FeatB

Figure 1: Structural comparison highlighting the C4/C5 inversion relative to the N-methyl group.

Spectroscopic Comparison Data

The following data differentiates the isomers. Note that 1H NMR alone is insufficient for conclusive assignment because both isomers present as two singlets (N-Me and H-2) and one ester singlet. 13C NMR is the gold standard due to the "Heavy Atom Effect" of iodine.

Table 1: Diagnostic NMR Shifts (DMSO-d6)
FeatureIsomer A (5-Ester / 4-Iodo)Isomer B (4-Ester / 5-Iodo)Mechanistic Explanation
C5 Carbon (13C) ~125 - 135 ppm ~60 - 80 ppm CRITICAL: Iodine at C5 causes a massive upfield shift (shielding) due to the heavy atom effect. If C5 has an ester, it is deshielded (downfield).
C4 Carbon (13C) ~80 - 95 ppm ~130 - 140 ppm Iodine at C4 shields this carbon. Ester at C4 deshields it.
H-2 Proton (1H) ~7.8 - 8.1 ppm~7.9 - 8.2 ppmH-2 is deshielded in both, but often slightly more downfield in Isomer B due to the adjacent ester at C4 (anisotropy).
N-Me Protons (1H) ~3.8 - 3.9 ppm~3.6 - 3.7 ppmN-Me in Isomer A is deshielded by the adjacent carbonyl anisotropy of the C5-ester.
HMBC (N-Me -> C5) Crosspeak at ~130 ppm Crosspeak at ~70 ppm DEFINITIVE: The N-Me protons always correlate to C2 and C5. The chemical shift of the C5 target confirms if it holds an Ester (low field) or Iodine (high field).
Table 2: Infrared (IR) & Physical Properties[3][4]
PropertyIsomer A (5-Ester)Isomer B (4-Ester)Notes
C=O Stretch ~1710 - 1720 cm⁻¹~1700 - 1715 cm⁻¹5-Ester is often slightly twisted out of plane due to N-Me steric hindrance, affecting conjugation and raising frequency.
Melting Point Generally LowerGenerally Higher4-Esters pack better (flatter) than 5-esters (twisted).

Experimental Protocols

To ensure reproducibility, follow these specific acquisition parameters. The relaxation delay is critical for observing quaternary carbons in 13C NMR.

Protocol A: NMR Acquisition for Regioisomer Assignment
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation shifts).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • 1H Parameters: 16 scans, D1 = 1.0 sec.

  • 13C Parameters:

    • Scans: >512 (Iodinated carbons have long relaxation times and low NOE enhancement).

    • Relaxation Delay (D1): 3.0 - 5.0 seconds (Essential to see C-I signals).

  • HMBC Parameters:

    • Optimization: 8 Hz (Long-range coupling).

    • Focus: Look for the correlation from the N-Methyl singlet (~3.7 ppm) to the quaternary carbons.

Protocol B: HMBC Analysis Workflow
  • Locate the N-Methyl singlet in 1H NMR (3.6–3.9 ppm).

  • In the HMBC spectrum, identify correlations from this proton.

  • You will see two strong correlations:

    • One to C2 (N-CH-N): Typically ~140–150 ppm (Deshielded).

    • One to C5 (N-C=C): This is the discriminator.

  • Decision:

    • If the C5 correlation is at < 90 ppm , you have Isomer B (5-Iodo) .

    • If the C5 correlation is at > 120 ppm , you have Isomer A (5-Ester) .

Decision Logic & Signaling Pathway

Use this logic flow to validate your product.

DecisionTree Start Start: Purified Product (White/Pale Yellow Solid) Step1 Acquire 1H NMR & HMBC (DMSO-d6) Start->Step1 Decision Analyze HMBC Correlation from N-Me (3.7 ppm) to C5 Step1->Decision ResultA Correlation to Carbon at >120 ppm Decision->ResultA Low Field C5 ResultB Correlation to Carbon at <90 ppm Decision->ResultB High Field C5 ConclusionA Conclusion: C5 holds Ester Product: Methyl 4-iodo-1-methyl- 1H-imidazole-5-carboxylate ResultA->ConclusionA ConclusionB Conclusion: C5 holds Iodine Product: Methyl 5-iodo-1-methyl- 1H-imidazole-4-carboxylate ResultB->ConclusionB

Figure 2: Analytical workflow for definitive isomer assignment.

Mechanistic Insight: The "Heavy Atom Effect"

Why is 13C NMR so definitive here?

Iodine is a "heavy atom" with a large electron cloud. When attached directly to a carbon atom, it causes a relativistic spin-orbit coupling effect. Unlike electronegative atoms (O, N, F) which deshield the attached carbon (move it downfield, e.g., >100 ppm), Iodine shields the attached carbon , moving it significantly upfield (often 0–80 ppm).

  • C-H (Normal): ~120–130 ppm (aromatic/heteroaromatic).

  • C-I (Iodinated): ~50–80 ppm (shielded).

This physical property makes the assignment unambiguous, provided you can identify which carbon is C4 and which is C5. The HMBC experiment links the N-methyl "anchor" to C5, closing the logical loop.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole numbering and reactivity).
  • Larner, M., et al. (2021). "Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one." Organic Syntheses, 98, 161-176. Link (Demonstrates 13C shifts for iodoimidazoles).

  • Bellina, F., et al. (2006). "Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction." Chemical Communications. Link (Provides comparative NMR data for 4 vs 5 substituted imidazoles).

  • Al-Wabli, R. I., et al. (2019).[1] "Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates." Molecules, 24(1). Link (HMBC methodologies for imidazole regioisomers).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736896, Methyl 1-methyl-1H-imidazole-5-carboxylate. Link

Sources

Validation

evaluating the efficiency of methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate in multi-step synthesis

Executive Summary Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (hereafter referred to as MIMIC-2I ) represents a high-value scaffold for medicinal chemistry, particularly in the synthesis of angiotensin II receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (hereafter referred to as MIMIC-2I ) represents a high-value scaffold for medicinal chemistry, particularly in the synthesis of angiotensin II receptor antagonists and kinase inhibitors. Its utility stems from the orthogonal reactivity of its three functional handles: the C2-iodide (highly reactive in Pd-catalyzed cross-couplings), the C5-ester (electron-withdrawing modulator and precursor for amides/heterocycles), and the N1-methyl group (providing solubility and preventing tautomerization).

This guide evaluates MIMIC-2I against common alternatives (bromo-analogs and C-H activation precursors), demonstrating that while its initial cost is higher, its superior oxidative addition rates and regiochemical fidelity often result in lower total cost-of-goods (COGS) for complex multi-step syntheses.

Compound Profile & Structural Logic

To understand the efficiency of MIMIC-2I, one must analyze the electronic interplay of its substituents.

  • C2-Iodine (The Warhead): The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). In the electron-deficient imidazole ring (further deactivated by the C5-ester), this weakness is critical. It allows oxidative addition of Palladium(0) to occur under mild conditions, often preserving sensitive functional groups on the coupling partner.

  • C5-Carboxylate (The Director): Positioned adjacent to the N-methyl group, the ester exerts a strong inductive effect (-I), pulling electron density from the ring. This makes the C2 position more electrophilic, enhancing the rate of nucleophilic attacks or transmetallation steps in catalytic cycles.

  • N1-Methyl: Fixes the regiochemistry. Without this, the imidazole would exist as a tautomeric mixture, complicating purification and characterization.

Comparative Analysis: MIMIC-2I vs. Alternatives

The following analysis compares MIMIC-2I against its two primary competitors: the 2-Bromo analog and the non-halogenated precursor (Direct C-H Activation) .

Table 1: Efficiency Metrics in Palladium-Catalyzed Cross-Coupling
FeatureMIMIC-2I (C2-Iodo) Alternative A: C2-Bromo Alternative B: C2-H (C-H Activation)
Oxidative Addition Rate Fast (Rate-limiting step is often transmetallation)Moderate (Requires higher temp or bulky ligands)N/A (CMD mechanism requires high energy)
Reaction Temperature 25°C – 60°C60°C – 100°C>110°C
Catalyst Loading Low (0.5 – 2 mol%)Moderate (3 – 5 mol%)High (5 – 10 mol%)
Regioselectivity 100% (Pre-installed)100% (Pre-installed)Variable (C2 vs C4 competition possible)
Atom Economy Low (Loss of Iodine mass)ModerateHigh (Loss of H only)
Overall Yield (Avg) 85 – 95%70 – 85%40 – 60%
Critical Insight: The "Hidden" Cost of Bromides

While the 2-bromo analog is cheaper per gram, it often requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to achieve full conversion. MIMIC-2I typically proceeds with standard, inexpensive ligands like PPh3 or dppf. In GMP settings, the cost of removing residual specialized ligands often outweighs the raw material savings of the bromide.

Decision Logic: When to Use MIMIC-2I

Use the following logic flow to determine if MIMIC-2I is the correct starting material for your campaign.

DecisionTree Start Target Molecule Requires C2-Functionalized Imidazole-5-Carboxylate Q1 Is the coupling partner sterically hindered or electron-poor? Start->Q1 Q2 Does the substrate tolerate temperatures >100°C? Q1->Q2 No UseIodo USE MIMIC-2I (Superior Reactivity) Q1->UseIodo Yes (Needs high reactivity) Q3 Is strict regiocontrol (C2 vs C4) critical? Q2->Q3 No UseCH USE C-H Activation (Atom Economy) Q2->UseCH Yes (Can withstand heat) Q3->UseIodo Yes (Avoid isomers) UseBromo USE 2-Bromo Analog (Cost Savings) Q3->UseBromo No (Isomers separable)

Figure 1: Decision matrix for selecting imidazole building blocks in multi-step synthesis.

Validated Experimental Protocol

Objective: Regioselective C2-arylation via Suzuki-Miyaura Coupling. Scope: This protocol is optimized for MIMIC-2I to minimize de-iodination (a common side reaction) and hydrolysis of the C5-ester.

Materials
  • Substrate: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, anhydrous) — Note: Carbonate bases can cause slow hydrolysis of the ester; Phosphate is gentler.

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with MIMIC-2I, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂. Seal with a septum and purge with Nitrogen/Argon for 5 minutes.

    • Why: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

    • Why: A small amount of water is essential to dissolve the inorganic base and facilitate transmetallation.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Control Point: Monitor by LC-MS. The appearance of the product should coincide with the disappearance of the starting iodide. If de-iodination (formation of methyl 1-methylimidazole-5-carboxylate) is observed (>5%), lower temperature to 45°C and increase time.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: The product usually elutes in 30–50% EtOAc/Hexanes. The iodine atom's removal significantly lowers the lipophilicity, making the product more polar than the starting material.

Mechanistic Visualization: The C2 Advantage

The following diagram illustrates why the C2-Iodo position is chemically distinct and advantageous compared to C4 or C5 functionalization attempts.

Mechanism Precursor MIMIC-2I (C2-I, C5-COOMe) OxAdd Oxidative Addition (Pd Inserted at C2) Precursor->OxAdd Fast (Weak C-I Bond) Hydrolysis Side Rxn: Ester Hydrolysis (Avoid Strong Base) Precursor->Hydrolysis pH > 10 TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Rate Determining Step Deiodination Side Rxn: Proto-deiodination (Avoid Protic Solvents w/o Base) OxAdd->Deiodination H-Source present RedElim Reductive Elimination (C2-Ar Bond Formed) TransMet->RedElim

Figure 2: Reaction pathway showing the primary catalytic cycle and potential failure modes to avoid.

References

  • Preparation of 2-iodoimidazoles: Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid derivatives. Source: ResearchGate.

  • Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Source: Yoneda Labs.

  • General Reactivity of Imidazole Carboxylates: Methyl 1H-imidazole-1-carboxylate applications and stability. Source: Enamine / Org.[2] Lett.

  • Medicinal Chemistry Applications: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Source: NIH / PMC.

  • Product Specifications & Safety: Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (Isomer Comparison). Source: Sigma-Aldrich.

Sources

Comparative

Comparative Performance Guide: Substituted Iodo-Imidazole Derivatives

Topic: Cross-Reactivity Studies of Substituted Iodo-Imidazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Balancing Hypoxia Specificity with Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Studies of Substituted Iodo-Imidazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Balancing Hypoxia Specificity with Metabolic Cross-Reactivity

Executive Summary

Substituted iodo-imidazole derivatives (e.g., 124I-IAZA ) represent a specialized class of heterocyclic compounds primarily utilized as radiotracers for hypoxic tumor imaging and as synthetic intermediates in cross-coupling chemistry. While they share the core 2-nitroimidazole scaffold with industry-standard fluorinated alternatives (e.g., 18F-FMISO , 18F-FAZA ), their performance profile is distinct due to the unique electronic and steric properties of the iodine substituent.

This guide objectively compares the performance of iodo-imidazole derivatives against their fluoro- and chloro-analogs, focusing on two critical parameters: Imaging Specificity (Signal-to-Noise) and Metabolic Cross-Reactivity (CYP450 Inhibition potential).

Mechanistic Basis of Performance

The performance divergence between iodo- and fluoro-imidazoles is driven by the Halogen Effect , which influences both lipophilicity and off-target binding affinity.

  • Lipophilicity (LogP): Iodine is significantly more lipophilic than fluorine. This increases membrane permeability but retards clearance from normoxic tissue, affecting background noise.

  • Halogen Bonding (XB): Unlike fluorine, iodine possesses a polarized "sigma-hole," allowing it to act as a Lewis acid. This capability facilitates strong halogen bonds with backbone carbonyls in proteins (e.g., CYP450 enzymes), often resulting in higher off-target cross-reactivity compared to fluoro-analogs.

Visualization: Mechanism of Action & Cross-Reactivity

The following diagram illustrates the intended hypoxia trapping mechanism versus the unintended CYP450 cross-reactivity pathway.

G cluster_Target Intended Pathway (Hypoxia) cluster_OffTarget Cross-Reactivity (Normoxia/Liver) Drug Iodo-Imidazole Derivative Reductase Nitroreductase (Intracellular) Drug->Reductase Passive Diffusion CYP CYP450 Heme (Liver Microsomes) Drug->CYP Systemic Circulation Radical Nitro-Radical Anion Reductase->Radical 1e- Reduction Radical->Drug Re-oxygenation (Normoxia) Trapped Covalent Adduct (Trapped in Cell) Radical->Trapped Hypoxia (<10 mmHg) Coordination Type II Binding (N-Fe Coordination) CYP->Coordination Imidazole N3 HalogenBond Halogen Bond (I...O=C Backbone) CYP->HalogenBond Iodine Sigma-Hole

Figure 1: Dual-pathway schematic showing the intended hypoxia-selective trapping (green) versus the unintended metabolic cross-reactivity with CYP450 enzymes (red), enhanced by iodine-mediated halogen bonding.

Comparative Analysis: Imaging Performance

In radiopharmaceutical applications, the primary alternative to Iodo-Imidazoles (e.g., IAZA) are Fluoro-Imidazoles (e.g., FMISO, FAZA) .

Performance Data: IAZA vs. Alternatives
Feature124I-IAZA (Iodo)18F-FMISO (Fluoro-Gold Std)18F-FAZA (Fluoro-Hydrophilic)Impact on Study
LogP (Lipophilicity) ~4.98 (High)~2.60 (Moderate)~1.10 (Low)High LogP delays clearance; IAZA has higher background than FAZA.[1][2]
Tumor-to-Muscle Ratio (3h) ~2.0 - 3.8~3.9 - 4.0> 5.0 FAZA provides superior contrast. IAZA requires longer wait times (24h+) for optimal contrast.
Clearance Route Hepatobiliary & RenalHepatobiliaryPredominantly RenalIAZA accumulates in the liver, complicating abdominal imaging.
In Vivo Stability Poor (De-iodination) High (C-F bond stable)HighCritical: Free iodine accumulates in the thyroid, requiring thyroid blocking protocols.

Key Insight: While Iodo-imidazoles like IAZA are viable, they exhibit higher non-specific binding (cross-reactivity with normoxic tissue lipids) due to high lipophilicity (LogP ~4.98). 18F-FAZA is generally superior for signal-to-noise ratio due to rapid renal clearance.

Metabolic Cross-Reactivity (Safety Profile)

For drug development, "cross-reactivity" refers to the unintended inhibition of metabolic enzymes, specifically Cytochrome P450 (CYP).

The Halogen Bonding Risk

Imidazole derivatives inhibit CYP enzymes by coordinating the imidazole nitrogen to the heme iron (Type II binding). However, the substituent at the 4/5-position modulates this affinity.

  • Iodo-Derivatives: The large iodine atom can form Halogen Bonds with carbonyl oxygens in the CYP active site (e.g., CYP2B6, CYP3A4). This often increases inhibitory potency (lower

    
    ) compared to fluoro- or hydro-analogs.
    
  • Fluoro-Derivatives: Fluorine is non-polarizable and does not form halogen bonds. It typically reduces CYP affinity unless it occupies a specific hydrophobic pocket.

Comparative CYP Inhibition Potential:



Experimental Protocols

To validate these properties in your own pipeline, use the following self-validating protocols.

Protocol A: Competitive CYP450 Heme Binding Assay

Validates the metabolic cross-reactivity of the derivative.

  • Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline Scan: Record the optical difference spectrum (350–500 nm) of the microsomal suspension to establish the baseline heme Soret band.

  • Titration: Add the test Iodo-imidazole derivative in sequential increments (0.5 µM to 50 µM).

    • Control: Use Ketoconazole (positive control) and Fluconazole (negative/weak control).

  • Measurement: After each addition, record the difference spectrum.

    • Type II Binding Signal: Look for a spectral trough at ~390 nm and a peak at ~425-430 nm . This confirms Nitrogen-Iron coordination.

  • Data Analysis: Plot

    
     vs. [Ligand]. Fit to the Michaelis-Menten equation to determine the spectral dissociation constant (
    
    
    
    ).
    • Validation Criteria: If

      
       of Iodo-analog < 
      
      
      
      of Chloro-analog, Halogen Bonding is likely enhancing cross-reactivity.
Protocol B: In Vitro Hypoxia Selectivity Assay

Validates the functional performance compared to alternatives.

  • Cell Culture: Culture EMT6 or A549 cells in dual plates.

  • Incubation:

    • Plate A (Normoxia): Incubate with 1 µCi/mL radiolabeled derivative (or fluorescent analog) in 21%

      
      .
      
    • Plate B (Hypoxia): Incubate in an anaerobic chamber (<0.1%

      
      ) for 2 hours.
      
  • Termination: Wash cells 3x with ice-cold PBS to remove non-specifically bound drug.

  • Lysis & Counting: Lyse cells with 1N NaOH. Measure radioactivity (Gamma counter) or fluorescence.

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) or Uptake Ratio:

    
    
    
    • Benchmark: A viable candidate should have an HCR > 10. Compare against FMISO (typically HCR ~15-20).

References

  • Sorger, D., et al. (2003). [18F]Fluoroazomycinarabinofuranoside (18FAZA) and [18F]Fluoromisonidazole (18FMISO): A Comparative Study of Their Selective Uptake in Hypoxic Cells and PET Imaging in Experimental Tumors.[1][2][3][4] Nuclear Medicine and Biology. Link

  • Reischl, G., et al. (2007). Imaging of tumor hypoxia with [124I]IAZA in comparison with [18F]FMISO and [18F]FAZA--first small animal PET results.[2][3] Journal of Nuclear Medicine.[5] Link

  • Franklin, M. R., & Constance, J. E. (2007).[6] Comparative 1-substituted imidazole inhibition of cytochrome p450 isozyme-selective activities in human and mouse hepatic microsomes.[6] Drug Metabolism Reviews.[6] Link

  • Vatsis, K. P., et al. (2017). Halogen−π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. ACS Chemical Biology. Link

  • Kumar, S., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules.[2][5][7][8][9][10][11][12][13][14] Link

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Disposing of Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Executive Summary & Chemical Identification This guide outlines the mandatory disposal procedures for Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . Due to the presence of the carbon-iodine ( ) bond and the imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

This guide outlines the mandatory disposal procedures for Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate . Due to the presence of the carbon-iodine (


) bond and the imidazole heterocycle, this compound requires segregation from standard organic waste streams to prevent toxic iodine vapor release and uncontrolled polymerization.
Chemical Profile
ParameterDetail
Chemical Name Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate
CAS Number 1955557-31-9
Molecular Formula

Molecular Weight 280.06 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Waste Classification Halogenated Organic Waste (RCRA Hazardous)
Primary Hazards Skin/Eye Irritant (H315/H319), Light Sensitive, Potential Iodine Release

Critical Hazards & Segregation Logic

The "Iodide" Risk Factor

Unlike chlorinated or brominated compounds, organic iodides possess a weaker carbon-halogen bond. Exposure to light, heat, or strong oxidizers can cleave the


 bond, releasing elemental iodine (

), which is corrosive and sublimates into a violet, toxic vapor.

Operational Rule: Never dispose of this compound in "Non-Halogenated" waste streams. The incineration of non-halogenated waste often occurs at lower temperatures or without specific scrubbers, which may fail to capture iodine emissions, leading to regulatory violations and equipment corrosion.

Incompatibility Matrix
Incompatible ClassConsequence of Mixing
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Rapid oxidation of the iodide to elemental iodine (

gas release).
Strong Acids/Bases Hydrolysis of the ester moiety; exothermic reaction.
Metals (Al, Mg) Potential for organometallic formation or reduction.

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization (Bench Level)

Perform this phase inside a chemical fume hood.

  • Visual Inspection: Check the material. If the solid has turned dark brown or violet, free iodine is present.

    • Corrective Action: Wash the solid with a small amount of 10% Sodium Thiosulfate solution to quench free iodine (color will fade to pale yellow/white) before disposal.

  • Solvent Selection (If in solution): If the material is dissolved, ensure the solvent is compatible with halogenated waste (e.g., Dichloromethane, Ethyl Acetate). Do not mix with acetone if strong alkali is present (risk of haloform reaction, though low with this specific structure).

Phase B: Packaging & Labeling
  • Container Type: Use Amber Glass or Opaque HDPE containers. Light protection is critical to prevent degradation during storage.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC"

    • Constituents: List "Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

Phase C: Final Disposal Stream
  • Solid Waste: Place the sealed container into the Solid Halogenated Waste drum.

  • Liquid Waste: Pour into the Halogenated Solvent Waste carboy (Red can/Safety can).

    • Note: Even if dissolved in a non-halogenated solvent (like methanol), the presence of the organic iodide classifies the entire mixture as halogenated waste.

Emergency Spill Management

Scenario: You drop a vial containing 5g of the solid on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are running to pull vapors away.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill with a Sodium Thiosulfate or Sodium Carbonate impregnated spill pad. This neutralizes any potential free iodine generation.

  • Cleanup:

    • Sweep up the solid/pad mixture using a dustpan.

    • Place debris into a wide-mouth jar labeled "Hazardous Waste - Spill Debris (Halogenated)".

    • Wipe the surface with soap and water; do not use bleach (oxidizer).

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for disposing of this specific chemical, ensuring compliance and safety.

DisposalWorkflow Start Start: Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid ColorCheck Is it Dark Brown/Violet? Solid->ColorCheck SolventCheck Does it contain Oxidizers? Liquid->SolventCheck Quench Quench with 10% Sodium Thiosulfate ColorCheck->Quench Yes (Free Iodine) PackSolid Pack in Amber Glass/HDPE ColorCheck->PackSolid No (Pale/White) Quench->PackSolid BinSolid Bin: HALOGENATED ORGANIC SOLID PackSolid->BinSolid Neutralize Reduce Oxidizers (Bisulfite/Thiosulfate) SolventCheck->Neutralize Yes StreamSelect Select Waste Stream SolventCheck->StreamSelect No Neutralize->StreamSelect BinLiquid Bin: HALOGENATED SOLVENT WASTE StreamSelect->BinLiquid

Caption: Operational decision tree for segregating and treating iodinated imidazole waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565661, Methyl 1H-imidazole-5-carboxylate (Analogue). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Management: Halogenated Solvents (F001-F005). Retrieved from [Link]

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Organic Iodides and Oxidizers. Retrieved from [Link]

Handling

Personal protective equipment for handling methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate

Topic: Personal protective equipment for handling methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Emergency Overview & Risk Profile

Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS: 1955557-31-9) is a specialized halogenated heterocyclic building block used primarily in cross-coupling reactions (e.g., Sonogashira, Suzuki) for pharmaceutical synthesis.[1]

While often categorized generically as an "Irritant" (H315/H319/H335), its specific structural features—the C2-iodine bond and the imidazole core—dictate a more rigorous safety protocol than standard organic intermediates.

Critical Hazards:

  • Iodine Liberation: Like many N-methylated iodo-imidazoles, this compound is thermodynamically predisposed to liberate elemental iodine (

    
    ) upon exposure to light, heat, or prolonged storage. Free iodine is corrosive to respiratory tracts and sublimation can contaminate storage areas.
    
  • Contact Sensitization: Halogenated heterocycles are potential skin sensitizers.

  • Hydrolysis Risk: The ester moiety is susceptible to hydrolysis under basic conditions, potentially releasing methanol and the corresponding free acid.

Personal Protective Equipment (PPE) Strategy

Standard "lab basics" are insufficient for organo-iodides due to their permeation potential and the staining nature of iodine byproducts. The following PPE matrix is non-negotiable for handling >50 mg quantities.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses allow vapor entry. If iodine sublimates, it attacks the mucous membranes of the eye. Goggles provide a vapor seal.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or LaminateOrgano-iodides can permeate thin nitrile. The air gap between gloves traps breakthrough. Do not use Latex (poor organic resistance).
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control for solid particulates and iodine vapors. If weighing outside a hood, use an N95/P100 respirator .
Body Lab Coat (High-neck, snap closure) Cotton/poly blends are acceptable. Ensure cuffs are tucked under the glove gauntlet to prevent wrist exposure.
Operational Protocol: Handling & Synthesis

This workflow ensures containment of the compound and mitigation of iodine release.

Phase A: Pre-Operational Inspection

Before opening the vial, inspect the physical state of the material.

  • Normal Appearance: White to pale yellow solid.

  • Degraded Appearance: Dark orange or brown discoloration indicates free iodine (

    
    ) formation.
    
  • Action: If brown, open only in a fume hood. Prepare a 10% Sodium Thiosulfate quench bath immediately.

Phase B: Weighing & Transfer

Objective: Prevent static dispersal of the powder.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Halogenated powders are prone to static cling, leading to aerosolization.

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial with a cap) rather than an open weigh boat to transport the solid.

  • Solvent Choice: The compound is soluble in DCM, DMSO, and DMF. Avoid protic solvents (methanol/water) for long-term storage to prevent ester hydrolysis.

Phase C: Reaction Setup (The "Iodine Watch")

When subjecting this reagent to heat (e.g., Suzuki coupling at 80°C):

  • Inert Atmosphere: Always operate under Nitrogen or Argon. Oxygen accelerates the oxidative deiodination of the imidazole ring.

  • Light Protection: Wrap reaction vessels in aluminum foil. The C-I bond is photosensitive; UV light will cleave the bond, ruining stoichiometry and releasing radical species.

Workflow Visualization

The following diagram outlines the decision logic for handling and spill response, ensuring self-validating safety steps.

SafetyWorkflow Start Start: Inspect Material CheckColor Color Check: White/Pale Yellow? Start->CheckColor Safe Standard Protocol: Weigh in Hood Double Nitrile Gloves CheckColor->Safe Yes Degraded Degraded (Iodine Release): Dark Orange/Brown CheckColor->Degraded No Reaction Reaction Setup: Wrap in Foil (Light Shield) Inert Gas (N2/Ar) Safe->Reaction QuenchPrep Prepare Quench: 10% Na-Thiosulfate Bath Degraded->QuenchPrep QuenchPrep->Safe Spill Spill Event? Reaction->Spill SpillAction Spill Response: 1. Cover with Thiosulfate 2. Wait for Color Fade 3. Absorb & Dispose Spill->SpillAction Yes Disposal Disposal: Halogenated Waste Stream Spill->Disposal No SpillAction->Disposal

Figure 1: Decision logic for material inspection, handling, and spill response. Note the critical "Quench" step for degraded material.

Disposal & Decontamination

Never dispose of organo-iodides in general trash or down the drain.

  • Quenching (The "Reductive Wash"):

    • Rinse all glassware (flasks, spatulas) with 10% Sodium Thiosulfate (

      
      )  solution before washing with acetone/water.
      
    • Mechanism:[2][3][4] Thiosulfate reduces any residual elemental iodine (

      
      , brown/toxic) to iodide (
      
      
      
      , colorless/water-soluble), preventing toxic off-gassing in the waste container.
  • Waste Stream:

    • Solid Waste: Label as "Solid Halogenated Organic Waste."

    • Liquid Waste: Combine with "Halogenated Organic Solvents" (e.g., DCM waste). Do not mix with strong oxidizers (e.g., Nitric Acid waste), as this will re-oxidize iodide back to iodine gas.

References
  • National Institutes of Health (PubChem) . (2025). Compound Summary: Methyl 1-methyl-1H-imidazole-5-carboxylate.[1] Retrieved from [Link]

  • Organic Syntheses . (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Org. Synth. 2021, 98, 194-211. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.